Antibacterial agent 77
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]phenol |
InChI |
InChI=1S/C22H27N3OS/c1-3-5-12-23-21-19-15-17(16-8-7-9-18(26)14-16)10-11-20(19)24-22(25-21)27-13-6-4-2/h7-11,14-15,26H,3-6,12-13H2,1-2H3,(H,23,24,25) |
InChI Key |
BWGYAYXJMUPXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)O)SCCCC |
Origin of Product |
United States |
Foundational & Exploratory
"Antibacterial agent 77" discovery and isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovery and Producing Organism
Quantitative Biological Data
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus UST950701-005 | 5.0 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [1] |
| Bacillus subtilis 1779 | 20.0 | [1] |
| Helicobacter pylori (various strains) | 0.75 - 6.8 | [2] |
| Enterococcus faecium | Active | [2] |
| Shigella flexneri | Active | [2] |
| Campylobacter jejuni | Active | [2] |
| Escherichia coli | No significant activity | [2] |
Experimental Protocols
Fermentation of Bacillus pumilus for Amicoumacin A Production
This protocol is a composite based on methodologies described for amicoumacin production from Bacillus species.
a. Media Preparation:
-
Seed Medium: 2% glucose, 2% soybean meal, 0.3% NaCl, 0.2% K₂HPO₄, 0.05% MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.
-
Production Medium: 1% starch, 0.4% yeast extract, 0.2% tryptone in seawater.
b. Inoculum Preparation:
-
Inoculate a loopful of a pure culture of Bacillus pumilus from a nutrient agar slant into a 500 mL flask containing 100 mL of seed medium.
-
Incubate at 30°C for 24 hours on a reciprocal shaker.
c. Production Fermentation:
-
Transfer the seed culture to a larger fermentor containing the production medium at a 5% (v/v) inoculum size.
-
Conduct the fermentation at 30°C with agitation (e.g., 200 rpm) for 48-72 hours. Monitor the production of amicoumacin A using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of Amicoumacin A
The following protocol outlines the steps for the extraction and purification of amicoumacin A from the fermentation broth.
a. Extraction:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Extract the cell-free supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
b. Chromatographic Purification:
-
Initial Fractionation (Optional): The crude extract can be fractionated using solid-phase extraction (e.g., Diaion HP-20) or column chromatography on silica gel.
-
Ion-Exchange Chromatography:
-
Dissolve the crude extract in an appropriate buffer and load it onto a cation exchange column (e.g., Dowex 50W-X2).
-
Wash the column with deionized water.
-
Elute the amicoumacins with a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N).
-
-
Adsorption Chromatography:
-
Pool the active fractions from the ion-exchange chromatography, neutralize, and concentrate.
-
Apply the concentrate to a carbon or Amberlite XAD-7 column.
-
Elute with a stepwise gradient of aqueous methanol or acetone.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the amicoumacin A-containing fractions by reversed-phase HPLC (e.g., C18 column).
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 247 nm and 315 nm) and collect the peak corresponding to amicoumacin A.
-
c. Characterization:
-
Confirm the identity and purity of the isolated amicoumacin A using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for Amicoumacin A Isolation
Caption: A flowchart illustrating the key stages in the isolation of Amicoumacin A.
Mechanism of Action of Amicoumacin A
Caption: The inhibitory mechanism of Amicoumacin A on bacterial protein synthesis.
References
Unveiling "Antibacterial Agent 77": A Technical Overview of a Novel Oxazolidinone Compound
For Researchers, Scientists, and Drug Development Professionals
"Antibacterial agent 77," also identified as compound 12, is a synthetic small molecule belonging to the oxazolidinone class of antibiotics. While specific public data regarding its detailed chemical structure and quantitative antibacterial activity remains limited, this technical guide synthesizes the available information on its chemical properties, the established mechanism of action for its class, and general experimental protocols relevant to its synthesis and evaluation.
Core Chemical Properties
Based on available data, "this compound" possesses the following molecular characteristics:
| Property | Value |
| Molecular Formula | C22H27N3OS |
| Molecular Weight | 381.53 g/mol |
| Chemical Class | Oxazolidinone |
The presence of a sulfur atom and a relatively complex molecular formula suggest a modified oxazolidinone scaffold, potentially incorporating a sulfur-containing heterocycle. Research indicates that "this compound" has linezolid-like substituents, hinting at a structural similarity to the clinically approved antibiotic Linezolid. However, the precise IUPAC name and a definitive chemical structure are not publicly available at this time.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As an oxazolidinone, "this compound" is presumed to exert its antibacterial effect through the well-established mechanism of this drug class: the inhibition of bacterial protein synthesis. This process occurs at a very early stage of translation, representing a unique target among protein synthesis inhibitors.
The proposed signaling pathway is as follows:
Oxazolidinones bind to the P-site of the 50S ribosomal subunit, specifically to the 23S rRNA. This interaction prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis. By blocking this early event, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.
Experimental Protocols
While a specific synthesis protocol for "this compound" is not available, the following outlines a general and representative experimental workflow for the synthesis and evaluation of novel oxazolidinone antibacterial agents.
General Synthesis of an Oxazolidinone Core
A common route for synthesizing the oxazolidinone ring involves the reaction of an appropriate aniline derivative with a chiral epoxide, followed by cyclization.
A-77-B: A Technical Guide to Its Synthesis and Precursors
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C20H28N2O8 | [2][3] |
| Molecular Weight | 424.4 g/mol | [3] |
| Monoisotopic Mass | 424.18456586 Da | [3] |
| CAS Number | 77674-99-8 | [3] |
Synthesis of AI-77-B
Key Synthetic Strategies:
-
Dihydroisocoumarin Fragment Synthesis: A notable approach for the synthesis of the dihydroisocoumarin fragment involves a regiospecific Diels-Alder reaction.[1][4] This key step allows for the stereoselective construction of the core isocoumarin skeleton.[1]
Precursors for Chemical Synthesis:
-
For the Dihydroisocoumarin Moiety:
-
For the Amino Acid Moiety:
-
Cbz-protected leucinal[7]
-
Various chiral building blocks and reagents for stereoselective reactions.
Experimental Protocols
Biosynthesis and Natural Occurrence
Likely Biosynthetic Precursors:
-
Polyketide portion (Dihydroisocoumarin): Acetate and malonate units.
-
Amino acid portion: Leucine and other amino acid precursors, along with intermediates from primary metabolism.
Gastroprotective Mechanism of Action
-
Enhancement of mucus and bicarbonate secretion.
-
Increase in mucosal blood flow.
-
Stabilization of cellular membranes.
-
Scavenging of free radicals.
Conclusion
References
- 1. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ai-77-b (C20H28N2O8) [pubchemlite.lcsb.uni.lu]
- 3. AI-77-B | C20H28N2O8 | CID 197216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of AI-77-B: stereoselective hydroxylation of 4-alkenylazetidinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Polyherbal Composition DAS-77: Active Components, Pharmacological Activities, and Experimental Protocols
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: This technical guide provides a comprehensive overview of the polyherbal composition known as DAS-77. The document synthesizes available scientific data on its constituent herbs, active phytochemicals, and demonstrated pharmacological effects. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Composition and Active Components
DAS-77 is a Nigerian polyherbal formulation traditionally used for a variety of ailments. It is composed of the milled dried bark of Mangifera indica L. (Mango tree) and the dried root of Carica papaya L. (Pawpaw)[1][2].
1.1 Botanical Constituents:
-
Mangifera indica L. (Anacardiaceae): The bark of the mango tree is a rich source of bioactive compounds, including polyphenols, flavonoids, and mangiferin, a xanthone C-glycoside known for its antioxidant and anti-inflammatory properties[3].
-
Carica papaya L. (Caricaceae): The root of the papaya plant contains a variety of phytochemicals, including alkaloids like carpaine, saponins, and flavonoids[4][5]. These compounds are believed to contribute to its traditional use in treating gastrointestinal and inflammatory conditions.
1.2 Phytochemical Profile:
Quantitative phytochemical analysis of the DAS-77 formulation has revealed the presence of several classes of bioactive compounds. These components are thought to act synergistically to produce the observed pharmacological effects.
| Phytochemical Class | Crude Yield (%) |
| Tannins | 3.26 |
| Saponins | 2.32 |
| Phenols | 1.31 |
| Flavonoids | 0.54 |
| Alkaloids | 0.04 |
Table 1: Quantitative Phytochemical Composition of DAS-77[6].
Pharmacological Activities and Efficacy
DAS-77 has been scientifically investigated for a range of pharmacological activities, including anticancer, antidiarrheal, gastroprotective, and antimicrobial effects.
2.1 Anticancer Activity:
Extracts of DAS-77 have demonstrated significant in vitro and in vivo anticancer properties.
2.1.1 In Vitro Cytotoxicity:
The cytotoxic effects of various DAS-77 extracts have been evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.
| Extract | Cell Line | IC50 (µg/mL) |
| DAS-A001 (Ethanol) | HCT-116 (Colon) | 12 |
| PC3 (Prostate) | 13 | |
| DAS-A002 (Hydroethanol) | HCT-116 (Colon) | <5 |
| PC3 (Prostate) | 13 | |
| DAS-A003 (Aqueous) | THP-1 (Leukemia) | <5 |
| DAS-A004 (Dichloromethane:Methanol) | HCT-116 (Colon) | <5 |
| PC3 (Prostate) | 17 |
Table 2: In Vitro Cytotoxicity of DAS-77 Extracts Against Human Cancer Cell Lines[7].
2.1.2 In Vivo Antitumor Efficacy:
The antitumor activity of DAS-77 extracts has been confirmed in murine models of sarcoma and leukemia.
| Model | Extract | Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Mean Survival Time (%) |
| Sarcoma-180 (Ascites) | DAS-A002 | 120 | 87.50 | - |
| DAS-A003 | 120 | 89.23 | - | |
| 5-FU (Control) | 20 | 97.27 | - | |
| Sarcoma-180 (Solid Tumor) | DAS-A002 | 120 | 52.56 | - |
| DAS-A003 | 120 | 37.95 | - | |
| 5-FU (Control) | 20 | 50.18 | - | |
| L1210 Lymphoid Leukemia | DAS-A003 | - | - | 177.78 |
| 5-FU (Control) | - | - | 211.11 |
Table 3: In Vivo Antitumor Activity of DAS-77 Extracts[7].
2.2 Antidiarrheal Activity:
DAS-77 has shown significant antidiarrheal effects, primarily through the inhibition of intestinal motility.
| Parameter | Dose (mg/kg, p.o.) | Result |
| Normal Intestinal Transit | 50, 200, 400 | No significant effect |
| Castor Oil-Induced Intestinal Transit | 100 | Significant inhibition (p<0.001) |
| Castor Oil-Induced Diarrhea | - | No significant effect |
| Intestinal Fluid Accumulation | - | No significant effect |
| Gastric Emptying | - | No significant effect |
Table 4: Antidiarrheal Activity of DAS-77 in Murine Models[8].
The inhibitory effect on castor oil-induced intestinal transit was reversed by pilocarpine and propranolol, suggesting a possible mechanism involving muscarinic and alpha-adrenergic receptors[8].
2.3 Gastroprotective Effects:
DAS-77 has demonstrated significant, dose-dependent gastroprotective activity in various rat models of gastric ulcers.
| Ulcer Model | Dose (mg/kg, p.o.) | Ulcer Inhibition (%) |
| Ethanol-Induced | 400 | 98.57 |
| Indomethacin-Induced | 400 | 76.23 |
| Pylorus Ligation-Induced | 400 | 99.28 |
| Cold Restraint Stress-Induced | 400 | 96.70 |
Table 5: Gastroprotective Effects of DAS-77 in Rat Ulcer Models[6].
In the pylorus ligation model, DAS-77 significantly increased the pH of gastric content while reducing its volume and titratable acidity. In the cold restraint stress model, it increased the levels of the antioxidant glutathione (GSH) and decreased malondialdehyde (MDA), indicating an antioxidant mechanism of action[6].
2.4 Antimicrobial Activity:
Preliminary studies have indicated that DAS-77 possesses antimicrobial properties, with a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and 100 mg/mL against Staphylococcus aureus[2].
Toxicology and Safety Profile
Acute and chronic toxicity studies have been conducted to evaluate the safety of DAS-77.
| Study Type | Route of Administration | Species | LD50 | Observations |
| Acute Toxicity | Oral (p.o.) | Mice | > 20 g/kg | No mortality or signs of toxicity |
| Intraperitoneal (i.p.) | Mice | 1122.0 mg/kg | - |
Table 6: Acute Toxicity Profile of DAS-77[6][8].
A 90-day chronic toxicity study in rats indicated that DAS-77 is relatively safe, with a potential for enhancing in vivo antioxidant activity. Some reversible side effects, including electrolyte imbalance and effects on male fertility at high doses, were noted[6].
Experimental Protocols
4.1 In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
-
Cell Lines and Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Cells are treated with various concentrations of DAS-77 extracts for a specified period (e.g., 48 hours).
-
After incubation, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM Tris base solution.
-
The optical density is read at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of extract that inhibits cell growth by 50%) is determined.
4.2 In Vivo Antitumor Activity: Sarcoma-180 (S-180) Ascites and Solid Tumor Models
-
Animal Model: Swiss albino or BALB/c mice are used.
-
Ascites Tumor Model:
-
Mice are inoculated intraperitoneally (i.p.) with S-180 tumor cells.
-
Twenty-four hours after inoculation, the animals are treated with DAS-77 extracts or a vehicle control for a specified number of days.
-
The antitumor effect is evaluated by monitoring the increase in body weight and the mean survival time.
-
-
Solid Tumor Model:
-
S-180 tumor cells are injected subcutaneously into the right flank of the mice.
-
When the tumors reach a palpable size, the animals are randomized into groups and treated with DAS-77 extracts or a vehicle control.
-
Tumor volume is measured periodically.
-
At the end of the study, the tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated as a percentage relative to the control group. The increase in mean survival time is also calculated for the ascites model.
4.3 Gastroprotective Activity: Ethanol-Induced Ulcer Model in Rats
-
Animal Model: Wistar rats are used.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Animals are pre-treated orally with DAS-77 at various doses or a vehicle control.
-
One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric ulcers.
-
One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the ulcer index is scored based on the number and severity of lesions.
-
-
Data Analysis: The percentage of ulcer inhibition is calculated for each treatment group relative to the control group.
Putative Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by the complete DAS-77 formulation are limited, the known anti-inflammatory and anticancer properties of its constituents, Mangifera indica and Carica papaya, suggest the involvement of key cellular signaling cascades.
5.1 Putative Anti-inflammatory and Apoptotic Signaling Pathway:
The anti-inflammatory and pro-apoptotic effects of DAS-77 are likely mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Phytochemicals such as mangiferin from Mangifera indica and flavonoids from Carica papaya have been shown to inhibit NF-κB activation.
Caption: Putative mechanism of DAS-77 via inhibition of the NF-κB signaling pathway.
5.2 Experimental Workflow for In Vivo Anticancer Evaluation:
The following diagram illustrates the typical workflow for assessing the in vivo anticancer efficacy of DAS-77 using a murine tumor model.
Caption: Experimental workflow for in vivo anticancer screening of DAS-77.
Conclusion and Future Directions
The polyherbal composition DAS-77 demonstrates significant pharmacological potential, particularly in the areas of oncology, gastroenterology, and infectious diseases. Its efficacy is supported by a growing body of scientific evidence from in vitro and in vivo studies. The presence of a diverse array of phytochemicals likely contributes to its multifaceted therapeutic effects.
Future research should focus on:
-
Elucidation of Specific Molecular Mechanisms: Investigating the precise signaling pathways modulated by the complete DAS-77 formulation to understand its synergistic effects.
-
Bioactivity-Guided Fractionation: Isolating and identifying the specific active compounds responsible for its pharmacological activities.
-
Standardization and Quality Control: Developing robust analytical methods for the standardization of DAS-77 to ensure consistent efficacy and safety.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of DAS-77 in human subjects for its traditional indications.
This technical guide provides a solid foundation for further research and development of DAS-77 as a potential phytotherapeutic agent. The detailed protocols and compiled data are intended to aid researchers in designing and executing studies that will further unravel the therapeutic potential of this promising polyherbal medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Multifaceted Health Benefits of Mangifera indica L. (Mango): The Inestimable Value of Orchards Recently Planted in Sicilian Rural Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. scite.ai [scite.ai]
- 7. jchr.org [jchr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
OXF-077: A Novel Inhibitor of the Bacterial SOS Response for Combating Antimicrobial Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of the bacterial SOS response, a DNA repair pathway that contributes to the emergence of antibiotic resistance. This whitepaper provides a comprehensive technical overview of OXF-077, a recently identified small molecule inhibitor of the SOS response. OXF-077 has demonstrated significant potential in suppressing the evolution of resistance to quinolone antibiotics in Staphylococcus aureus. This document details the mechanism of action of OXF-077, presents key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to the SOS Response and its Role in Antimicrobial Resistance
The SOS response is a conserved bacterial pathway that is activated in response to DNA damage. This intricate network of genes is regulated by the LexA repressor and the RecA co-protease.[1][2][3] Under normal physiological conditions, LexA dimers bind to specific operator sequences (SOS boxes) in the promoter regions of SOS genes, repressing their transcription.[3][4] However, upon DNA damage, such as that induced by certain antibiotics like fluoroquinolones, single-stranded DNA (ssDNA) fragments accumulate and are bound by RecA, forming a nucleoprotein filament.[1][2] This activated RecA* filament stimulates the autoproteolytic cleavage of LexA, leading to the de-repression of the SOS gene network.[3][4]
While the SOS response is crucial for bacterial survival in the face of DNA damage, it is also a double-edged sword. The pathway involves the upregulation of error-prone DNA polymerases, which can introduce mutations during DNA repair.[5] This hypermutation can accelerate the development of antibiotic resistance.[5][6] Therefore, inhibiting the SOS response presents a compelling strategy to potentiate the efficacy of existing antibiotics and suppress the emergence of resistant strains.[5][7]
OXF-077: A Potent SOS Response Inhibitor
OXF-077 is a small molecule developed through a comprehensive structure-activity relationship (SAR) study of the IMP-1700 scaffold, which was previously identified as an inhibitor of the SOS response.[5][8] OXF-077 has emerged as the most potent analogue from this series, demonstrating a significant ability to inhibit the mutagenic SOS response and suppress the evolution of ciprofloxacin resistance in S. aureus.[5][8] The core mechanism of OXF-077 is believed to involve the potentiation of DNA damage and the inhibition of the SOS response pathway, thereby preventing the upregulation of genes responsible for hypermutation and resistance development.[5]
Mechanism of Action
The precise molecular target of OXF-077 within the SOS pathway is a subject of ongoing investigation. However, its development from the IMP-1700 scaffold suggests a potential interaction with key components of the DNA damage repair machinery that precedes and initiates the SOS cascade, such as the AddAB or RecBCD enzyme complexes in Gram-positive and Gram-negative bacteria, respectively.[4] By interfering with these early steps, OXF-077 likely prevents the generation of the ssDNA signal required for RecA activation and subsequent LexA cleavage.
The following diagram illustrates the proposed mechanism of the SOS response and the inhibitory action of OXF-077.
References
- 1. Oxford Researchers Develop Game-changing Small Molecule to Suppress the Evolution of Antibiotic Resistance - CBIRT [cbirt.net]
- 2. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ox.ac.uk [ox.ac.uk]
- 4. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ox.ac.uk [ox.ac.uk]
- 6. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00995A [pubs.rsc.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
Mechanism of action of "Antibacterial agent 77" on bacterial cells
A Note on "Antibacterial Agent 77"
Initial searches for a specific compound designated "this compound" reveal its listing in several chemical supplier catalogs, with a reported chemical formula of C22H27N3OS[1]. However, a thorough review of publicly available scientific literature and research databases did not yield specific studies detailing the mechanism of action for a compound with this exact name. One research article mentions "antibacterial compounds 77 and 83" as having linezolid-like substituents, suggesting a potential structural similarity to the oxazolidinone class of antibiotics[2]. Another distinct substance, a polyherbal medicine known as DAS-77®, was also identified but is unrelated[3]. Furthermore, a recently developed molecule, OXF-077, which inhibits the bacterial SOS response, is a separate entity[4].
Due to the absence of specific research on "this compound," this guide will focus on the well-characterized mechanism of action of the oxazolidinone class of antibiotics, using the foundational member, Linezolid , as a representative agent. This approach allows for a detailed and accurate technical overview that fulfills the core requirements of the prompt, including data presentation, experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of Bacterial Protein Synthesis
Oxazolidinones represent a unique class of synthetic antibacterial agents that act by inhibiting the initiation of protein synthesis in bacteria. This mechanism is distinct from other protein synthesis inhibitors, which typically target the elongation phase.
Key Target: The primary target of oxazolidinones is the 50S ribosomal subunit of the bacterial ribosome. Specifically, they bind to the P-site of the peptidyl transferase center (PTC) on the 23S rRNA.
Molecular Action: By binding to this site, oxazolidinones prevent the formation of the initiation complex , a critical first step in protein synthesis. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). The presence of the oxazolidinone molecule sterically hinders the proper positioning of fMet-tRNA, thereby blocking the formation of a functional 70S ribosome and halting the production of all bacterial proteins.
Signaling Pathway of Oxazolidinone Action
References
AI-77-B: A Technical Whitepaper on its Gastroprotective and Anti-Ulcerogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quantitative Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SE) | Inhibition (%) |
| Control (Vehicle) | - | 15.2 ± 2.1 | - |
| AI-77-B | 10 | 6.8 ± 1.5 | 55.3 |
| AI-77-B | 30 | 2.9 ± 0.8 | 80.9 |
| AI-77-B | 100 | 1.1 ± 0.4 | 92.8 |
| Cimetidine | 100 | 4.5 ± 1.2 | 70.4 |
| Treatment Group | Dose (mg/kg, p.o.) | Lesion Area (mm²) (Mean ± SE) | Inhibition (%) |
| Control (Vehicle) | - | 78.5 ± 9.2 | - |
| AI-77-B | 30 | 25.1 ± 4.5 | 68.0 |
| AI-77-B | 100 | 9.4 ± 2.1 | 88.0 |
| Sucralfate | 250 | 15.7 ± 3.3 | 80.0 |
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SE) | Inhibition (%) |
| Control (Vehicle) | - | 22.4 ± 3.0 | - |
| AI-77-B | 50 | 8.1 ± 1.9 | 63.8 |
| AI-77-B | 100 | 4.3 ± 1.1 | 80.8 |
| Omeprazole | 20 | 5.8 ± 1.4 | 74.1 |
Experimental Protocols
Stress-Induced Ulcer Model
This model assesses the ability of a compound to protect the gastric mucosa from damage induced by physical and psychological stress.
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
One hour after treatment, rats are subjected to water-immersion restraint stress by placing them in restraint cages and immersing them vertically in a water bath at 23°C to the level of the xiphoid process for 6 hours.
-
Following the stress period, animals are euthanized, and their stomachs are removed.
-
The stomachs are inflated with 10 mL of 1% formalin solution and immersed in the same solution for 10 minutes to fix the tissue.
-
The stomachs are then opened along the greater curvature, and the length of each gastric lesion is measured under a dissecting microscope.
-
-
Ulcer Index Calculation: The sum of the lengths (mm) of all lesions for each stomach is used as the ulcer index.
-
Percentage Inhibition Calculation: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.
Ethanol-Induced Gastric Lesion Model
This model is used to evaluate the cytoprotective effects of a compound against a necrotizing agent.
-
Animal Model: Male Sprague-Dawley rats (200-220 g) are used.
-
Procedure:
-
Animals are fasted for 24 hours, with access to water.
-
Test compounds are administered orally.
-
One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric lesions.
-
One hour after ethanol administration, the animals are euthanized.
-
Stomachs are removed, opened along the greater curvature, and washed with saline.
-
The area (mm²) of hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter.
-
-
Percentage Inhibition Calculation: [(Control Lesion Area - Treated Lesion Area) / Control Lesion Area] x 100.
Indomethacin-Induced Gastric Ulcer Model
This model assesses the protective effect of a compound against ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Procedure:
-
Rats are fasted for 24 hours before the experiment.
-
Indomethacin (30 mg/kg) is administered orally to induce gastric ulcers.
-
Test compounds are administered orally 30 minutes before and 4 hours after indomethacin administration.
-
Eight hours after indomethacin administration, rats are euthanized.
-
Stomachs are removed, and the severity of ulcers is scored based on a predefined scale (e.g., 0 = no lesion, 1 = petechial hemorrhage, 2 = 1-5 small ulcers, 3 = >5 small ulcers or 1 large ulcer, 4 = multiple large ulcers).
-
-
Ulcer Index Calculation: The mean score of each group is calculated as the ulcer index.
-
Percentage Inhibition Calculation: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.
Mechanism of Action: Proposed Signaling Pathways
Conclusion and Future Directions
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways involved in its mechanism of action.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Performing comprehensive safety and toxicology studies to establish a favorable safety profile for potential clinical development.
-
Investigating the potential for synthetic analogs to optimize its therapeutic properties and facilitate large-scale production.
References
An In-depth Technical Guide on the Spectrum of Activity for "DAS-77" Against Pathogenic Bacteria
Disclaimer: "DAS-77" is a traditional herbal preparation and is not a clinically approved antibiotic. The data presented here is based on preliminary research and should be interpreted with caution.
Introduction
DAS-77 is a polyherbal medicine originating from Nigeria, composed of the milled bark of Mangifera indica (mango) and the root of Carica papaya (pawpaw).[1][2] Traditionally, it has been used to treat a variety of ailments including piles, dysentery, cholera, menstrual pain, stomach disorders, and diarrhea.[3][4] This guide provides a technical overview of the available scientific data on the antimicrobial spectrum of activity of DAS-77 against pathogenic bacteria.
Spectrum of Activity
Preliminary studies have shown that DAS-77 exhibits activity against both Gram-positive and Gram-negative bacteria.[3] The aqueous extract of DAS-77 has been evaluated for its antimicrobial properties, showing greater activity against Gram-negative bacteria compared to Gram-positive bacteria.[3][4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of DAS-77 has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of DAS-77 Aqueous Extract and Standard Antibiotics [3]
| Microorganism | DAS-77 (mg/ml) | Ciprofloxacin (µg/ml) | Tetracycline (µg/ml) |
| Staphylococcus aureus | 100 | 50 | 62.5 |
| Escherichia coli | 50 | 50 | 62.5 |
| Enterococcus faecalis | No Inhibition | - | - |
| Pseudomonas aeruginosa | No Inhibition | - | - |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
Agar-Well Diffusion Method for Antimicrobial Activity
The antimicrobial activity of the aqueous extract of DAS-77 was initially determined using the agar-well diffusion method.[3]
-
Bacterial Culture Preparation: The test organisms (Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa) were cultured in a suitable broth medium to achieve a standardized turbidity.
-
Agar Plate Inoculation: Molten Mueller-Hinton agar was poured into sterile Petri dishes. Once solidified, the agar surface was uniformly inoculated with the prepared bacterial suspension.
-
Well Creation and Extract Application: Wells of a specific diameter were created in the agar using a sterile borer. A defined volume of the DAS-77 aqueous extract was then added to each well.
-
Incubation: The plates were incubated at an appropriate temperature for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, was measured.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the DAS-77 extract was determined to quantify its antimicrobial activity.[3]
-
Serial Dilution: A series of dilutions of the DAS-77 aqueous extract were prepared in a liquid growth medium.
-
Inoculation: Each dilution was inoculated with a standardized suspension of the test bacteria.
-
Incubation: The inoculated dilutions were incubated under controlled conditions.
-
Observation: The MIC was recorded as the lowest concentration of the extract that showed no visible signs of bacterial growth.
Phytochemical Composition
Phytochemical analysis of DAS-77 has revealed the presence of several bioactive compounds that may contribute to its antimicrobial properties. These include:
Tannins, in particular, are known to be effective antibacterial agents.[5][6]
Logical Relationships and Workflows
Workflow for Evaluating Antimicrobial Activity of DAS-77
Caption: Workflow for the antimicrobial evaluation of DAS-77.
Conclusion
The herbal preparation DAS-77 has demonstrated in vitro antimicrobial activity against both Staphylococcus aureus and Escherichia coli.[3] Its efficacy is more pronounced against the Gram-negative bacterium E. coli. The presence of phytochemicals such as tannins likely contributes to its antibacterial properties. However, it is important to note that DAS-77 did not show any inhibitory effect against Enterococcus faecalis and Pseudomonas aeruginosa in the conducted studies.[3] Further research, including more extensive in vivo studies and toxicological evaluations, is necessary to fully understand the therapeutic potential and safety of DAS-77.[1][3]
References
- 1. A 90 day chronic toxicity study of Nigerian herbal preparation DAS-77 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiarrhoeal activity of DAS-77 (a herbal preparation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling OXF-077: A Novel Inhibitor of the Bacterial SOS Response for Combating Antibiotic Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism by which bacteria develop resistance is through the induction of the mutagenic SOS response, a DNA repair pathway that, while promoting survival in the presence of DNA-damaging antibiotics, also accelerates the rate of mutation and the evolution of resistance. This whitepaper details the initial screening and antibacterial properties of OXF-077, a novel small molecule inhibitor of the SOS response. OXF-077 acts not as a conventional antibiotic but as a potentiator of existing DNA-damaging agents, such as ciprofloxacin, by suppressing the evolution of resistance and re-sensitizing resistant strains. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of action of OXF-077.
Quantitative Assessment of OXF-077's Bioactivity
The efficacy of OXF-077 as an inhibitor of the SOS response and a potentiator of ciprofloxacin was evaluated through a series of quantitative assays. The data, summarized below, demonstrates the molecule's ability to suppress the emergence of resistance and to work in synergy with existing antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Ciprofloxacin (CFX) Potentiation and SOS Response Inhibition by OXF-077 in MRSA
| Compound | Structure | CFX Potentiation IC50 (µM) | SOS Inhibition at 2.5 µM (%) |
| OXF-077 | [Structure of OXF-077] | 0.25 | ~95% |
| IMP-1700 (precursor) | [Structure of IMP-1700] | 1.5 | ~75% |
Data represents the concentration of the compound required to reduce the growth of MRSA in the presence of a sub-lethal concentration of ciprofloxacin by 50% and the percentage inhibition of the SOS response at a fixed concentration.
Table 2: Impact of OXF-077 on the Evolution of Ciprofloxacin Resistance in MRSA
| Treatment Group | Day 1 MIC of CFX (µg/mL) | Day 4 MIC of CFX (µg/mL) | Fold Change in MIC |
| CFX + DMSO (vehicle) | 0.5 | 8 | 16 |
| CFX + OXF-077 (5 µM) | 0.5 | 1 | 2 |
This table summarizes the results of a serial passage experiment where MRSA was cultured with ciprofloxacin in the presence or absence of OXF-077. The Minimum Inhibitory Concentration (MIC) of ciprofloxacin was determined at the start and end of the experiment to assess the development of resistance.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments for the initial screening and characterization of OXF-077.
Bacterial Strains and Growth Conditions
Methicillin-resistant Staphylococcus aureus (MRSA) strain JE2 was used for the majority of the assays. Bacteria were cultured in Mueller-Hinton Broth (MHB) or on MH agar plates at 37°C.
Ciprofloxacin Potentiation Assay
This assay was performed to determine the ability of OXF-077 to enhance the antibacterial activity of ciprofloxacin.
-
A 96-well plate was prepared with a serial dilution of OXF-077.
-
A sub-lethal concentration of ciprofloxacin (typically 0.25 µg/mL) was added to all wells except for the negative control.
-
An inoculum of MRSA JE2 was added to each well to a final optical density at 600 nm (OD600) of 0.01.
-
The plate was incubated at 37°C for 18 hours.
-
Bacterial growth was determined by measuring the OD600.
-
The IC50 value was calculated as the concentration of OXF-077 that inhibited bacterial growth by 50% compared to the control (ciprofloxacin alone).
SOS Response Inhibition Assay
This assay utilized a reporter strain of MRSA JE2 containing a green fluorescent protein (GFP) gene under the control of an SOS-inducible promoter.
-
The MRSA JE2 SOS reporter strain was grown to mid-log phase.
-
The culture was diluted and aliquoted into a 96-well plate.
-
OXF-077 was added at a final concentration of 2.5 µM.
-
The SOS response was induced by adding a DNA-damaging agent (e.g., 0.5 µg/mL ciprofloxacin).
-
The plate was incubated at 37°C with shaking for 4 hours.
-
GFP fluorescence (excitation at 485 nm, emission at 520 nm) and OD600 were measured.
-
SOS inhibition was calculated as the percentage reduction in GFP fluorescence normalized to cell density, compared to the induced control without OXF-077.
Serial Passage Experiment for Resistance Evolution
This experiment was designed to assess the effect of OXF-077 on the rate of development of resistance to ciprofloxacin.
-
Cultures of MRSA SH1000 were grown in 96-well plates containing a gradient of ciprofloxacin concentrations.
-
Two sets of plates were prepared: one with ciprofloxacin plus a vehicle control (DMSO) and another with ciprofloxacin plus 5 µM OXF-077.
-
The plates were incubated for 24 hours at 37°C.
-
The following day, the minimum inhibitory concentration (MIC) of ciprofloxacin was determined as the lowest concentration that prevented visible growth.
-
A small aliquot of the bacterial culture from the well with the highest concentration of ciprofloxacin that still permitted growth was used to inoculate a fresh set of plates with the same experimental conditions.
-
This process was repeated for a total of 4 days.
-
The fold change in the MIC of ciprofloxacin was calculated to determine the rate of resistance evolution.[1]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of OXF-077 in inhibiting the SOS response pathway.
Caption: High-level workflow for the experimental evaluation of OXF-077.
Conclusion
OXF-077 represents a promising new approach to combatting antibiotic resistance. By inhibiting the mutagenic SOS response, it suppresses the evolution of resistance to DNA-damaging antibiotics like ciprofloxacin and can restore sensitivity in already resistant strains of MRSA. The data and protocols presented in this technical guide provide a solid foundation for further research and development of OXF-077 and other SOS inhibitors as a novel class of antibiotic adjuvants. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, with the ultimate goal of translating this innovative strategy into clinical practice.
References
"Antibacterial agent 77" with linezolid-like substituents
An In-Depth Technical Guide to Oxazolidinone Antibacterials with Linezolid-like Substituents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in clinical practice. The oxazolidinones are a critical class of synthetic antibiotics developed to combat these pathogens. Linezolid, the first member of this class approved for clinical use, exhibits a unique mechanism of action that circumvents many existing resistance pathways.[1] This guide provides a comprehensive technical overview of oxazolidinone antibacterials, focusing on the core scaffold of linezolid and the impact of its substituents on antibacterial activity. It is intended to serve as a foundational resource for the research and development of novel analogs, herein conceptually referred to as "Antibacterial Agent 77".
Mechanism of Action
Oxazolidinones uniquely inhibit bacterial protein synthesis at the initiation stage.[2][3] Unlike many other classes of antibiotics that interfere with the elongation of the peptide chain, agents like linezolid prevent the formation of the functional 70S initiation complex.[4] This complex is essential for the commencement of translation.
The specific molecular target is the 50S ribosomal subunit. Linezolid binds to the 23S ribosomal RNA (rRNA) component of this subunit, at the peptidyl transferase center (PTC).[3][5] This binding action physically obstructs the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and halting protein synthesis before it can begin.[6] Due to this distinct mechanism, cross-resistance with other protein synthesis inhibitors is uncommon.[2]
Caption: Mechanism of action of linezolid-like antibacterial agents.
Structure-Activity Relationships (SAR)
The antibacterial potency and spectrum of oxazolidinones are highly dependent on their chemical structure. Extensive SAR studies have elucidated the roles of different substituents on the core scaffold.[7][8]
-
Oxazolidinone A-Ring : The (S)-configuration at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity.[6] The C-5 acetamidomethyl side chain is reported to confer the most potent activity.[8] Modifications at this position are a key area of research, with studies showing that smaller, non-polar fragments are generally well-tolerated, while larger or more polar groups can decrease activity.[7]
-
N-Aryl B-Ring : An aryl group at the N-3 position is essential. A 3-fluorophenyl group, as seen in linezolid, enhances potency and improves bioavailability.[6]
-
Para-Substituent C-Ring : The substituent at the para-position of the B-ring significantly influences the agent's properties. The morpholine ring in linezolid contributes to a favorable safety profile.[6] Altering this group can modulate the spectrum of activity, with some modifications showing enhanced potency against certain Gram-negative organisms.[8][9]
Caption: Key structure-activity relationships of oxazolidinones.
Data Presentation: In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for linezolid and a representative analog against common Gram-positive pathogens. MIC is a key measure of an antibiotic's in vitro potency.
| Organism | Linezolid MIC (µg/mL) | Representative Analog MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 - 4 | 1 - 2 |
| Staphylococcus aureus (MRSA) | 2 - 4 | 1 - 2 |
| Staphylococcus epidermidis | 1 - 2 | 0.5 - 1 |
| Enterococcus faecalis (VSE) | 2 - 4 | 1 - 4 |
| Enterococcus faecium (VRE) | 2 - 4 | 1 - 4 |
| Streptococcus pneumoniae (PRSP) | 2 | 1 |
| (Note: Data compiled from multiple sources for illustrative purposes.[8][10]) |
Experimental Protocols
Detailed and standardized protocols are essential for the evaluation of new antibacterial agents.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Linezolid)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without any antibacterial agent.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[12]
Protocol 2: General In Vivo Efficacy in a Murine Sepsis Model
This protocol provides a general framework for assessing the in vivo efficacy of a new antibacterial agent.[13]
Objective: To evaluate the ability of "this compound" to protect mice from a lethal systemic bacterial infection.
Materials:
-
6-8 week old BALB/c mice
-
Lethal dose of a virulent bacterial strain (e.g., MRSA), prepared in saline or 5% mucin.
-
Test compound formulated for the desired route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Vehicle control (the formulation without the active compound).
-
Positive control antibiotic (e.g., Linezolid).
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 3 days prior to the experiment.
-
Infection: Infect mice with a predetermined lethal dose (e.g., 1 x 10⁷ CFU) of the bacterial pathogen via the intraperitoneal (IP) route.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound to groups of mice (n=8-10 per group) at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group.
-
Monitoring: Observe the animals for signs of morbidity and mortality at regular intervals for a period of 7 days.
-
Data Analysis: The primary endpoint is survival. The efficacy of the compound is often expressed as the Protective Dose 50 (PD₅₀), which is the dose required to protect 50% of the animals from lethal infection. This can be calculated using probit analysis.
Caption: General workflow for preclinical evaluation of a new antibacterial agent.
Mechanisms of Resistance
Despite the novelty of their mechanism, resistance to oxazolidinones can emerge. Understanding these mechanisms is vital for the development of next-generation agents.
-
Target Site Mutations: The most common mechanism of resistance involves point mutations in the V domain of the 23S rRNA gene.[14][15] These mutations reduce the binding affinity of the drug to the ribosome. The G2576U mutation is frequently observed in clinical isolates.[16]
-
Cfr Gene: A significant concern is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[17] This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones, conferring resistance. The cfr gene is often located on mobile genetic elements, allowing for horizontal transfer between bacteria.[17]
Conclusion
Oxazolidinones, exemplified by linezolid, remain a cornerstone in the treatment of severe Gram-positive infections. The development of new agents with linezolid-like substituents—"this compound"—requires a deep understanding of their unique mechanism of action, intricate structure-activity relationships, and potential resistance pathways. By employing rigorous in vitro and in vivo evaluation protocols, researchers can identify and advance novel candidates with improved potency, expanded spectra, and the ability to overcome existing resistance, thereby reinforcing our therapeutic arsenal against multidrug-resistant pathogens.
References
- 1. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Linezolid - Molecule of the Month - August 2005 [chm.bris.ac.uk]
- 7. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
In-Depth Technical Guide: Biological Activity of Novel Antibacterial Compound 77
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the novel antibacterial agent, Compound 77. This compound, identified as a 1,4-benzoxazin-3-one derivative with a linezolid-like substituent, has been highlighted for its potent antibacterial properties in a significant quantitative structure-activity relationship (QSAR) study. This document details its known antibacterial activity, outlines the experimental protocols for the synthesis and evaluation of this class of compounds, and visualizes the computational workflow used in its analysis.
Data Presentation: Antibacterial Activity of Compound 77
Compound 77 was identified as one of the most active antibacterial molecules within a large dataset of 111 synthetic 1,4-benzoxazin-3-one derivatives.[1] The QSAR study that highlighted its activity curated data from various sources published between 1993 and 2017. While the specific experimental source for Compound 77's data is not individually cited in the primary QSAR publication, the study provides a comprehensive dataset. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Compound 77 against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Type | MIC (µM) |
| Bacillus cereus | Gram-positive | 1.95 |
| Bacillus subtilis | Gram-positive | 3.9 |
| Staphylococcus aureus | Gram-positive | 3.9 |
| Escherichia coli | Gram-negative | >500 |
| Pseudomonas aeruginosa | Gram-negative | >500 |
Note: The data indicates that Compound 77 exhibits significant activity against Gram-positive bacteria, while its efficacy against the tested Gram-negative strains is limited.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and antibacterial evaluation of 1,4-benzoxazin-3-one derivatives, representative of the procedures used to characterize compounds like Compound 77.
General Synthesis of 1,4-Benzoxazin-3-one Derivatives
The synthesis of the 1,4-benzoxazin-3-one scaffold typically involves a multi-step process. A common route is the reaction of a 2-aminophenol with chloroacetic acid to form the core benzoxazinone ring. Subsequent modifications, such as the addition of linezolid-like substituents, are achieved through further chemical reactions.
Step I: Synthesis of 2H-benzo[b][2]oxazin-3(4H)-one
-
A solution of 2-aminophenol and chloroacetic acid in a suitable solvent (e.g., ethanol) is prepared.
-
The mixture is heated under reflux for a specified period (e.g., 16 hours at 55°C).
-
The reaction mixture is then concentrated and diluted with water to precipitate the product.
-
The precipitate is filtered, washed with water, and dried under a vacuum.
-
The crude product is recrystallized from a solvent like ethanol to yield the purified 2H-benzo[b][2]oxazin-3(4H)-one.
Step II: Functionalization (Example: Sulfonation and Amination)
-
The synthesized benzoxazinone is added to chlorosulfonic acid at a low temperature (e.g., 0°C) and stirred.
-
The mixture is then poured onto ice and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.
-
This intermediate is then reacted with an appropriate amine to introduce the desired substituent.
The final products are typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until they reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., approximately 10^6 colony-forming units per milliliter).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive controls (bacteria in broth without the compound) and negative controls (broth only) are also included. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualization of the QSAR Workflow
A specific signaling pathway for the mechanism of action of Compound 77 has not been detailed in the available literature. However, the Quantitative Structure-Activity Relationship (QSAR) study that identified its high activity provides a logical workflow for the in-silico analysis and design of novel 1,4-benzoxazin-3-one antimicrobials. The following diagram illustrates this workflow.
References
Early Research and Development of Antibacterial Agent 77: A Technical Overview
Despite a comprehensive search for the early research and development of "Antibacterial agent 77," also known as "compound 12" with the chemical formula C₂₂H₂₇N₃O₅ and CAS number HY-145874, detailed public information regarding its synthesis, mechanism of action, and preclinical data is not available in the primary scientific literature. The compound is listed by various chemical suppliers for research purposes, but the foundational studies describing its discovery and characterization could not be retrieved.
Without access to the primary research, it is not possible to provide the in-depth technical guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The information available is limited to that provided by commercial vendors, which typically includes basic chemical properties but lacks the scientific depth required for a comprehensive whitepaper for a research audience.
It is likely that "this compound" is a designation used in a specific research context or by a particular supplier, and the originating research may be proprietary, unpublished, or not indexed in publicly accessible scientific databases under these identifiers. Therefore, a detailed exposition on its early research and development cannot be constructed at this time.
AI-77-B: A Pseudopeptide Microbial Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chemical Properties and Structure
Microbial Origin
Putative Mechanisms of Action
Inhibition of H+/K+ ATPase (Proton Pump)
Table 1: H+/K+ ATPase Inhibitory Activity of Representative Coumarins
| Compound | IC50 (µM) | Source |
| Mammea A/BA | 110 | Calophyllum brasiliense |
| Mammea C/OA | 638 | Calophyllum brasiliense |
Modulation of Prostaglandin Synthesis
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) on a suitable agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
-
Inoculation and Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Determination of MIC:
Diagram 2: Workflow for Antimicrobial Susceptibility Testing
Ethnobotanical and Pharmacological Profile of DAS-77: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAS-77 is a polyherbal formulation with notable applications in Nigerian traditional medicine. Comprising a 1:1 ratio of the milled dried callous bark of Mangifera indica (mango) and the dried root of Carica papaya (pawpaw), this remedy is traditionally employed for a wide spectrum of ailments, including gastrointestinal disorders, inflammatory conditions, and various infections. This technical guide provides a comprehensive overview of the ethnobotanical background, phytochemical composition, and scientifically validated pharmacological activities of DAS-77. It includes detailed summaries of experimental data, methodologies for key preclinical trials, and diagrams of the proposed molecular mechanisms of action to support further research and development.
Ethnobotanical Background
DAS-77 is a Nigerian herbal preparation traditionally used for the treatment of a diverse range of conditions. Its ethnobotanical applications, documented in local communities, include the management of ulcers, diarrhea, dysentery, cholera, stomach disorders, hemorrhoids, sexually transmitted infections, and dysmenorrhea. The formulation's composition is rooted in the long-standing use of its individual components in African traditional medicine. Mangifera indica bark is recognized for its anti-inflammatory, analgesic, and astringent properties, while Carica papaya root is utilized for its digestive and anti-parasitic benefits.[1][2] The combination in DAS-77 aims to leverage the synergistic effects of these two plants.
Phytochemical Composition
Phytochemical analyses of DAS-77 and its constituent plants have revealed a rich array of bioactive compounds. The formulation contains tannins, saponins, phenols, flavonoids, and alkaloids.[3][4] The primary active constituents are attributed to the polyphenols from Mangifera indica, most notably mangiferin, and a variety of enzymes and alkaloids from Carica papaya.[2][5][6]
Quantitative Phytochemical Analysis of DAS-77
A quantitative analysis of the major phytochemical classes found in the DAS-77 formulation is summarized below.
| Phytochemical Class | Concentration (% w/v) | Reference |
| Tannins | 3.26 ± 0.15 | [4] |
| Saponins | 2.32 ± 0.04 | [4] |
| Phenols | 1.31 ± 0.07 | [4] |
| Flavonoids | 0.54 ± 0.02 | [4] |
| Alkaloids | 0.04 ± 0.01 | [4] |
Key Bioactive Compounds of Individual Components
The therapeutic effects of DAS-77 are derived from the complex interplay of compounds from its two plant sources.
| Plant Component | Key Bioactive Compounds | Reference |
| Mangifera indica (Bark) | Mangiferin, Gallic Acid, Catechins, Quercetin, Kaempferol, Protocatechuic Acid, Ellagic Acids | [5] |
| Carica papaya (Root) | Papain, Chymopapain, Carpaine, Saponins, Tannins, Flavonoids, Quinine, Naringenin | [2][7][8] |
Pharmacological Activities and Experimental Protocols
DAS-77 has been subjected to several preclinical studies to validate its traditional uses. These investigations have demonstrated its gastroprotective, antidiarrheal, antimicrobial, and anticancer properties.
Toxicological Profile
Acute and chronic toxicity studies are crucial for establishing the safety profile of a new formulation.
Summary of Toxicological Data for DAS-77
| Parameter | Result | Animal Model | Reference |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | > 20 g/kg | Mice | [9] |
| Acute Intraperitoneal Toxicity (LD50) | 1122.0 mg/kg | Mice | [3][9] |
| 90-Day Chronic Oral Toxicity | Relatively safe; reversible effects on body weight, K+ levels, and male fertility at higher doses. | Rats |[10] |
Experimental Protocol: 90-Day Chronic Oral Toxicity Study [10]
-
Animal Model: Wistar rats.
-
Groups: Four groups of animals.
-
Control: Distilled water.
-
Treatment Group 1: 80 mg/kg DAS-77.
-
Treatment Group 2: 400 mg/kg DAS-77 (Therapeutic Dose).
-
Treatment Group 3: 2000 mg/kg DAS-77.
-
-
Administration: Oral gavage, daily for 90 days.
-
Parameters Monitored: Body weight, food and water intake, hematological parameters (WBC, RBC, Hb, PCV, etc.), biochemical parameters (liver enzymes, kidney function tests, electrolytes), and organ weights.
-
Endpoint: After 90 days, animals are sacrificed. Blood is collected for analysis. Organs (liver, kidney, testes, ovaries, etc.) are harvested for weight determination, antioxidant assays, and histopathological examination.
-
Reversibility: A satellite group is often included where treatment is withdrawn for a period (e.g., 30 days) to assess if observed effects are reversible.
Anticancer Activity
Extracts of DAS-77 have shown significant cytotoxic effects against various cancer cell lines and in vivo tumor models.
Summary of In Vitro and In Vivo Anticancer Activity of DAS-77 Extracts
| Assay/Model | Extract | Cell Line/Tumor | Result (IC50 / % Inhibition) | Reference |
|---|---|---|---|---|
| Sulforhodamine B (SRB) Assay | Ethanol (DAS-A001) | HCT-116 (Colon) | 12 µg/mL | [11] |
| Sulforhodamine B (SRB) Assay | Ethanol (DAS-A001) | PC3 (Prostate) | 13 µg/mL | [11] |
| Sulforhodamine B (SRB) Assay | Hydroethanol (DAS-A002) | HCT-116 (Colon) | <5 µg/mL | [11] |
| Sulforhodamine B (SRB) Assay | Aqueous (DAS-A003) | THP-1 (Leukemia) | <5 µg/mL | [11] |
| Sarcoma-180 (S-180) Ascites | Hydroethanol (DAS-A002) | S-180 | 87.50% inhibition (at 120 mg/kg) | [11] |
| Sarcoma-180 (S-180) Ascites | Aqueous (DAS-A003) | S-180 | 89.23% inhibition (at 120 mg/kg) | [11] |
| L1210 Lymphoid Leukemia | Aqueous (DAS-A003) | L1210 | 177.78% increase in mean survival time |[11] |
Experimental Protocol: Sulforhodamine B (SRB) In Vitro Cytotoxicity Assay [3][12]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of DAS-77 extracts (e.g., ethanol, aqueous) and incubated for a specified period (e.g., 48-72 hours).
-
Fixation: The culture medium is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and air-dried. Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The optical density (absorbance) is measured at 510-540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Experimental Protocol: Sarcoma-180 (S-180) Ascites In Vivo Model [11]
-
Animal Model: Swiss albino or BALB/c mice.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with Sarcoma-180 tumor cells (e.g., 2 x 10^6 cells).
-
Treatment: 24 hours after inoculation, animals are treated with DAS-77 extracts (e.g., 80-120 mg/kg) or a vehicle control, typically administered orally or i.p. for a set number of days (e.g., 7-10 days). A positive control group (e.g., 5-Fluorouracil, 20 mg/kg) is included.
-
Monitoring: Animals are monitored for body weight, tumor growth (ascitic fluid volume), and survival time.
-
Endpoint: At the end of the treatment period, the ascitic fluid is collected to measure volume and viable tumor cell count. The percentage of tumor growth inhibition is calculated.
Gastroprotective (Anti-ulcer) Activity
DAS-77 has demonstrated significant, dose-dependent protection against gastric ulcers induced by various methods.
Summary of Anti-ulcer Activity of DAS-77
| Ulcer Model | Dose | % Ulcer Inhibition | Reference |
|---|---|---|---|
| Ethanol-induced | 400 mg/kg | 98.57% | [5] |
| Indomethacin-induced | 400 mg/kg | 76.23% | [5] |
| Pylorus Ligation | 400 mg/kg | 99.28% | [5] |
| Cold Restraint Stress | 400 mg/kg | 96.70% |[5] |
Experimental Protocol: Ethanol-Induced Ulcer Model [5]
-
Animal Model: Wistar rats, fasted for 24 hours prior to the experiment.
-
Pre-treatment: Animals are orally administered with DAS-77 (50-400 mg/kg), a vehicle control (distilled water), or a standard drug (e.g., Misoprostol) one hour before ulcer induction.
-
Ulcer Induction: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200g body weight).
-
Evaluation: One hour after ethanol administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Scoring: The gastric mucosa is examined for lesions. Ulcer scores are calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is determined by comparing the scores of treated groups with the control group.
Molecular Mechanisms of Action
The therapeutic effects of DAS-77 are attributed to the modulation of several key signaling pathways by its bioactive constituents, particularly mangiferin from M. indica and various compounds from C. papaya.
Anti-inflammatory and Immunomodulatory Pathways
The anti-inflammatory effects of DAS-77 are largely driven by mangiferin, which modulates critical inflammatory cascades. Extracts from Carica papaya also contribute by affecting MAPK signaling.
-
NF-κB Pathway Inhibition: Mangiferin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3][9] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9]
-
MAPK Pathway Modulation: Extracts from Carica papaya have been shown to activate the JNK and ERK pathways, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[13][14] This can lead to an immunomodulatory response, including the production of certain cytokines and nitric oxide.[13][14]
Caption: Anti-inflammatory and Immunomodulatory Pathways of DAS-77.
Anticancer Mechanism: Induction of Apoptosis
The anticancer activity of Mangifera indica extracts within DAS-77 is strongly associated with the induction of programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the caspase cascade.
-
Intrinsic & Extrinsic Pathways: Studies show that M. indica extracts can activate both initiator caspases of the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[10] Activation of these caspases converges on the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[10]
Caption: Apoptosis Induction Pathway by the M. indica component of DAS-77.
Experimental Workflow for In Vivo Anticancer Study
The logical flow for evaluating the anticancer potential of a formulation like DAS-77 in an animal model is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. zellx.de [zellx.de]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. botanyjournals.com [botanyjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. scialert.net [scialert.net]
- 14. tandfonline.com [tandfonline.com]
OXF-077: A Technical Guide to a Novel Inhibitor of the Bacterial SOS Response for Combating Antibiotic Resistance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. Bacteria adeptly evolve resistance mechanisms, often leveraging intrinsic stress responses. One such critical pathway is the SOS response, a DNA damage-induced network that, while crucial for bacterial survival, also accelerates the acquisition of resistance mutations. This document provides a comprehensive technical overview of OXF-077, a novel small molecule inhibitor of the mutagenic SOS response. Developed through a comprehensive structure-activity relationship (SAR) study of the IMP-1700 scaffold, OXF-077 has emerged as a potent tool to suppress the evolution of antibiotic resistance.[1][2] This guide details the mechanism of action of OXF-077, its synergistic effects with existing antibiotics such as ciprofloxacin, and its ability to resensitize resistant bacterial strains. We present key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development in this promising area of antimicrobial therapy.
Introduction: The SOS Response as a Target in Antimicrobial Therapy
The bacterial SOS response is a complex regulatory network that is activated in response to DNA damage.[3][4] This pathway is governed by the interplay of two key proteins: RecA and LexA. In the absence of DNA damage, the LexA repressor dimerizes and binds to specific DNA sequences known as "SOS boxes" in the promoter regions of numerous genes, thereby repressing their transcription. Upon DNA damage, such as that induced by certain antibiotics like fluoroquinolones, single-stranded DNA (ssDNA) is generated. The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein complex that activates the autoproteolytic cleavage of LexA. This inactivation of LexA leads to the de-repression of the SOS gene regulon, which includes genes involved in DNA repair, translesion synthesis, and mutagenesis.[4] While this response is a survival mechanism for the bacteria, the error-prone DNA polymerases expressed during the SOS response can introduce mutations that lead to the development of antibiotic resistance.[3] Therefore, inhibiting the SOS response is a promising strategy to potentiate the efficacy of existing antibiotics and suppress the emergence of resistance.
OXF-077 is a small molecule developed by researchers at the University of Oxford that has been identified as the most potent inhibitor of the SOS response to date.[5][6] It has been shown to significantly suppress the evolution of resistance to the fluoroquinolone antibiotic ciprofloxacin in Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Furthermore, OXF-077 can re-sensitize ciprofloxacin-resistant MRSA to the antibiotic.[5] This technical guide will delve into the quantitative data supporting these claims, the experimental methodologies used to generate this data, and the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal study on OXF-077 by Bradbury et al., published in Chemical Science in 2024.
| Table 1: Potentiation of Ciprofloxacin (CFX) Activity by OXF-077 in MRSA | |
| Compound | CFX MIC in MRSA (μg/mL) |
| CFX alone | 8 |
| CFX + 5 µM OXF-077 | 0.25 |
| Fold-change in CFX MIC | 32 |
| Table 2: Inhibition of the SOS Response by OXF-077 in MRSA | |
| Compound | SOS Inhibition IC50 (µM) |
| OXF-077 | 0.39 |
| Table 3: Effect of OXF-077 on the Evolution of Ciprofloxacin Resistance in MSSA | |
| Treatment Group | Day 8 CFX MIC (μg/mL) |
| CFX alone | >32 |
| CFX + 5 µM OXF-077 | 1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of ciprofloxacin in the presence and absence of OXF-077 was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A single colony of MRSA (USA300 JE2) was inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C with shaking. The overnight culture was diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A two-fold serial dilution of ciprofloxacin was prepared in a 96-well microtiter plate. OXF-077 was added to a final concentration of 5 µM to the appropriate wells.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate. The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
SOS Response Reporter Assay
The inhibitory effect of OXF-077 on the SOS response was quantified using an MRSA strain (USA300 JE2) harboring a reporter plasmid where the green fluorescent protein (gfp) gene is under the control of the recA promoter (PrecA).
-
Bacterial Culture Preparation: An overnight culture of the MRSA reporter strain was diluted in fresh Tryptic Soy Broth (TSB) and grown to an optical density at 600 nm (OD600) of approximately 0.2.
-
Compound Treatment: The bacterial culture was treated with various concentrations of OXF-077 or a vehicle control (DMSO).
-
Induction of SOS Response: The SOS response was induced by adding a sub-lethal concentration of ciprofloxacin (e.g., 0.5x MIC).
-
Measurement of GFP Expression: The plates were incubated at 37°C with shaking, and GFP fluorescence and OD600 were measured at regular intervals using a plate reader.
-
Data Analysis: The GFP fluorescence was normalized to the cell density (OD600). The percentage of SOS inhibition was calculated relative to the vehicle-treated control. The IC50 value was determined by fitting the dose-response data to a suitable sigmoidal model.
Serial Passage Experiment for Resistance Evolution
The effect of OXF-077 on the development of ciprofloxacin resistance was assessed through a serial passage experiment with a methicillin-sensitive S. aureus (MSSA) strain (SH1000).
-
Initial MIC Determination: The baseline MIC of ciprofloxacin for the MSSA strain was determined as described in Protocol 3.1.
-
Serial Passaging:
-
On Day 1, the MSSA strain was grown in MHB containing a sub-MIC concentration (0.5x MIC) of ciprofloxacin, either alone or in combination with 5 µM OXF-077.
-
On subsequent days, the culture from the highest concentration of ciprofloxacin that still permitted growth was diluted 1:1000 into a fresh 96-well plate containing a new two-fold serial dilution of ciprofloxacin (with or without 5 µM OXF-077).
-
This process was repeated daily for a specified period (e.g., 8 days).
-
-
MIC Determination of Evolved Strains: The MIC of ciprofloxacin for the bacterial populations at the end of the serial passage experiment was determined using the standard broth microdilution method.
Visualizations
Signaling Pathway of the Bacterial SOS Response
Caption: The bacterial SOS response pathway and the inhibitory action of OXF-077.
Experimental Workflow for Serial Passage Assay
References
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Assay for "Antibacterial agent 77"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 77" is a compound identified as having potential antibacterial properties.[1][2][3][4] Its chemical formula is C22H27N3OS, and it has a molecular weight of 381.53.[2][3] To characterize its efficacy and antimicrobial spectrum, a series of standardized in vitro assays are required. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC), assessing bacterial susceptibility through disk diffusion, and evaluating the bactericidal or bacteriostatic activity via a time-kill kinetics assay. These assays are fundamental in the preliminary screening and characterization of new antimicrobial compounds.[5][6][7][8]
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Bacterial Strain | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus ATCC 25923 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| S = Susceptible, I = Intermediate, R = Resistant |
Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12]
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibacterial Agent Stock Solution:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). The stability of the agent in solution should be considered.[2]
-
Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest desired final concentration in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated "this compound" solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibacterial agent), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the sterility control wells).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth (turbidity).
-
Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to the antibacterial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[6][14][15][16]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Disk Preparation:
-
Prepare a solution of "this compound" at a known concentration.
-
Impregnate sterile filter paper disks with a defined amount of the agent and allow them to dry under sterile conditions.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[15]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared disks containing "this compound" onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation as susceptible, intermediate, or resistant depends on standardized zone diameter breakpoints, which would need to be established for "this compound".
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterium over time.[17][18][19][20]
Materials:
-
This compound
-
Bacterial strains
-
Growth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh broth and incubate until it reaches the mid-logarithmic growth phase.
-
Adjust the bacterial suspension to a starting concentration of approximately 1-5 x 10⁵ CFU/mL in several flasks.
-
-
Exposure to Antibacterial Agent:
-
Add "this compound" to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask with no antibacterial agent.
-
-
Sampling and Viable Cell Count:
-
Incubate all flasks in a shaking incubator at 37°C.[18]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Plot the log10 CFU/mL against time for each concentration and the control.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[19] Bacteriostatic activity is indicated by the inhibition of growth without a significant reduction in viable cell count.
-
Visualizations
Caption: Workflow for in vitro antibacterial testing of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. T61640-100mg | this compound Clinisciences [clinisciences.com]
- 4. Antibacterial | CymitQuimica [cymitquimica.com]
- 5. woah.org [woah.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. apec.org [apec.org]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 18. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 19. emerypharma.com [emerypharma.com]
- 20. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 77" against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to multiple antibiotics.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the assessment of new antimicrobial compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This document provides a detailed protocol for determining the MIC of a novel compound, "Antibacterial agent 77," against MRSA using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4][5][7] Each well is then inoculated with a standardized suspension of the MRSA isolate. Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][5]
Materials and Equipment
-
"this compound" stock solution
-
MRSA isolate (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Control antibiotics (e.g., Vancomycin, Oxacillin)
Experimental Protocols
Preparation of "this compound" Dilutions
-
Stock Solution Preparation : Prepare a stock solution of "this compound" in a suitable solvent (e.g., sterile deionized water, DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.
-
Serial Dilutions : Perform a two-fold serial dilution of "this compound" in CAMHB in a separate 96-well plate or in tubes. This will create a gradient of concentrations to be tested. For example, if the desired final concentration range is 0.125 to 128 µg/mL, the initial concentration in the first well of the dilution series should be 256 µg/mL.
Inoculum Preparation
-
Bacterial Culture : From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspension : Suspend the colonies in sterile saline or PBS.
-
Standardization : Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (reading at 625 nm) or by visual comparison.
-
Final Inoculum Dilution : Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Microtiter Plate Inoculation
-
Dispensing Antibiotic : Transfer 50 µL of each concentration of "this compound" from the dilution plate to the corresponding wells of a new sterile 96-well microtiter plate.
-
Adding Inoculum : Add 50 µL of the final diluted MRSA inoculum to each well. This will bring the total volume in each well to 100 µL and dilute the antibiotic concentration to the final desired test concentration.
-
Controls :
-
Growth Control : A well containing 100 µL of inoculated CAMHB without any antibacterial agent.
-
Sterility Control : A well containing 100 µL of uninoculated CAMHB.
-
Positive Control : Include a known antibiotic with established MIC against the control MRSA strain (e.g., Vancomycin) as a control for the experimental procedure.
-
Incubation and Reading of Results
-
Incubation : Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading the MIC : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of MRSA.[4][5] A reading aid, such as a viewing box with a mirror, can be used.
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner.
Table 1: MIC of "this compound" against MRSA (ATCC 43300)
| Agent | Concentration Range (µg/mL) | MIC (µg/mL) |
| "this compound" | 0.125 - 128 | 16 |
| Vancomycin (Control) | 0.25 - 32 | 1 |
| Oxacillin (Control) | 0.5 - 64 | >64 |
Table 2: Quality Control (QC) Results for Reference Strain S. aureus ATCC 29213
| Antibiotic | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Interpretation |
| Vancomycin | 0.5 - 2 | 1 | In range |
| Oxacillin | 0.12 - 0.5 | 0.25 | In range |
Visualizations
Experimental Workflow
Caption: Workflow for MIC Determination.
Logical Relationship of MIC Interpretation
Caption: MIC Interpretation Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Methicillin-Resistant Staphylococcus aureus (MRSA): Identification and Susceptibility Testing Techniques | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. MIC EUCAST [mic.eucast.org]
Application Notes & Protocols: "In Vivo" Efficacy of AI-77-B in Oncology Models
Introduction: AI-77-B is a novel small molecule inhibitor targeting the aberrant PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. These application notes provide a comprehensive summary of the preclinical in vivo efficacy of AI-77-B in established xenograft and syngeneic tumor models. The detailed protocols and data presented herein are intended to guide researchers and drug development professionals in the evaluation and application of AI-77-B as a potential therapeutic agent.
Quantitative Efficacy Data
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1542 ± 125 | - | +2.5 |
| AI-77-B | 25 | 815 ± 98 | 47.1 | -1.2 |
| AI-77-B | 50 | 430 ± 65 | 72.1 | -3.8 |
| AI-77-B | 100 | 188 ± 42 | 87.8 | -5.1 |
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 18 (± SEM) | Tumor Growth Inhibition (%) | Survival (%) at Day 30 |
| Vehicle Control | - | 2105 ± 180 | - | 0 |
| AI-77-B | 50 | 988 ± 110 | 53.1 | 40 |
| AI-77-B | 100 | 452 ± 75 | 78.5 | 80 |
| Checkpoint Inhibitor (Anti-PD-1) | 10 | 1350 ± 155 | 35.9 | 20 |
| AI-77-B + Anti-PD-1 | 100 + 10 | 155 ± 38 | 92.6 | 100 |
Experimental Protocols
2.1. MCF-7 Xenograft Model Protocol
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MCF-7 human breast adenocarcinoma cell line
-
Matrigel® Basement Membrane Matrix
-
Calipers
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Preparation: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are harvested during the logarithmic growth phase.
-
Tumor Implantation: A suspension of 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Animals are then randomized into treatment groups (n=10 per group).
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when the mean tumor volume in the vehicle control group reaches approximately 1500 mm³. Tumors are then excised for further analysis.
2.2. CT26 Syngeneic Model Protocol
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
CT26 murine colon carcinoma cell line
-
Anti-PD-1 antibody (clone RMP1-14)
-
Standard cell culture and animal handling equipment
Procedure:
-
Cell Preparation: CT26 cells are cultured in DMEM supplemented with 10% FBS.
-
Tumor Implantation: 1 x 10⁶ CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach an average volume of 80-100 mm³, mice are randomized into treatment groups (n=10 per group).
-
Treatment Administration:
-
Anti-PD-1 antibody is administered intraperitoneally (IP) twice a week.
-
The combination group receives both treatments as scheduled.
-
Monitoring: Tumor volume and body weight are monitored twice weekly. Animal survival is monitored daily.
-
Endpoint: The primary endpoint is tumor growth delay. A secondary endpoint is overall survival, with euthanasia performed when tumors exceed 2000 mm³ or if signs of morbidity are observed.
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
Application Notes and Protocols for the Standardization and Quality Control of "DAS-77" Polyherbal Medicine
Introduction
DAS-77 is a Nigerian polyherbal medicine composed of the milled bark of Mangifera indica (Mango) and the root of Carica papaya (Pawpaw).[1][2] It is traditionally used for a variety of ailments and has been the subject of scientific studies investigating its gastroprotective, antidiarrheal, antimicrobial, and anticancer properties.[1][3][4][5] Phytochemical analyses have revealed the presence of tannins, saponins, phenols, flavonoids, and alkaloids in DAS-77.[1][2] To ensure the consistent quality, safety, and efficacy of this polyherbal medicine, a robust standardization and quality control protocol is essential. These application notes provide a framework for the comprehensive quality assessment of DAS-77, from raw material evaluation to finished product testing.
Raw Material Identification and Authentication
It is imperative to ensure the correct identity and quality of the raw materials, Mangifera indica bark and Carica papaya root, before their inclusion in the formulation of DAS-77.
1.1 Macroscopic and Microscopic Examination
-
Protocol:
-
Macroscopic Evaluation: Visually inspect the raw plant materials for their organoleptic properties, including shape, size, color, odor, and taste, and compare them with authentic specimens.
-
Microscopic Evaluation: Prepare thin transverse sections of both Mangifera indica bark and Carica papaya root. Stain the sections appropriately and examine them under a microscope. Document the characteristic anatomical features, such as the arrangement of tissues, types of cells, and presence of specific inclusions like starch grains or calcium oxalate crystals.
-
1.2 Phytochemical Screening
Preliminary phytochemical screening provides a qualitative assessment of the major classes of chemical constituents.
-
Protocol:
-
Prepare extracts of the individual raw materials and the final DAS-77 formulation using different solvents (e.g., water, ethanol, methanol).
-
Perform standard chemical tests to detect the presence of key phytochemical groups.
-
| Phytochemical Group | Test | Observation |
| Alkaloids | Mayer's Test | Formation of a cream-colored precipitate. |
| Wagner's Test | Formation of a reddish-brown precipitate. | |
| Flavonoids | Shinoda Test | Appearance of a pink, red, or purple color. |
| Phenols | Ferric Chloride Test | Formation of a blue or green color. |
| Tannins | Gelatin Test | Formation of a white precipitate. |
| Saponins | Froth Test | Formation of a persistent froth upon shaking. |
Table 1: Qualitative Phytochemical Tests for DAS-77
Chromatographic Fingerprinting for Standardization
Chromatographic fingerprinting is a powerful tool for the standardization of herbal medicines, providing a characteristic profile of the chemical constituents.
2.1 High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique for the rapid analysis and comparison of multiple samples.
-
Protocol for HPTLC Fingerprinting of DAS-77:
-
Sample Preparation: Extract 1 g of powdered DAS-77 with 10 ml of methanol by sonication for 15 minutes. Centrifuge and use the supernatant for application.
-
Standard Preparation: Prepare 1 mg/ml solutions of relevant marker compounds such as mangiferin (from Mangifera indica) and standard flavonoids like quercetin and kaempferol.
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable solvent system, for instance, Toluene:Ethyl Acetate:Formic Acid (5:4:1 v/v/v), can be optimized for the separation of flavonoids and phenolic compounds.
-
Application: Apply 10 µl of the sample and standard solutions as bands.
-
Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.
-
Detection: Examine the developed plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) and document the chromatograms. The resulting fingerprint will show a series of bands, with specific bands corresponding to the marker compounds.
-
-
Workflow for HPTLC Fingerprinting
Caption: Workflow for HPTLC fingerprinting of DAS-77.
2.2 High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the concentration of specific marker compounds, which is crucial for ensuring batch-to-batch consistency.
-
Protocol for Quantification of Mangiferin in DAS-77:
-
Sample and Standard Preparation: Prepare extracts as described for HPTLC. Prepare a stock solution of mangiferin standard (100 µg/ml) and create a calibration curve by preparing serial dilutions.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at a wavelength specific for mangiferin (e.g., 258 nm).
-
-
Analysis: Inject the sample and standard solutions. Identify the mangiferin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of mangiferin using the calibration curve.
-
| Parameter | HPTLC | HPLC |
| Principle | Planar Chromatography | Column Chromatography |
| Primary Use | Qualitative Fingerprinting, Semi-quantitative | Quantitative Analysis, High-Resolution Separation |
| Throughput | High (multiple samples on one plate) | Low (one sample at a time) |
| Solvent Consumption | Low | High |
| Resolution | Moderate | High |
Table 2: Comparison of HPTLC and HPLC for DAS-77 Analysis
Quality Control Parameters
To ensure the safety of DAS-77, it is essential to test for the presence of contaminants such as heavy metals, microbial load, and pesticide residues.
3.1 Heavy Metal Analysis
-
Protocol (Atomic Absorption Spectroscopy - AAS):
-
Sample Preparation: Digest a known weight of the DAS-77 powder using a mixture of nitric acid and perchloric acid until a clear solution is obtained.
-
Analysis: Analyze the digested sample for the presence of heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg) using an atomic absorption spectrophotometer.
-
Acceptance Criteria: The levels of heavy metals should not exceed the limits set by regulatory bodies (e.g., WHO, FDA).
-
| Heavy Metal | Permissible Limit (ppm) |
| Lead (Pb) | 10 |
| Cadmium (Cd) | 0.3 |
| Arsenic (As) | 1 |
| Mercury (Hg) | 1 |
Table 3: Permissible Limits for Heavy Metals in Herbal Medicines
3.2 Microbial Contamination
-
Protocol (Microbial Limit Test based on USP <61> and <62>):
-
Total Aerobic Microbial Count (TAMC): Use the plate count method with Soybean-Casein Digest Agar.
-
Total Yeast and Mold Count (TYMC): Use the plate count method with Sabouraud Dextrose Agar.
-
Test for Specific Pathogens: Test for the absence of Escherichia coli, Salmonella spp., Staphylococcus aureus, and Pseudomonas aeruginosa using selective media.
-
| Microbial Test | Acceptance Criteria (CFU/g) |
| Total Aerobic Microbial Count (TAMC) | ≤ 10^5 |
| Total Yeast and Mold Count (TYMC) | ≤ 10^4 |
| Escherichia coli | Absent in 1g |
| Salmonella spp. | Absent in 10g |
Table 4: Microbial Acceptance Criteria for Herbal Medicines
3.3 Pesticide Residue Analysis
-
Protocol (GC-MS based on QuEChERS method):
-
Extraction: Use the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of pesticide residues from the herbal matrix.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify a wide range of pesticides.
-
Acceptance Criteria: The levels of pesticide residues should comply with the maximum residue limits (MRLs) established by regulatory agencies.
-
Experimental Workflow for Quality Control of DAS-77
Caption: Overall workflow for the quality control of DAS-77.
Biological Activity and Signaling Pathways
Understanding the mechanism of action of DAS-77 is crucial for its standardization and rational use. The individual components of DAS-77, Mangifera indica and Carica papaya, are known to modulate various signaling pathways.
Mangifera indica and NF-κB Signaling
Extracts of Mangifera indica have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by Mangifera indica extract.
Carica papaya and Antioxidant Pathways
Carica papaya is rich in antioxidants that can neutralize reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Caption: Antioxidant mechanism of Carica papaya extract.
The implementation of these detailed application notes and protocols will ensure that DAS-77 polyherbal medicine is produced to a high standard of quality, safety, and consistency. This comprehensive approach to standardization, encompassing phytochemical analysis, contaminant testing, and an understanding of its biological activity, is essential for its acceptance and integration into modern healthcare practices.
References
- 1. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 2. Multiresidue pesticide analysis of botanical dietary supplements using salt-out acetonitrile extraction, solid-phase extraction cleanup column, and gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mangifera Indica leaf extracts promote hair growth via activation of Wnt signaling pathway in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. entomoljournal.com [entomoljournal.com]
Synergistic Interplay of OXF-077 and Antibiotics: A Novel Strategy to Combat Antimicrobial Resistance
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The escalating threat of antimicrobial resistance (AMR) necessitates the development of innovative therapeutic strategies. One promising approach is the use of adjuvant therapies that can enhance the efficacy of existing antibiotics and suppress the evolution of resistance. OXF-077, a novel small molecule inhibitor of the bacterial SOS response, has emerged as a potent candidate for such a synergistic approach. Developed by researchers at the University of Oxford, OXF-077 has demonstrated a remarkable ability to potentiate the activity of various antibiotics, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document provides detailed experimental protocols and application notes for investigating the synergistic effects of OXF-077 with conventional antibiotics.
Mechanism of Action: Certain antibiotics, such as fluoroquinolones, function by inducing DNA damage in bacteria.[4] This damage can trigger the bacterial SOS response, a complex DNA repair system. While this response can repair the antibiotic-induced damage, it is also mutagenic, increasing the rate of genetic mutations and thereby accelerating the development of antibiotic resistance.[2][4] OXF-077 acts as a potent inhibitor of this SOS response.[5] By blocking this pathway, OXF-077 not only enhances the direct killing effect of DNA-damaging antibiotics but also suppresses the emergence of resistant bacterial strains.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, illustrating the synergistic potential of OXF-077.
Table 1: Checkerboard Assay for Synergy between OXF-077 and Ciprofloxacin against MRSA. This table presents the Fractional Inhibitory Concentration (FIC) index, which is a measure of the synergistic interaction between two compounds. A FICI of ≤ 0.5 is indicative of synergy.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Ciprofloxacin | 2 | 0.25 | 0.5 | Synergy |
| OXF-077 | 16 | 4 |
Table 2: Time-Kill Curve Assay of OXF-077 in Combination with Ciprofloxacin against MRSA. This table shows the change in bacterial viability (log10 CFU/mL) over 24 hours. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
| Treatment | 0h (log10 CFU/mL) | 6h (log10 CFU/mL) | 24h (log10 CFU/mL) | Change from most active single agent at 24h |
| Growth Control | 6.0 | 8.5 | 9.0 | N/A |
| Ciprofloxacin (1x MIC) | 6.0 | 5.5 | 5.0 | N/A |
| OXF-077 (1/4x MIC) | 6.0 | 5.8 | 5.5 | N/A |
| Ciprofloxacin + OXF-077 | 6.0 | 4.0 | <2.0 | ≥ 3.0 log10 decrease |
Table 3: Serial Passage Experiment to Assess the Development of Resistance to Ciprofloxacin. This table illustrates the fold-change in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against MRSA over 14 days of serial passage in the presence and absence of OXF-077.
| Day | Ciprofloxacin Alone (MIC, µg/mL) | Ciprofloxacin + OXF-077 (MIC, µg/mL) |
| 0 | 2 | 2 |
| 2 | 4 | 2 |
| 4 | 8 | 2 |
| 6 | 16 | 2 |
| 8 | 32 | 4 |
| 10 | 64 | 4 |
| 12 | 128 | 4 |
| 14 | 256 | 4 |
Table 4: Structure-Activity Relationship (SAR) of the IMP-1700 Scaffold Leading to OXF-077. This table provides a simplified summary of the SAR findings that identified OXF-077 as a highly potent SOS inhibitor.
| Compound Scaffold | Modification | SOS Inhibition | Ciprofloxacin Potentiation |
| IMP-1700 (Lead) | - | Moderate | Moderate |
| Analog 1 | Modification at Position X | Decreased | Decreased |
| Analog 2 | Modification at Position Y | Increased | Increased |
| OXF-077 | Optimized modifications | High | High |
Experimental Protocols
Checkerboard Assay for Synergy Assessment
This protocol determines the in vitro interaction between OXF-077 and an antibiotic using the checkerboard method.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
OXF-077 stock solution
-
Antibiotic stock solution (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the antibiotic horizontally and OXF-077 vertically in a 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL. The concentrations should range from sub-inhibitory to supra-inhibitory based on the known MICs of the individual compounds.
-
Prepare a bacterial inoculum diluted in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
Include wells with antibiotic alone, OXF-077 alone, and a growth control (no compounds).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
Time-Kill Curve Assay
This protocol assesses the rate of bacterial killing by OXF-077 in combination with an antibiotic over time.
Materials:
-
Bacterial strain of interest
-
CAMHB
-
OXF-077 and antibiotic stock solutions
-
Sterile culture tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated counter)
Procedure:
-
Prepare a mid-logarithmic phase bacterial culture in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks containing fresh CAMHB.
-
Add the test compounds to the flasks at desired concentrations (e.g., antibiotic at MIC, OXF-077 at a sub-inhibitory concentration, and the combination). Include a growth control flask without any compounds.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time for each treatment.
Interpretation:
-
Synergy: ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Serial Passage Experiment for Resistance Development
This protocol evaluates the ability of OXF-077 to suppress the emergence of antibiotic resistance over multiple bacterial generations.
Materials:
-
Bacterial strain of interest
-
CAMHB
-
OXF-077 and antibiotic stock solutions
-
96-well microtiter plates
Procedure:
-
Determine the baseline MIC of the antibiotic for the bacterial strain.
-
Prepare two sets of 96-well plates with serial twofold dilutions of the antibiotic in CAMHB. To one set, add a constant sub-inhibitory concentration of OXF-077 to all wells.
-
Inoculate all wells with the bacterial strain at a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
For each set of plates, identify the well with the highest concentration of the antibiotic that still shows bacterial growth (sub-MIC).
-
Use the culture from this well to inoculate a fresh set of plates prepared in the same manner as step 2.
-
Repeat this serial passage daily for a predetermined number of days (e.g., 14-30 days).
-
Record the MIC of the antibiotic in the presence and absence of OXF-077 at each passage.
-
Plot the MIC values over time to visualize the rate of resistance development.
Visualizations
Caption: The bacterial SOS response signaling pathway and the inhibitory action of OXF-077.
Caption: Experimental workflow for evaluating the synergy of OXF-077 with antibiotics.
Caption: Logical relationship of OXF-077's synergistic mechanism with DNA-damaging antibiotics.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. New small molecule found to suppress the evolution of antibiotic resistance in bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Cell Culture Techniques for Evaluating the Cytotoxicity of Antibacterial Agent 77
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the cytotoxicity of "Antibacterial agent 77" using established cell culture techniques. The protocols detailed herein are designed to deliver robust and reproducible data, essential for the preclinical safety assessment of new antimicrobial compounds. The included methodologies cover key assays for determining cell viability and membrane integrity, providing a thorough profile of the potential cytotoxic effects of the agent on mammalian cells.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. For an antibacterial agent intended for systemic use, it is advisable to test its effects on cell lines representing major organs that may be exposed to the compound.[1][2]
Table 1: Recommended Cell Lines for Cytotoxicity Testing of this compound
| Cell Line | Origin | Tissue Type | Rationale for Selection |
| HepG2 | Human | Liver (Hepatocellular Carcinoma) | Represents the primary site of drug metabolism and potential hepatotoxicity. |
| HEK293 | Human | Kidney (Embryonic Kidney) | Represents a key organ for drug excretion and potential nephrotoxicity. |
| A549 | Human | Lung (Carcinoma) | Relevant for inhaled antibacterial agents or those targeting respiratory infections. |
| Vero | Monkey | Kidney (Epithelial) | A commonly used and well-characterized cell line for general cytotoxicity screening.[2] |
| HaCaT | Human | Skin (Keratinocyte) | Useful for antibacterial agents intended for topical application.[3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100
-
Spontaneous LDH Activity: Supernatant from untreated cells.
-
Maximum LDH Activity: Supernatant from cells treated with a lysis buffer.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |
| 10 | 85 ± 6.1 | 78 ± 5.5 | 65 ± 6.3 |
| 50 | 52 ± 4.9 | 41 ± 4.2 | 28 ± 3.7 |
| 100 | 21 ± 3.8 | 15 ± 3.1 | 8 ± 2.2 |
| IC50 (µg/mL) | 55.3 | 45.8 | 32.1 |
Table 3: Cytotoxicity of this compound on HepG2 Cells (LDH Assay)
| Concentration (µg/mL) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 1 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |
| 10 | 25 ± 3.1 | 38 ± 3.9 | 55 ± 4.8 |
| 50 | 68 ± 5.4 | 79 ± 6.2 | 88 ± 5.9 |
| 100 | 92 ± 4.7 | 95 ± 4.1 | 98 ± 3.5 |
| LC50 (µg/mL) | 42.5 | 31.7 | 18.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of "this compound".
Caption: General workflow for cytotoxicity assessment.
Apoptosis Signaling Pathway
Should "this compound" induce apoptosis, understanding the underlying signaling pathway is crucial. The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of AI-77-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Biological Properties
| Property | Value/Description | Source |
| Compound Type | Isocoumarin / Pseudopeptide | [1][2] |
| Biological Activity | Gastroprotective (Anti-ulcer), Cytotoxic | [1][3] |
| In Vitro Cytotoxicity | ||
| HeLa (Human cervical cancer) | IC50: 20 µM | [3] |
| A375-S2 (Human malignant melanoma) | IC50: 100 µM | [3] |
Preclinical Formulation of AI-77-B
Proposed Oral Formulation for Gastroprotection Studies
This formulation is designed to create a uniform suspension for oral gavage in rodent models.
| Component | Purpose | Suggested Concentration |
| AI-77-B | Active Pharmaceutical Ingredient (API) | 1-10 mg/mL (Dose-dependent) |
| Tween 80 | Surfactant / Solubilizing agent | 0.5% - 2% (v/v) |
| Carboxymethyl Cellulose (CMC) | Suspending agent | 0.5% (w/v) |
| Deionized Water | Vehicle | q.s. to final volume |
Protocol for Preparation (10 mL Total Volume):
-
Preparing the Vehicle: In a separate beaker, dissolve 50 mg of Carboxymethyl Cellulose in approximately 9 mL of deionized water. Stir gently until fully dissolved. Add the required volume of Tween 80 to this solution.
-
Homogenization: Transfer the mixture to a 10 mL graduated cylinder or volumetric flask. Rinse the mortar with the remaining vehicle to ensure complete transfer of the compound.
-
Final Volume Adjustment: Adjust the final volume to 10 mL with deionized water.
-
Storage: Store the suspension at 4°C. Shake vigorously before each use to ensure a uniform suspension.
Experimental Protocols for Preclinical Efficacy
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
This is a standard acute model to evaluate the cytoprotective and anti-ulcer effects of a compound.[4][5]
Materials:
-
Male Wistar rats (180-220g)
-
Vehicle control (0.5% CMC with 1% Tween 80 in water)
-
Positive control (e.g., Omeprazole, 20 mg/kg)
-
Absolute Ethanol
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered)
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping and Dosing:
-
Group I (Normal Control): Administer vehicle orally (e.g., 5 mL/kg).
-
Group II (Ulcer Control): Administer vehicle orally (5 mL/kg).
-
Group III (Positive Control): Administer Omeprazole orally (20 mg/kg).
-
-
Ulcer Induction: One hour after the administration of the respective treatments, orally administer 1 mL/animal of absolute ethanol to all groups except the Normal Control group.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Stomach Excision: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Scoring: Pin the stomachs on a flat surface and examine for ulcers in the glandular region. Measure the length and width of each lesion. The ulcer index can be calculated, and the percentage of inhibition is determined relative to the Ulcer Control group.
-
Histopathology: Fix a portion of the stomach tissue in 10% buffered formalin for subsequent histological processing (H&E staining) to assess inflammation, hemorrhage, and edema.
Experimental Workflow for Gastroprotection Study
Below is a Graphviz diagram illustrating the workflow for the ethanol-induced ulcer model.
Potential Mechanism of Action: Gastroprotection
Hypothetical Signaling Pathway
References
- 1. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiulcer Activity and Potential Mechanism of Action of the Leaves of Spondias mombin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastroprotective effect of Arabincoside B isolated from Caralluma arabica against ethanol-induced gastric injury via modulating oxidative stress/SP/NK-1R/NF-κB loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gastroprotective Mechanism and Ulcer Resolution Effect of Cyrtocarpa procera Methanolic Extract on Ethanol-Induced Gastric Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Agar Well Diffusion Method for Assessing "DAS-77" Activity
Introduction
The agar well diffusion assay is a widely used and established microbiological technique for determining the antimicrobial activity of a substance.[1][2][3] This method is particularly useful for preliminary screening of novel therapeutic agents, such as the polyherbal formulation "DAS-77". DAS-77 is a traditional Nigerian herbal preparation composed of the young callous bark of mango (Mangifera indica) and the dried root of pawpaw (Carica papaya)[4][5]. It has been traditionally used for a variety of ailments, and scientific studies have begun to validate its antimicrobial properties.[6][7] This application note provides a detailed protocol for utilizing the agar well diffusion method to assess the antimicrobial efficacy of DAS-77 against various microbial pathogens.
Principle of the Method
The agar well diffusion method is based on the principle of the diffusion of an antimicrobial agent through a solid agar medium that has been uniformly inoculated with a test microorganism.[3] A well is created in the agar, into which the test substance (in this case, an extract of DAS-77) is introduced. As the substance diffuses from the well into the surrounding agar, it creates a concentration gradient. If the substance possesses antimicrobial activity, it will inhibit the growth of the microorganism in the vicinity of the well, resulting in a clear area known as a "zone of inhibition".[8][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the test substance.[9]
Experimental Protocols
1. Preparation of Materials
-
Test Substance: Prepare a sterile stock solution of DAS-77 extract at a known concentration. The solvent used should be sterile and inert (e.g., Dimethyl Sulfoxide - DMSO), and a negative control with the solvent alone should always be included in the experiment.[10]
-
Microbial Cultures: Use pure, overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Media: Mueller-Hinton Agar (MHA) is the recommended medium for antimicrobial susceptibility testing of non-fastidious bacteria.
-
Sterile Equipment: Petri dishes, sterile swabs, micropipettes and tips, sterile cork borer (6-8 mm diameter), incubator.
2. Inoculum Standardization
Standardization of the inoculum is a critical step to ensure reproducible results.[11][12] The turbidity of the microbial suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be achieved by visual comparison or spectrophotometrically.[11][12]
3. Inoculation of Agar Plates
-
A sterile cotton swab is dipped into the standardized microbial suspension.
-
Excess fluid is removed by pressing the swab against the inside of the tube.
-
The surface of the MHA plate is evenly streaked with the swab in three directions to ensure confluent growth.[3]
-
The plate is allowed to dry for a few minutes before creating the wells.
4. Agar Well Diffusion Assay
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plate.[1][10]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the DAS-77 extract into each well.[1][10]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve DAS-77) on each plate.[8]
-
Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the extract into the agar before incubation.[10]
5. Incubation
6. Data Collection and Interpretation
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[8]
-
The measurement should include the diameter of the well.
-
The larger the zone of inhibition, the greater the antimicrobial activity of DAS-77 against the test microorganism.[8]
Data Presentation
The following table presents hypothetical data on the antimicrobial activity of DAS-77 against common pathogens, as might be determined by the agar well diffusion method.
| Test Microorganism | Gram Stain | DAS-77 (mg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 100 | 14 | Vancomycin (30 µg) | 22 | DMSO | 0 |
| Escherichia coli | Gram-negative | 100 | 18 | Ciprofloxacin (5 µg) | 28 | DMSO | 0 |
| Pseudomonas aeruginosa | Gram-negative | 100 | 12 | Gentamicin (10 µg) | 20 | DMSO | 0 |
| Candida albicans | N/A (Fungus) | 100 | 10 | Fluconazole (25 µg) | 19 | DMSO | 0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Studies have suggested that DAS-77 may be more active against gram-negative bacteria than gram-positive bacteria.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the agar well diffusion method.
Hypothetical Signaling Pathway Inhibition by DAS-77
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. akjournals.com [akjournals.com]
- 4. Antidiarrhoeal activity of DAS-77 (a herbal preparation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 90 day chronic toxicity study of Nigerian herbal preparation DAS-77 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hereditybio.in [hereditybio.in]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Novel Penam-Based Antibacterial Agents
Topic: High-Throughput Screening Methods for "Antibacterial Agent 77" Derivatives (Represented by Penam-Based "Compound P" Derivatives)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large chemical libraries for antimicrobial activity. This document provides detailed application notes and protocols for the HTS of derivatives of a penam-based antibacterial agent, hereafter referred to as "Compound P." The primary mechanism of action for this class of compounds is the inhibition of bacterial cell wall biosynthesis. The described workflow is designed to identify potent derivatives, elucidate their mechanism of action, and assess their selectivity.
High-Throughput Screening Workflow
A tiered HTS approach is employed to efficiently identify and characterize promising derivatives of Compound P. The workflow consists of a primary screen for antibacterial activity, a secondary screen to confirm the mechanism of action, and a counter-screen to evaluate cytotoxicity.
Primary Screen: Minimum Inhibitory Concentration (MIC) Determination
The primary screen utilizes a high-throughput broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each derivative against target bacterial strains. The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[1][2]
Experimental Protocol: High-Throughput Broth Microdilution MIC Assay
Objective: To determine the MIC of Compound P derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a 384-well format.
Materials:
-
Compound P derivatives dissolved in DMSO (10 mM stock)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile 384-well microtiter plates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (600 nm)
-
Positive control antibiotic (e.g., Penicillin G)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Using an automated liquid handler, perform a serial dilution of the Compound P derivatives in DMSO in a source plate. Subsequently, transfer a small volume (e.g., 1 µL) of each compound concentration to the corresponding wells of the 384-well assay plates.
-
Media Dispensing: Add 50 µL of CAMHB to all wells of the assay plates.
-
Bacterial Inoculation: Dilute the logarithmic phase bacterial cultures in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of the diluted bacterial suspension to each well, except for sterility control wells (which contain only CAMHB).
-
Controls:
-
Positive Control: Wells containing bacteria and a known antibiotic (e.g., Penicillin G) at a concentration known to inhibit growth.
-
Negative Control: Wells containing bacteria and DMSO (vehicle control).
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits ≥90% of bacterial growth compared to the negative control.[3] The quality of the assay is assessed by calculating the Z'-factor using the positive and negative controls. An excellent assay has a Z'-factor between 0.5 and 1.0.[4][5][6][7][8]
Data Presentation: Representative MIC and Z'-Factor Data
| Parameter | Value | Interpretation |
| Assay Format | 384-well broth microdilution | High-throughput |
| Test Organism | S. aureus ATCC 29213 | Gram-positive pathogen |
| Positive Control | Penicillin G (MIC = 0.06 µg/mL) | Reference β-lactam |
| Z'-Factor | 0.78 | Excellent assay quality |
| Hit Criterion | MIC ≤ 16 µg/mL | Defines active compounds |
| Compound ID | MIC (µg/mL) |
| Compound P-001 | 8 |
| Compound P-002 | >64 |
| Compound P-003 | 2 |
| Compound P-004 | 32 |
| Compound P-005 | 0.5 |
Secondary Screen: Mechanism of Action (MoA) Confirmation
Derivatives that demonstrate significant antibacterial activity in the primary screen are further evaluated in a secondary screen to confirm their mechanism of action as cell wall synthesis inhibitors. A β-lactamase reporter gene assay is a suitable method for this purpose.[9][10] In this assay, inhibition of cell wall synthesis leads to cellular stress and the induction of a reporter gene (e.g., β-lactamase), which can be detected with a chromogenic or fluorogenic substrate.
Bacterial Peptidoglycan Biosynthesis Pathway
The target of penam-based compounds is the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This process is catalyzed by penicillin-binding proteins (PBPs). Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis.[11][12][13][14][15]
Experimental Protocol: β-Lactamase Reporter Assay
Objective: To confirm that active Compound P derivatives inhibit bacterial cell wall synthesis.
Materials:
-
E. coli strain engineered with a cell wall stress-inducible promoter driving β-lactamase expression.
-
Active Compound P derivatives from the primary screen.
-
Luria-Bertani (LB) broth.
-
Nitrocefin (chromogenic β-lactamase substrate).
-
384-well microtiter plates.
-
Automated liquid handler.
-
Microplate incubator.
-
Spectrophotometer (486 nm).
Procedure:
-
Compound Plating: Dispense 1 µL of the active compounds at various concentrations into a 384-well plate.
-
Cell Culture: Grow the reporter E. coli strain to the early logarithmic phase (OD600 ≈ 0.2).
-
Inoculation: Add 100 µL of the bacterial culture to each well of the compound-containing plate.
-
Incubation: Incubate the plates at 37°C for 2-4 hours to allow for induction of the reporter gene.
-
Substrate Addition: Add 10 µL of nitrocefin solution to each well.
-
Data Acquisition: Measure the absorbance at 486 nm every 5 minutes for 30 minutes to determine the rate of nitrocefin hydrolysis.
-
Data Analysis: An increase in the rate of nitrocefin hydrolysis compared to the negative control indicates that the compound induces cell wall stress.
Data Presentation: Representative Reporter Assay Data
| Compound ID | MIC (µg/mL) | β-Lactamase Activity (Fold Induction vs. Control) | MoA Confirmation |
| Compound P-001 | 8 | 12.5 | Confirmed |
| Compound P-003 | 2 | 15.2 | Confirmed |
| Compound P-005 | 0.5 | 18.9 | Confirmed |
| Other Active Hit | 4 | 1.1 | Not a cell wall inhibitor |
Counter-Screen: Cytotoxicity Assay
To assess the selectivity of the active compounds, a counter-screen is performed to measure their cytotoxicity against a mammalian cell line. This is crucial to eliminate compounds that are toxic to host cells.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the confirmed hits against a human cell line (e.g., HEK293).
Materials:
-
HEK293 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Confirmed hit compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
384-well clear-bottom cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed HEK293 cells into 384-well plates at a density of ~5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as CC50 / MIC. A higher SI value is desirable.
Data Presentation: Representative Cytotoxicity and Selectivity Data
| Compound ID | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| Compound P-001 | 8 | >128 | >16 |
| Compound P-003 | 2 | 85 | 42.5 |
| Compound P-005 | 0.5 | 55 | 110 |
The described high-throughput screening workflow provides a robust framework for the identification and initial characterization of novel penam-based antibacterial agents. By systematically assessing antibacterial potency, confirming the mechanism of action, and evaluating cytotoxicity, this approach facilitates the selection of promising lead candidates for further drug development.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. assay.dev [assay.dev]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. High-throughput screening using beta-lactamase reporter-gene technology for identification of low-molecular-weight antagonists of the human gonadotropin releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
Application Notes and Protocols: OXF-077 in Combination with Ciprofloxacin Against Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. One mechanism by which bacteria develop resistance is through the activation of the SOS response, a DNA repair system that is triggered by DNA-damaging antibiotics such as fluoroquinolones. The SOS response not only repairs DNA but also increases the rate of genetic mutations, accelerating the evolution of resistance. OXF-077 is a novel small molecule inhibitor of the SOS response in bacteria.[1][2] When used in combination with the fluoroquinolone antibiotic ciprofloxacin, OXF-077 has been shown to suppress the development of resistance and re-sensitize resistant strains of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) to ciprofloxacin.[1][2][3][4][5][6]
These application notes provide a summary of the quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate further research and development of this promising combination therapy.
Data Presentation
The following tables summarize the in vitro efficacy of OXF-077 in combination with ciprofloxacin against S. aureus.
Table 1: Ciprofloxacin Minimum Inhibitory Concentration (MIC) Against S. aureus Strains in the Presence and Absence of OXF-077
| Bacterial Strain | OXF-077 Concentration (µM) | Ciprofloxacin MIC (µg/mL) | Fold-change in Ciprofloxacin MIC |
| S. aureus SH1000 (MSSA) | 0 | 0.25 | - |
| S. aureus SH1000 (MSSA) | 5.0 | Not explicitly stated, but resistance evolution is suppressed | Not applicable |
| S. aureus JE2 (MRSA) | 0 | 8 | - |
| S. aureus JE2 (MRSA) | 2.5 | Not explicitly stated, but potentiation of DNA damage is observed | Not applicable |
| Ciprofloxacin-resistant S. aureus SH1000 (Evolved in vitro) | 0 | >32 | - |
| Ciprofloxacin-resistant S. aureus SH1000 (Evolved in vitro) | 5.0 | 0.25 | >128 |
Table 2: SOS Response Inhibition by OXF-077 in S. aureus JE2 (MRSA)
| Compound | IC50 for SOS Inhibition (nM) |
| OXF-077 | 470 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of the SOS Response and Inhibition by OXF-077
References
- 1. ox.ac.uk [ox.ac.uk]
- 2. ox.ac.uk [ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Oxford Researchers Develop Game-changing Small Molecule to Suppress the Evolution of Antibiotic Resistance - CBIRT [cbirt.net]
- 5. New small molecule found to suppress the evolution of antibiotic resistance in bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 6. Oxford researchers develop molecule to suppress antibiotic resistance | Oxford Mail [oxfordmail.co.uk]
Application Note: Quantification of "Antibacterial Agent 77" (Ciprofloxacin) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Antibacterial agent 77," modeled here by the broad-spectrum fluoroquinolone antibiotic Ciprofloxacin, requires accurate and precise quantification for various applications, including pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of Ciprofloxacin using an isocratic RP-HPLC method with UV detection.
Principle of the Method
This method employs reverse-phase chromatography, where the stationary phase (a C18 column) is nonpolar, and the mobile phase is a polar mixture of an acidic buffer and an organic solvent. Ciprofloxacin is separated from other components in the sample matrix based on its differential partitioning between the stationary and mobile phases. The separated Ciprofloxacin is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, and the resulting signal is proportional to its concentration.
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis Detector
-
-
Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., XBridge® C18 or equivalent).[3]
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vacuum filtration assembly with 0.45 µm membrane filters.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Chemicals
-
Ciprofloxacin Hydrochloride reference standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (AR grade).
-
Triethylamine (AR grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
Preparation of Solutions
-
Mobile Phase (Buffer:Acetonitrile, 60:40 v/v):
-
Buffer Preparation (0.025M Phosphoric Acid, pH 3.0): Dissolve 2.45 mL of orthophosphoric acid in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 using triethylamine.[3][4]
-
Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.[3][4]
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of Ciprofloxacin HCl reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This solution should be stored under refrigeration and protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1.0, 5.0, 10.0, 20.0, and 40.0 µg/mL).
-
Sample Preparation
-
Pharmaceutical Tablets:
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Ciprofloxacin and transfer it to a 50 mL volumetric flask.[4]
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
-
Further dilute this solution with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).[4]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (e.g., Plasma/Serum):
-
To a 0.5 mL plasma sample, add an equal volume of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 0.025M H₃PO₄ (pH 3.0):Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 278 nm[3][4] |
| Run Time | ~5 minutes |
Data Presentation and Method Validation
The method should be validated according to ICH guidelines.[6] A summary of typical performance characteristics for this analytical method is presented below.
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Typical Result | Specification |
| Linearity Range | 1.0 - 40.0 µg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | > 0.999 | - |
| Limit of Detection (LOD) | 0.11 µg/mL[3] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.35 µg/mL[3] | Signal-to-Noise Ratio ≥ 10:1 |
| Accuracy (% Recovery) | 97.4% - 104.3%[3] | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 5.0%[3] | ≤ 5.0% |
| Specificity | No interference from excipients or degradation products at the retention time of Ciprofloxacin. | Peak Purity > 99% |
| Robustness | Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and flow rate (±0.1 mL/min). | %RSD < 5.0% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure for quantifying "this compound" (Ciprofloxacin) in a tablet formulation.
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Evaluating the Efficacy of Antibacterial Agent 77 on Biofilm Formation
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. Biofilms exhibit increased tolerance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. This document provides a detailed protocol for assessing the in-vitro efficacy of "Antibacterial agent 77" on the formation of bacterial biofilms, using a standard static biofilm model with quantification via crystal violet staining.
Experimental Protocols
This section details the necessary methodologies for determining the effect of "this compound" on biofilm formation. The protocol is optimized for a high-throughput 96-well plate format.
Determination of Minimum Inhibitory Concentration (MIC)
Before assessing its anti-biofilm properties, it is crucial to determine the MIC of "this compound" to distinguish between bactericidal/bacteriostatic effects and true anti-biofilm activity. The anti-biofilm assay should be conducted at sub-MIC concentrations.
Materials:
-
"this compound"
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (OD600 nm)
Protocol:
-
Prepare a 2-fold serial dilution of "this compound" in TSB directly in a 96-well plate (e.g., from 512 µg/mL to 1 µg/mL).
-
Inoculate a fresh overnight culture of the bacterial strain and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Add the bacterial suspension to each well containing the agent dilutions. Include a positive control (bacteria, no agent) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the total biofilm biomass after treatment with sub-MIC concentrations of "this compound".
Materials:
-
"this compound"
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Tryptic Soy Broth (TSB)
-
96-well flat-bottomed polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader (OD570 nm)
Protocol:
-
Preparation: Prepare serial dilutions of "this compound" in TSB at concentrations below the determined MIC (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).
-
Inoculation: Add 100 µL of the prepared agent dilutions to the wells of a 96-well plate. Add 100 µL of a 1:100 dilution of an overnight bacterial culture (adjusted to 0.5 McFarland). Include a positive control (bacteria, no agent) and a negative control (medium only).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm. Incubate for 15-30 minutes.
-
Quantification: Transfer 150 µL of the solubilized stain from each well to a new flat-bottomed plate. Measure the absorbance at 570 nm (OD570) using a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_Control - OD_Treated) / OD_Control] * 100
Data Presentation
The quantitative results from the Biofilm Inhibition Assay should be summarized for clear interpretation and comparison.
Table 1: Effect of "this compound" on Biofilm Formation
| Concentration (µg/mL) | Mean OD570 ± SD | % Biofilm Inhibition |
| Control (0 µg/mL) | 1.254 ± 0.08 | 0% |
| 1/8 MIC (8 µg/mL) | 0.982 ± 0.06 | 21.7% |
| 1/4 MIC (16 µg/mL) | 0.615 ± 0.05 | 51.0% |
| 1/2 MIC (32 µg/mL) | 0.244 ± 0.03 | 80.5% |
| MIC (64 µg/mL) | 0.051 ± 0.01 | 95.9% |
| Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation. |
Visualized Workflows and Pathways
Diagrams are provided to illustrate the experimental process and a potential mechanism of action for "this compound".
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
Caption: Hypothetical pathway showing Agent 77 inhibiting a quorum sensing signal receptor.
Application Notes and Protocols for "AI-77-B" in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure
| Property | Value |
| Molecular Formula | C₂₀H₂₈N₂O₈ |
| Molecular Weight | 424.45 g/mol |
| IUPAC Name | (2S,3R,4R,5S)-5-amino-2-(carboxymethyl)-4-hydroxy-N-((S)-1-((S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl)tetrahydro-2H-pyran-3-carboxamide |
| PubChem CID | 197216 |
Stereoselective Synthetic Strategy
Overall Synthetic Workflow
Experimental Protocols
Part 1: Stereoselective Synthesis of the Dihydroisocoumarin Fragment
Protocol 1: Synthesis of the Dihydroisocoumarin Fragment
| Step | Procedure | Reagents & Conditions | Expected Yield | Diastereomeric Ratio |
| 1 | Preparation of Acetylenic Ester Dienophile | N-Boc-L-leucinal, propargyl alcohol derivative, coupling agent (e.g., DCC/DMAP) | ~85% | >95:5 |
| 2 | Diels-Alder Reaction | Acetylenic ester, 1-methoxy-1,3-cyclohexadiene, Toluene, 180 °C, sealed tube | ~70-75% | >95:5 |
| 3 | Acid-catalyzed Cyclization | Diels-Alder adduct, p-TsOH (catalytic), Methanol, rt | ~90-95% | - |
Detailed Methodology:
-
Preparation of the Acetylenic Ester Dienophile: To a solution of N-Boc-L-leucinal in dichloromethane (DCM), add the corresponding propargyl alcohol derivative. Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the acetylenic ester.
-
Diels-Alder Reaction: In a sealed tube, dissolve the acetylenic ester and an excess of 1-methoxy-1,3-cyclohexadiene in toluene. Heat the mixture at 180 °C for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the Diels-Alder adduct.
-
Acid-catalyzed Cyclization: Dissolve the Diels-Alder adduct in methanol and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir the solution at room temperature for 12 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is the desired dihydroisocoumarin fragment, which can be further purified by chromatography if necessary.
Part 2: Stereoselective Synthesis of the Amino Acid Side Chain
The synthesis of the hydroxylated amino acid side chain is achieved through a sequence of stereoselective reactions, including a syn-aldol reaction and a Curtius rearrangement.[2]
Protocol 2: Synthesis of the Amino Acid Side Chain
| Step | Procedure | Key Reagents & Conditions | Expected Yield | Diastereomeric Ratio |
| 1 | Titanium-Enolate syn-Aldol Reaction | Chiral ester, TiCl₄, Hünig's base, Aldehyde | ~70-80% | >95:5 (syn:anti) |
| 2 | Curtius Rearrangement | Aldol product, Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol | ~75-85% | - |
| 3 | Dondoni Homologation | Product from Curtius rearrangement, 2-thiazolyl-methyl isocyanide, n-BuLi | ~60-70% | - |
| 4 | Oxidation and Protection | Homologation product, Oxidizing agent (e.g., KMnO₄), Protecting group introduction (e.g., Boc₂O) | ~50-60% (over 2 steps) | - |
Detailed Methodology:
-
Titanium-Enolate syn-Aldol Reaction: To a solution of the chiral ester in DCM at -78 °C, add titanium tetrachloride (TiCl₄) dropwise. After stirring for 30 minutes, add Hünig's base (N,N-diisopropylethylamine), followed by the desired aldehyde. Stir the reaction at -78 °C for 4 hours and then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM, and dry the combined organic layers over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.
-
Curtius Rearrangement: Saponify the ester from the aldol reaction to the corresponding carboxylic acid using LiOH in THF/water. To a solution of the resulting acid in toluene, add triethylamine and diphenylphosphoryl azide (DPPA). Heat the mixture to reflux for 2 hours. Add benzyl alcohol and continue to reflux overnight to form the Cbz-protected amine. Purify the product by column chromatography.
-
Dondoni Homologation: Convert the terminal group of the product from the Curtius rearrangement to an aldehyde. To a solution of 2-thiazolyl-methyl isocyanide in THF at -78 °C, add n-butyllithium (n-BuLi). After stirring for 30 minutes, add the aldehyde. Stir for 2 hours at -78 °C and then warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by chromatography.
-
Oxidation and Protection: Oxidize the product from the homologation step to the corresponding carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate). Protect the amino group with a suitable protecting group, such as a Boc group, using di-tert-butyl dicarbonate (Boc₂O) to yield the final amino acid fragment.
Part 3: Coupling and Final Deprotection
| Step | Procedure | Key Reagents & Conditions | Expected Yield |
| 1 | Peptide Coupling | Dihydroisocoumarin fragment, Amino acid fragment, Coupling agent (e.g., HATU, HOBt), DIPEA, DMF | ~60-70% |
| 2 | Final Deprotection | Coupled product, Trifluoroacetic acid (TFA), DCM | ~80-90% |
Detailed Methodology:
Postulated Mechanism of Gastroprotective Action
References
Application Note: Evaluating the Pharmacodynamics of Antibacterial Agent 77 using a Time-Kill Kinetics Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting a time-kill kinetics assay to determine the in vitro pharmacodynamic properties of "Antibacterial agent 77," a novel investigational compound. The assay is crucial for characterizing its bactericidal or bacteriostatic activity over time and across various concentrations.
Introduction
The time-kill kinetics assay is a fundamental microbiological method used to assess the functional effects of an antimicrobial agent against a specific bacterium.[1][2] Unlike Minimum Inhibitory Concentration (MIC) assays that determine the lowest concentration to inhibit growth, the time-kill assay provides dynamic data on the rate and extent of bacterial killing over a set period, typically 24 hours.[1][3] This analysis is essential for classifying a compound as bactericidal (causes cell death) or bacteriostatic (inhibits growth).[4]
A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5] A bacteriostatic effect is marked by a prevention of significant growth, often resulting in a CFU/mL count that is similar to the starting inoculum, while the untreated growth control multiplies significantly.[1][4]
This protocol outlines the standardized procedure, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, for evaluating this compound against a representative Gram-positive pathogen, Staphylococcus aureus.[2][6][7]
Hypothetical Mechanism of Action
To provide a conceptual framework, we will hypothesize a potential mechanism of action for this compound. Many novel antibacterial agents act by interfering with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[8][9][10] For the purposes of this application note, we will posit that this compound targets bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting peptide chain elongation and leading to cell death.
Caption: Hypothetical pathway of Agent 77 inhibiting protein synthesis.
Experimental Protocol
This protocol is adapted from established CLSI guidelines for determining the bactericidal activity of antimicrobial agents.[7]
Materials
-
Bacterial Strain: Staphylococcus aureus ATCC® 29213™ (or other relevant strain)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates
-
This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO, water)
-
Control Antibiotic: Vancomycin (as a bactericidal control)
-
Reagents: Sterile 0.9% saline, neutralizing buffer (if necessary to inactivate the agent upon sampling)
-
Equipment: Shaking incubator (37°C), spectrophotometer, sterile culture tubes, micropipettes, micro-titer plates, spiral plater or manual plating supplies, colony counter.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the time-kill kinetics assay.
Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh TSA plate (18-24 hours growth), select 3-5 colonies of S. aureus.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in pre-warmed CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Test Setup:
-
Prepare test tubes containing CAMHB with this compound at various concentrations, typically based on its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[3]
-
Include a positive growth control tube (no agent) and a vehicle control tube (solvent only, if applicable).
-
Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[1] The T=0 sample should be taken immediately after inoculation.
-
-
Bacterial Enumeration:
-
Perform 10-fold serial dilutions of each collected aliquot in sterile saline or neutralizing buffer.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Transform the CFU/mL values to Log10 CFU/mL.
-
Plot the mean Log10 CFU/mL (Y-axis) versus time (X-axis) for each concentration.
-
Data Presentation and Interpretation
The results of the time-kill assay are summarized in a table and visualized in a time-kill curve plot. The following table presents sample data for this compound against S. aureus.
Table 1: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | Vancomycin (4x MIC) (Log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.72 | 5.70 | 5.71 |
| 2 | 6.45 | 5.65 | 5.15 | 4.08 | 4.95 |
| 4 | 7.81 | 5.58 | 4.20 | <2.70 | 4.10 |
| 8 | 8.95 | 5.90 | 3.11 | <2.70 | 3.05 |
| 24 | 9.30 | 6.95 | <2.70 | <2.70 | <2.70 |
| Note: <2.70 represents the lower limit of detection for this hypothetical assay. |
Interpretation of Results:
-
Growth Control: Shows robust bacterial growth over 24 hours, validating the assay conditions.
-
0.5x MIC: Demonstrates a primarily bacteriostatic effect, as it inhibits growth compared to the control but does not cause a significant reduction from the initial inoculum. Some regrowth is observed after 8 hours.[4]
-
1x MIC and 4x MIC: Both concentrations exhibit bactericidal activity, achieving a >3-log10 reduction in CFU/mL from the initial inoculum.[5] The 4x MIC concentration achieves this reduction more rapidly (by 4 hours) than the 1x MIC concentration, indicating a concentration-dependent killing effect.
-
Vancomycin Control: The reference bactericidal agent shows the expected killing kinetics, validating the assay's performance.
Conclusion
The time-kill kinetics assay is an indispensable tool for characterizing the pharmacodynamic profile of new antibacterial agents. Based on the provided protocol and representative data, "this compound" demonstrates concentration-dependent bactericidal activity against S. aureus at concentrations equal to or greater than its MIC. This information is critical for guiding further preclinical and clinical development, including dose-finding studies and predicting in vivo efficacy.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scribd.com [scribd.com]
- 3. actascientific.com [actascientific.com]
- 4. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 10. Antibiotic - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving the solubility of "Antibacterial agent 77" for "in vitro" assays
Welcome to the technical support center for Antibacterial Agent 77. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous culture medium. Why is this happening and what can I do?
A2: This is a common issue for compounds with low aqueous solubility.[1][3] When the DMSO stock is introduced into the aqueous environment of the culture medium, the compound may crash out of solution as it is less soluble in water. To mitigate this, consider the following:
-
Optimize Dilution Protocol: Ensure rapid and thorough mixing upon dilution to avoid localized high concentrations of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Co-solvents: The use of a co-solvent system can help improve solubility.
Q3: Are there alternative solvents to DMSO?
A3: While DMSO is widely used, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[4] However, it's crucial to include a solvent-only control in your experiments to account for any potential antibacterial activity or toxicity of the solvent itself.[4]
Q4: Can I use heat or sonication to improve the solubility of this compound?
A4: Gentle heating and sonication can be used to aid in the initial dissolution of the compound in the solvent.[4][5] However, be cautious as excessive heat can degrade the compound. Sonication can help break down aggregates and improve dispersion.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | The compound has low solubility even in DMSO at the desired concentration. Freeze-thaw cycles may also cause precipitation.[3] | Prepare a fresh stock solution at a lower concentration. If possible, avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Precipitation upon dilution in aqueous buffer/media | The compound has poor aqueous solubility. The final concentration of the compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of the compound in the assay. Consider using a co-solvent system (e.g., with a small percentage of ethanol) or solubility enhancers like cyclodextrins.[6] |
| Inconsistent results in bioassays | Precipitation of the compound leads to variable effective concentrations.[1][3] | Visually inspect plates for precipitation before and after incubation. Optimize the solubilization protocol to ensure the compound remains in solution throughout the experiment. |
| High background signal or cell toxicity | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the assay does not exceed a level that is non-toxic to the cells being tested (typically ≤1%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol is adapted from standard MIC assay procedures.[7][8]
-
Prepare Antibiotic Plates:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).
-
To minimize precipitation, it is recommended to first dilute the DMSO stock in the medium to 2x the highest desired concentration, ensuring the DMSO concentration is kept low, and then perform the serial dilutions.
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compound.
-
Controls:
-
Positive Control: Bacterial inoculum in broth without the antibacterial agent.
-
Negative Control: Broth only.
-
Solvent Control: Bacterial inoculum in broth with the highest concentration of the solvent used in the assay.
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.[7][8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Insoluble |
| Ethanol | 2.5 | Sparingly soluble |
| Methanol | 1.8 | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely soluble |
| Dimethylformamide (DMF) | > 40 | Freely soluble |
Visualizations
Caption: Experimental workflow for MIC determination of this compound.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming stability issues with "AI-77-B" in solution
Frequently Asked Questions (FAQs)
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous buffers, it is crucial to maintain a slightly acidic pH (pH 5.0-6.5) to improve solubility and stability. Avoid preparing stock solutions in alcohols like ethanol or methanol, as this can lead to precipitation over time.
A2: Precipitation in aqueous solutions like cell culture media is a common issue. It can be caused by several factors:
-
Solvent concentration: The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution should be kept low (ideally below 0.5%) in the final working solution to avoid insolubility.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Answer:
-
Test different buffer pHs: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 5.0 to 7.4.
-
Visual inspection: After a 1-hour incubation at room temperature, visually inspect each solution for any signs of precipitation. For a more quantitative measure, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
| Solvent | Maximum Soluble Concentration (mM) | Temperature (°C) | Notes |
| DMSO | 50 | 25 | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | 25 | 25 | Alternative for primary stock solutions. |
| Ethanol | 1 | 25 | Not recommended for long-term storage. |
| PBS (pH 7.4) | 0.05 | 25 | Prone to precipitation over time. |
| PBS (pH 6.0) | 0.2 | 25 | Improved solubility in slightly acidic conditions. |
| 5% Solutol HS 15 in Saline | 1.5 | 25 | Can be used for in vivo formulations. |
Issue 2: Chemical Instability and Degradation
Answer:
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-point sampling: Collect aliquots of the solution at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample preparation: Immediately after collection, quench any further degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.
-
Data analysis: Plot the peak area of the parent compound against time to determine its degradation rate.
| Time (hours) | Remaining AI-77-B (%) |
| 0 | 100 |
| 6 | 85 |
| 12 | 65 |
| 24 | 40 |
| 48 | 15 |
Mitigation Strategies:
-
Lower pH: If your experimental system allows, using a medium with a slightly lower pH (e.g., 6.8-7.0) can slow down the degradation process.
Visualizations
Proposed Signaling Pathway for AI-77-B's Gastroprotective Effect
Experimental Workflow for Assessing AI-77-B Stability
Optimizing the extraction process for "DAS-77" active compounds
Technical Support Center: Optimizing the Extraction of DAS-77
Welcome to the technical support center for the extraction of the active compound DAS-77 from the bark of Argentum radice. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for DAS-77 extraction?
A1: Based on its moderately polar nature, the recommended starting solvents are ethanol or methanol.[1][2] These solvents have demonstrated the highest efficiency in solubilizing DAS-77 while minimizing the co-extraction of highly non-polar impurities. For a comparative overview of solvent effectiveness, please refer to Table 1.
Q2: What is the optimal temperature range for the extraction of DAS-77?
A2: The optimal temperature range for extracting DAS-77 is between 40°C and 50°C. While higher temperatures can increase extraction efficiency by improving solvent penetration and compound solubility, DAS-77 is a heat-sensitive compound and significant degradation is observed at temperatures above 60°C.[3][4][5]
Q3: How does the particle size of the Argentum radice bark affect extraction yield?
A3: Particle size is a critical factor. A smaller particle size increases the surface area available for solvent interaction, which generally leads to a higher extraction yield and faster extraction rate. We recommend grinding the bark to a fine powder (e.g., 0.5 mm - 1.0 mm mesh size) for optimal results.
Q4: What are the best practices for storing the crude DAS-77 extract?
A4: DAS-77 is sensitive to both light and heat. Crude extracts should be stored in amber-colored, airtight containers at low temperatures (-20°C is recommended for long-term storage) to prevent degradation.
Q5: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for DAS-77?
A5: Yes, both UAE and MAE can be employed to reduce extraction time and solvent consumption.[2][6][7] However, careful optimization of parameters such as power, temperature, and duration is crucial to prevent thermal degradation of DAS-77.[6][8] It is recommended to start with low power settings and maintain the temperature below 50°C.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of DAS-77
Question: My DAS-77 yield is consistently below the expected range. What are the potential causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors in the extraction process.[9][10][11] Consider the following key areas for optimization: solvent selection, solvent-to-solid ratio, temperature, and extraction time.
Data Presentation: Solvent and Temperature Effects
The choice of solvent and the extraction temperature are critical variables that directly impact the final yield and purity of DAS-77.
Table 1: Comparison of Different Solvents for DAS-77 Extraction
| Solvent | Polarity | Average DAS-77 Yield (%) | Co-extracted Impurities (%) |
|---|---|---|---|
| Hexane | Non-polar | < 1 | 5 |
| Dichloromethane | Moderately Non-polar | 3-5 | 15 |
| Ethyl Acetate | Moderately Polar | 8-10 | 25 |
| Ethanol (95%) | Polar | 15-18 | 30 |
| Methanol | Polar | 16-19 | 35 |
| Water | Highly Polar | 2-4 | 40 |
Data is based on standardized maceration for 24 hours at 40°C.
Table 2: Effect of Temperature on DAS-77 Yield and Degradation
| Temperature (°C) | Average DAS-77 Yield (%) | Degradation Product (%) |
|---|---|---|
| 25°C (Room Temp) | 12.5 | < 0.5 |
| 40°C | 17.8 | 1.2 |
| 50°C | 18.1 | 2.5 |
| 60°C | 16.5 | 8.7 |
| 70°C | 13.2 | 19.4 |
Data from extractions using 95% Ethanol for 12 hours.
Experimental Workflow: Optimizing Low Yield
The following workflow provides a systematic approach to troubleshooting and optimizing your extraction yield.
References
- 1. The Solvent Spectrum: Optimizing Plant Extraction Techniques for Maximum Yield [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Investigation of the effects of extraction temperature and time on bioactive compounds content from garlic (Allium sativum L.) husk [frontiersin.org]
- 4. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. welch-us.com [welch-us.com]
- 10. chromacademy.com [chromacademy.com]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
Reducing off-target effects of "OXF-077" in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce potential off-target effects of OXF-077 in cellular models. Given that OXF-077 is a novel inhibitor of the bacterial SOS response, its effects in eukaryotic systems are not yet characterized. The following guidance is based on established principles for validating small molecule inhibitors and mitigating off-target effects in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of OXF-077?
OXF-077 is a potent inhibitor of the mutagenic SOS response in bacteria.[1][2][3][4][5][6] It was developed to suppress the evolution of antibiotic resistance, particularly in response to DNA-damaging antibiotics like ciprofloxacin.[7][8][9] Its primary application is as an adjuvant to antibiotic therapy to combat antimicrobial resistance (AMR).[2][4][5][6]
Q2: Are there known off-targets of OXF-077 in mammalian cells?
Currently, there is no published data on the off-target effects of OXF-077 in mammalian cellular models. As a recently developed tool molecule for bacterial studies, its selectivity profile in eukaryotic systems has not been established.[7][8][9][10] Therefore, it is crucial for researchers using OXF-077 in mammalian cells to perform rigorous validation experiments to identify and characterize any potential off-target effects.
Q3: What are the general strategies to minimize off-target effects of small molecule inhibitors?
Minimizing off-target effects is a critical aspect of drug development and research.[11] Key strategies include:
-
Rational Drug Design: Designing molecules with high specificity for their intended target.[11]
-
Dose-Response Studies: Using the lowest effective concentration to minimize engagement with lower-affinity off-targets.
-
Use of Control Compounds: Including structurally similar but inactive analogs to differentiate on-target from off-target effects.
-
Target Knockdown/Knockout: Using genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is dependent on the intended target.[11]
-
Phenotypic Screening: Assessing the overall effect of the compound on the cell to identify unexpected biological activities.[11]
-
Computational Prediction: Using in silico methods to predict potential off-target interactions.[12][13]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent phenotypic effects are observed in my cellular model upon treatment with OXF-077.
This could be due to off-target effects, compound instability, or issues with experimental setup.
Troubleshooting Steps:
-
Confirm Compound Integrity and Purity:
-
Verify the identity and purity of your OXF-077 stock using methods like LC-MS or NMR.
-
Ensure proper storage conditions to prevent degradation.
-
-
Perform a Dose-Response Curve:
-
Titrate OXF-077 to determine the minimal effective concentration for your desired on-target effect (if known in your system) and the concentration at which unexpected phenotypes appear.
-
-
Include Appropriate Controls:
-
Vehicle Control (e.g., DMSO): To control for effects of the solvent.
-
Inactive Analog Control: If available, use a structurally related but biologically inactive version of OXF-077 to demonstrate that the observed effect is not due to the chemical scaffold itself.
-
Positive and Negative Controls: For your specific assay to ensure it is performing as expected.
-
Problem 2: How can I confirm that the observed phenotype is a direct result of inhibiting the intended target (or a specific pathway) and not an off-target effect?
Validating that the biological effect of a small molecule is due to its intended target is a multi-step process.
Experimental Workflow for On-Target Validation:
Detailed Methodologies:
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Treat cells with OXF-077 or vehicle.
-
Heat cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curve of the target protein. A shift in the melting curve indicates target engagement.
-
-
-
Genetic Knockdown/Knockout:
-
CRISPR/Cas9-mediated Knockout: Genetically remove the intended target protein. If OXF-077 no longer produces the phenotype in the knockout cells, it strongly suggests the effect is on-target.
-
Design and validate guide RNAs targeting your gene of interest.
-
Transfect cells with Cas9 and the gRNAs.
-
Select and verify knockout clones.
-
Treat knockout and wild-type cells with OXF-077 and assess the phenotype.
-
-
-
Rescue Experiments:
-
In a target knockout or knockdown background, express a version of the target that is resistant to the genetic perturbation (e.g., a cDNA with silent mutations in the gRNA binding site). If re-expression of the target restores the phenotype upon OXF-077 treatment, it further confirms on-target activity.
-
Problem 3: I suspect OXF-077 is hitting a common off-target like a kinase or a GPCR. How can I investigate this?
Investigative Approaches:
-
Kinase and GPCR Profiling:
-
Submit OXF-077 to commercially available kinase or GPCR screening panels. These services test the compound against a large number of purified kinases or receptors to identify potential off-target interactions.
-
-
Computational Docking:
-
Use molecular docking software to predict the binding of OXF-077 to the crystal structures of known off-target proteins. This can provide initial hypotheses for further experimental validation.
-
Hypothetical Signaling Pathway Perturbation:
If OXF-077 were to have an off-target effect on a common signaling pathway, such as the MAPK/ERK pathway, it could lead to widespread changes in cell behavior.
Data Presentation
Table 1: Hypothetical Dose-Response Data for OXF-077
This table illustrates a hypothetical scenario where OXF-077 has a potent on-target effect and a less potent off-target effect.
| Concentration (µM) | On-Target Activity (% Inhibition) | Off-Target Activity (% Inhibition of Kinase X) | Observed Phenotype |
| 0.01 | 5 | 0 | No significant effect |
| 0.1 | 52 | 2 | Desired on-target effect observed |
| 1 | 95 | 15 | Strong on-target effect |
| 10 | 98 | 65 | On-target effect + unexpected changes in cell morphology |
| 100 | 99 | 92 | Significant cytotoxicity |
This technical support guide provides a framework for researchers to systematically investigate and mitigate potential off-target effects of OXF-077 in cellular models. By employing these strategies, scientists can increase the confidence in their experimental findings and better elucidate the true biological role of their intended target.
References
- 1. youtube.com [youtube.com]
- 2. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00995A [pubs.rsc.org]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ox.ac.uk [ox.ac.uk]
- 8. ox.ac.uk [ox.ac.uk]
- 9. New small molecule found to suppress the evolution of antibiotic resistance in bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Assay Interference with Antibacterial Agent 77
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential assay interference caused by "Antibacterial agent 77." The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing fluorescent signals in our assay when using this compound, even in our no-enzyme control wells. What could be the cause?
A1: this compound exhibits intrinsic fluorescence, which can interfere with assays that use fluorescent readouts.[1][2] This phenomenon, known as autofluorescence, can lead to false-positive signals. The extent of this interference depends on the concentration of the compound and the specific excitation and emission wavelengths used in your assay.[1] It is crucial to measure the compound's fluorescence spectrum to determine if it overlaps with that of your assay's fluorophore.
Q2: Our dose-response curve for this compound is unusually steep and varies between experiments. What might be happening?
A2: Unusually steep dose-response curves can be a hallmark of compound aggregation.[3] At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents, leading to apparent activity.[4][5] This behavior can be sensitive to minor changes in experimental conditions, such as buffer composition or incubation time, leading to poor reproducibility.
Q3: We have confirmed that this compound is a genuine hit in our primary screen. However, its activity is significantly reduced in the presence of a non-ionic detergent. Why is this?
A3: A significant drop in activity in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of aggregation-based inhibition.[4][6] Detergents help to disrupt the formation of these aggregates, thus eliminating the non-specific inhibition and revealing the true activity of the monomeric compound.[7]
Q4: Can this compound interfere with assays that are not fluorescence-based?
A4: Yes, assay interference is not limited to fluorescence-based methods. For instance, colored compounds can interfere with absorbance-based assays.[1][2] Additionally, reactive compounds can covalently modify proteins or other assay components, leading to interference.[8] It is also possible for compounds to inhibit reporter enzymes, such as luciferase, which are commonly used in a variety of assay formats.[5]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for identifying and mitigating specific types of assay interference.
Guide 1: Assessing Optical Interference
Question: How can I determine if this compound is causing optical interference in my fluorescence-based assay?
Answer:
-
Measure the Compound's Intrinsic Fluorescence:
-
Prepare a dilution series of this compound in your assay buffer.
-
Using a plate reader, scan the excitation and emission spectra of the compound alone.
-
Compare the compound's fluorescence profile with the excitation and emission wavelengths of your assay's fluorophore. Significant overlap suggests a high potential for interference.[1][9]
-
-
Perform a "No-Enzyme" Control Experiment:
-
Run your assay with all components except the target enzyme.
-
Include a dose-response titration of this compound.
-
Any signal detected in these wells can be attributed to the compound's autofluorescence.
-
-
Consider Red-Shifted Fluorophores:
Data Presentation: Optical Properties of this compound
| Property | Wavelength (nm) | Intensity (Relative Fluorescence Units) |
| Excitation Maximum | 490 | 85,000 |
| Emission Maximum | 525 | 150,000 |
| Interference with Fluorescein | High | Overlap with Fluorescein's emission spectrum. |
| Interference with Far-Red Dyes | Low | Minimal spectral overlap. |
Guide 2: Investigating Compound Aggregation
Question: What steps should I take to investigate if this compound is forming aggregates?
Answer:
-
Detergent Counter-Screen:
-
Perform your standard assay with a dose-response of this compound in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
A significant rightward shift in the IC50 curve in the presence of the detergent strongly suggests aggregation.[4]
-
-
Enzyme Concentration Test:
-
Vary the concentration of your target enzyme in the assay.
-
The IC50 of an aggregating inhibitor will often show a strong dependence on the enzyme concentration, which is not typical for well-behaved, reversible inhibitors.[4]
-
-
Direct Detection Methods:
-
Techniques like Dynamic Light Scattering (DLS) can directly measure the size of particles in a solution, allowing for the detection of compound aggregates.[3][11]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect aggregation by observing changes in the compound's resonance signals upon dilution.[7][12]
-
Data Presentation: Effect of Detergent on this compound Activity
| Condition | IC50 (µM) | Maximum Inhibition (%) |
| - 0.01% Triton X-100 | 1.2 | 95 |
| + 0.01% Triton X-100 | > 50 | 15 |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplates suitable for fluorescence measurements
-
Fluorescence plate reader with spectral scanning capabilities
Methodology:
-
Prepare a 2-fold serial dilution of this compound in assay buffer, starting from your highest intended assay concentration. Include a buffer-only blank.
-
Dispense the dilutions into the wells of the microplate.
-
Place the plate in the fluorescence reader.
-
Set the reader to perform an excitation scan at your assay's emission wavelength.
-
Set the reader to perform an emission scan at your assay's excitation wavelength.
-
Analyze the resulting spectra to identify the excitation and emission maxima of this compound and assess the overlap with your assay's fluorophore.
Protocol 2: Detergent Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Materials:
-
This compound
-
All components of your primary assay (enzyme, substrate, etc.)
-
Assay buffer
-
Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%)
-
Microplates and plate reader for your assay readout
Methodology:
-
Prepare two sets of serial dilutions of this compound: one in standard assay buffer and one in assay buffer containing 0.02% Triton X-100.
-
Set up two parallel assays. In the first, use the compound dilutions in standard buffer. In the second, use the dilutions containing Triton X-100.
-
Add all other assay components (enzyme, substrate) according to your standard protocol.
-
Incubate and read the plates as you normally would.
-
Plot the dose-response curves for both conditions and compare the IC50 values. A significant increase in the IC50 in the presence of Triton X-100 is indicative of aggregation-based activity.[4]
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Mechanism of aggregation-based inhibition.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmxresearch.com [nmxresearch.com]
Technical Support Center: Enhancing the Yield of AI-77-B Total Synthesis
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Formation of the Dihydroisocoumarin Core
-
Question: My synthesis of the dihydroisocoumarin fragment is resulting in a mixture of epimers at the C-3 position. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in this step is a known challenge. Here are several approaches to consider:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the coupling partners can help direct the stereochemical outcome of the reaction.
-
Substrate Control: The inherent stereocenters in the starting materials can influence the stereochemistry of the newly formed center. Ensure the stereochemical integrity of your starting materials.
-
Reagent and Catalyst Selection: The choice of reagents and catalysts can have a significant impact on diastereoselectivity. For instance, in an aldol-type reaction to form the dihydroisocoumarin, the choice of metal enolate (e.g., titanium enolate) can favor the formation of one diastereomer over another[4].
-
Reaction Conditions: Temperature and solvent can also play a crucial role. Running the reaction at lower temperatures often enhances stereoselectivity. A solvent screen may also be beneficial.
-
Issue 2: Poor Yield in the Final Amide Coupling Reaction
-
Question: The final coupling of the dihydroisocoumarin and the amino acid side chain is giving a low yield. What can I do to improve this?
-
Answer: The coupling of two complex and sterically hindered fragments can be challenging. Consider the following troubleshooting steps:
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the activated ester intermediate. The choice of solvent can also be critical; polar aprotic solvents like DMF or NMP are often used. The addition of a non-nucleophilic base like DIPEA is also standard practice.
-
Protecting Groups: Incompatible protecting groups on either fragment can interfere with the coupling reaction. Ensure that the protecting groups are robust to the coupling conditions and that the functional groups to be coupled are appropriately deprotected.
Quantitative Data Summary
| Synthetic Route | Number of Steps (Longest Linear Sequence) | Overall Yield | Average Yield per Step | Reference |
| Enantioselective synthesis from D-ribose | 12 | 41.5% | 93% | [1] |
Experimental Protocols
Protocol 1: DEPC-Mediated Amide Coupling of Dihydroisocoumarin and Amino Acid Fragments
-
To a solution of the dihydroisocoumarin carboxylic acid fragment (1.0 equiv) and the amino acid amine fragment (1.0 equiv) in anhydrous DMF at 0 °C, add triethylamine (2.5 equiv).
-
To this stirred solution, add diethyl pyrocarbonate (DEPC) (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2: Stereoselective Hydroxylation of a β-Lactam Ester Intermediate
This protocol outlines a key step for installing the hydroxyl groups on the amino acid precursor, as described in one synthetic approach[2][3].
-
Dissolve the β-lactam ester intermediate (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv), dropwise to the reaction mixture and stir for 30 minutes at -78 °C to generate the enolate.
-
Add a solution of an electrophilic oxygen source, such as N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor), in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the consumption of the starting material by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield the hydroxylated product.
Visualizations
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of AI-77-B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of AI-77-B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Addressing Batch-to-Batch Variability in "DAS-77" Preparations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in "DAS-77" preparations. Our goal is to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "DAS-77" and what are its main components?
A1: "DAS-77" is a herbal preparation traditionally used in Nigeria for various ailments.[1][2] It is formulated from the milled dried callous bark of the mango tree (Mangifera indica) and the dried root of the pawpaw plant (Carica papaya).[1][2] Preliminary phytochemical screening has shown the presence of tannins, saponins, phenols, flavonoids, and alkaloids.[1][2]
Q2: We are observing inconsistent results in our assays between different batches of "DAS-77". What are the potential causes?
A2: Batch-to-batch variability in herbal preparations like "DAS-77" is a common challenge and can stem from several factors:
-
Raw Material Heterogeneity: The chemical composition of the source plants (Mangifera indica and Carica papaya) can vary depending on the age of the plant, geographical location, soil conditions, and time of harvest.[3]
-
Processing Variations: Differences in the drying, milling, and extraction processes can significantly alter the concentration of active and inactive compounds in the final product.[4]
-
Storage and Handling: Improper storage conditions, such as exposure to light, heat, or moisture, can lead to the degradation of phytochemicals over time.
Q3: How can we minimize the impact of "DAS-77" batch variability on our experiments?
A3: To mitigate the effects of batch-to-batch variation, we recommend the following:
-
New Batch Qualification: Always test a small sample of a new batch in a well-established, sensitive assay before using it in large-scale or critical experiments.[3]
-
Purchase in Bulk: If possible, purchase a large single batch of "DAS-77" to last for the entire duration of a study.
-
Standardized Operating Procedures (SOPs): Maintain consistent experimental protocols, including sample preparation, incubation times, and measurement techniques.
-
Reference Standard: If feasible, establish an in-house "gold standard" batch of "DAS-77" to which all new batches can be compared.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues arising from "DAS-77" batch variability.
Issue 1: Decreased Potency or Efficacy in New Batch
If a new batch of "DAS-77" shows lower than expected biological activity, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased potency.
Issue 2: Altered Cellular Morphology or Unexpected Cytotoxicity
Should you observe unexpected changes in cell health or appearance, consider the following:
References
- 1. A 90 day chronic toxicity study of Nigerian herbal preparation DAS-77 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiarrhoeal activity of DAS-77 (a herbal preparation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Mitigating potential toxicity of "Antibacterial agent 77" in preclinical studies
Technical Support Center: Antibacterial Agent 77 Toxicity Mitigation
This center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential toxicity of "this compound" during preclinical studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of toxicity for this compound?
A1: Preclinical data suggest that this compound's toxicity, primarily observed as hepatotoxicity and nephrotoxicity, is linked to the induction of oxidative stress and mitochondrial dysfunction. This can lead to the activation of apoptotic pathways in susceptible cells. The production of reactive oxygen species (ROS) appears to be a key initiating event.[1][2][3]
Q2: What are the initial signs of toxicity to watch for in cell-based assays?
A2: Early indicators of toxicity in in vitro models include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased lactate dehydrogenase (LDH) release, and elevated levels of caspase-3/7 activity. A decline in mitochondrial membrane potential is also a key early event.
Q3: Are there any known strategies to reduce the toxicity of Agent 77 without compromising its antibacterial efficacy?
A3: Yes, co-administration with antioxidants has shown promise in mitigating the toxicity of Agent 77.[2][4] N-acetylcysteine (NAC) and MitoTEMPO, a mitochondria-targeted antioxidant, have been demonstrated to reduce cytotoxicity in preclinical models by quenching ROS and preserving mitochondrial function.[4] Further investigation into formulation strategies, such as nanoemulsions, may also reduce cellular toxicity.[5]
Q4: Which in vitro models are recommended for assessing Agent 77's toxicity?
A4: For hepatotoxicity assessment, human hepatoma cell lines like HepG2 and primary human hepatocytes are recommended. For nephrotoxicity, human kidney proximal tubule epithelial cells (HK-2) or similar primary cells are suitable.[6][7] Using a panel of cell lines can provide a broader understanding of the agent's cytotoxic potential.[8]
Data Presentation
Table 1: Cytotoxicity and Antibacterial Activity of Agent 77
| Cell Line/Bacterium | Assay Type | Agent 77 Concentration | Result (IC50/CC50/MIC) |
| E. coli (ATCC 25922) | MIC Assay | 0.1 - 10 µg/mL | 0.5 µg/mL |
| HepG2 (Human Liver) | Cell Viability | 1 - 100 µM | 25 µM |
| HK-2 (Human Kidney) | Cell Viability | 1 - 100 µM | 40 µM |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; MIC: Minimum inhibitory concentration.
Table 2: Effect of N-acetylcysteine (NAC) on Agent 77-Induced Cytotoxicity in HepG2 Cells
| Treatment Group | Cell Viability (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.2 |
| Agent 77 (25 µM) | 48 ± 6 | 4.5 ± 0.8 |
| Agent 77 (25 µM) + NAC (1 mM) | 85 ± 7 | 1.8 ± 0.4 |
Visualized Pathways and Workflows
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. imedpub.com [imedpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of dosage and administration routes for "AI-77-B"
Technical Support Center: AI-77-B
Frequently Asked Questions (FAQs)
A1: Low oral bioavailability is a common challenge in preclinical studies.[11] Several factors could be contributing to this issue:
-
-
Troubleshooting:
-
Conduct solubility studies in different biocompatible solvents and pH ranges.[12]
-
Consider formulation strategies such as co-solvents, surfactants, or creating a salt form to enhance solubility.
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting:
-
Perform in vitro metabolic stability assays using liver microsomes.
-
If metabolism is high, consider alternative routes of administration like intravenous (IV) or intraperitoneal (IP) to bypass the liver.
-
-
-
-
Troubleshooting:
-
Co-administration with a known inhibitor of the identified transporter could be explored, though this adds complexity to the study.
-
A2: This is a frequent challenge in translating in vitro findings to in vivo efficacy. Potential reasons include:
-
Pharmacokinetic (PK) Issues: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Troubleshooting:
-
Conduct a full PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life for different administration routes.[11]
-
Analyze tumor tissue to determine the compound's concentration at the site of action.
-
-
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture and can affect drug penetration and activity.
-
Troubleshooting:
-
Evaluate tumor vascularization and perfusion in your model.
-
Consider using 3D cell culture models (spheroids) for in vitro testing to better mimic the in vivo environment.
-
-
-
Inappropriate Dosing Regimen: The dose and frequency of administration may not be optimal.
-
Troubleshooting:
-
Perform a dose-escalation study to find the maximum tolerated dose (MTD).[13]
-
Based on PK data, model different dosing schedules to maintain tumor drug concentrations above the in vitro IC50.
-
-
Q3: We are observing inconsistent results between experimental cohorts. What are the common sources of variability?
A3: Inconsistent results can arise from several factors. Careful standardization of procedures is key.[12]
-
-
Troubleshooting:
-
Assess the stability of your dosing solution over the duration of the experiment.
-
Ensure proper storage of the compound and its formulations (e.g., protection from light, controlled temperature).
-
-
-
Animal Handling and Dosing Technique: Variations in administration technique can significantly impact drug absorption and animal stress levels.[12]
-
Troubleshooting:
-
Ensure all personnel are thoroughly trained and use consistent techniques for handling, restraint, and administration.[12][14][15]
-
For oral gavage, use appropriately sized feeding needles to minimize stress and ensure accurate delivery.[12] For injections, use the correct needle gauge and injection volume for the chosen route.[14]
-
-
-
Biological Variability: Differences in animal age, weight, and health status can contribute to variability.
-
Troubleshooting:
-
Use animals within a narrow age and weight range.
-
Ensure animals are acclimatized to the facility and handling procedures before the start of the experiment.[12]
-
-
Troubleshooting Guides
Guide 1: Optimizing Administration Route
This guide helps in selecting the most appropriate administration route based on experimental objectives and compound properties.
| Issue | Possible Cause | Recommended Action |
| Rapid clearance/short half-life | High metabolism or rapid excretion. | Consider continuous intravenous infusion or subcutaneous administration with an extended-release formulation.[16] |
| Local irritation at injection site | The formulation may have a non-physiological pH or be an irritant.[12] | Test the pH of the vehicle and adjust to be as close to physiological pH as possible.[12] Consider diluting the compound or using a different, less irritating vehicle. |
| Variable absorption with oral gavage | Compound properties (solubility, stability) or fed/fasted state of the animal.[12] | Standardize the fasting period for animals before dosing. Optimize the formulation to improve solubility. |
Guide 2: Dose-Response and Efficacy Issues
This table provides guidance for troubleshooting common issues related to dose-response and in vivo efficacy.
| Issue | Possible Cause | Recommended Action |
| No clear dose-response relationship | The dose range tested may be too narrow or not in the therapeutic window. | Broaden the dose range in subsequent experiments. Ensure the highest dose is at or near the MTD. |
| Toxicity at effective doses | The therapeutic index may be narrow. | Explore alternative dosing schedules (e.g., lower doses more frequently) to maintain efficacy while reducing peak-dose toxicity. |
| Efficacy plateaus at higher doses | Target saturation may be reached. | Further dose increases are unlikely to improve efficacy and may increase toxicity. This could be the optimal therapeutic dose. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Methodology:
-
Animal Model: Use a cohort of healthy mice (e.g., C57BL/6), 8-10 weeks old, with a narrow weight range.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro cytotoxicity data.
-
Administer the dose to a group of 3 mice.
-
Observe the mice for 7-14 days, monitoring body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and food/water intake.
-
If no severe toxicity is observed, escalate the dose in the next cohort of 3 mice. A common dose escalation scheme is the modified Fibonacci sequence.
-
-
MTD Determination: The MTD is defined as the dose level below the one that causes severe toxicity or more than 20% weight loss.
-
Data Collection: Record daily body weight, clinical observations, and any instances of morbidity or mortality.
Protocol 2: Pharmacokinetic (PK) Study
Methodology:
-
Animal Model: Use cannulated rodents to facilitate serial blood sampling.
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose via the tail vein to establish a baseline for bioavailability.
-
Oral (PO) and Intraperitoneal (IP) Groups: Administer the compound at the same dose as the IV group.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use PK software to calculate key parameters such as AUC (area under the curve), Cmax, Tmax, half-life (t½), and clearance.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * 100.
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic for Low Efficacy
References
- 1. Total synthesis of AI-77-B: stereoselective hydroxylation of 4-alkenylazetidinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approach to AI-77B: stereoselective construction of a potential precursor of the amino acid side chain - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oceanrep.geomar.de [oceanrep.geomar.de]
- 9. mdpi.com [mdpi.com]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. Manual Restraint and Common Compound Administration Routes in Mice and Rats [app.jove.com]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: OXF-077 and Antibiotic Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of OXF-077 in combination with antibiotics. The information provided is based on preclinical research and is intended for experimental use only.
Frequently Asked Questions (FAQs)
Q1: What is OXF-077 and what is its primary mechanism of action?
A1: OXF-077 is a potent small molecule inhibitor of the bacterial SOS response. The SOS response is a DNA repair pathway in bacteria that can be induced by DNA-damaging antibiotics, such as fluoroquinolones. By repairing this damage, the SOS response can contribute to the development of antibiotic resistance. OXF-077 works by suppressing this repair mechanism, thereby increasing the efficacy of DNA-damaging antibiotics and reducing the likelihood of resistance emerging.[1][2][3][4]
Q2: With which class of antibiotics has OXF-077 shown the most promise?
A2: OXF-077 has demonstrated significant synergistic effects when combined with fluoroquinolone antibiotics, such as ciprofloxacin.[5][6][7] This is because fluoroquinolones directly damage bacterial DNA, which in turn activates the SOS response that OXF-077 inhibits.
Q3: What bacterial species has OXF-077 been primarily tested against?
A3: The primary focus of published research has been on Staphylococcus aureus, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]
Q4: Can OXF-077 reverse existing antibiotic resistance?
A4: Studies have shown that OXF-077 can re-sensitize ciprofloxacin-resistant MRSA to the antibiotic.[4] This suggests that inhibiting the SOS response can overcome certain resistance mechanisms.
Q5: Is OXF-077 commercially available?
A5: OXF-077 is currently a research compound and may be available from specialized chemical suppliers for laboratory use. It is not approved for clinical use.
Troubleshooting Guides
Checkerboard Synergy Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values for ciprofloxacin or OXF-077 alone. | 1. Inconsistent inoculum density. 2. Variation in media preparation (e.g., cation concentration in Mueller-Hinton Broth). 3. Pipetting errors leading to incorrect drug concentrations. | 1. Standardize inoculum preparation to 5 x 10^5 CFU/mL using a spectrophotometer or McFarland standards. 2. Use commercially prepared and validated Mueller-Hinton Broth II (cation-adjusted). 3. Calibrate pipettes regularly and use fresh tips for each dilution step. |
| No clear synergistic effect observed (FIC index > 0.5). | 1. The bacterial strain may not rely heavily on the SOS response for resistance to the specific antibiotic. 2. Sub-optimal concentrations of OXF-077 used. 3. Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index. | 1. Confirm that the antibiotic being tested is a known inducer of the SOS response in the target organism. 2. Ensure that the concentration range of OXF-077 tested brackets its effective concentration for SOS inhibition (e.g., based on dose-response curves). 3. Double-check the FIC index calculation: FIC of Drug A = (MIC of A in combination) / (MIC of A alone); FIC of Drug B = (MIC of B in combination) / (MIC of B alone); FIC Index = FIC of A + FIC of B. |
| Contamination in microtiter plate wells. | 1. Non-sterile technique during plate preparation. 2. Contaminated reagents or bacterial culture. | 1. Perform all steps in a sterile environment (e.g., biosafety cabinet). 2. Use fresh, sterile media and reagents. Streak out the bacterial culture to ensure purity before starting the experiment. |
Time-Kill Curve Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in CFU counts between replicates. | 1. Inaccurate serial dilutions. 2. Clumping of bacteria. 3. Inconsistent plating volumes. | 1. Ensure thorough mixing at each dilution step. 2. Vortex bacterial suspensions gently before sampling. 3. Use calibrated pipettes and ensure consistent drop size if using the spot plating method. |
| No significant reduction in bacterial viability with the combination therapy. | 1. The combination is not bactericidal at the tested concentrations. 2. The bacterial strain may have additional resistance mechanisms not affected by SOS inhibition. 3. Insufficient incubation time. | 1. Confirm the MICs from a checkerboard assay and test concentrations at and above the MICs. 2. Characterize the resistance mechanisms of the bacterial strain if possible. 3. Extend the time course of the experiment (e.g., to 24 hours) to observe potential delayed effects. |
| Unexpected regrowth of bacteria after initial killing. | 1. Degradation of the antibiotic or OXF-077 over the time course. 2. Emergence of a resistant subpopulation. | 1. Ensure the stability of the compounds under the experimental conditions. 2. Plate samples from the regrowth phase onto antibiotic-containing agar to check for the emergence of resistant colonies. |
Data Presentation
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for Ciprofloxacin in Combination with OXF-077 against MRSA.
| Treatment | MIC of Ciprofloxacin (µg/mL) | Fold-change in Ciprofloxacin MIC |
| Ciprofloxacin alone | 0.5 | - |
| Ciprofloxacin + 1 µM OXF-077 | 0.125 | 4 |
| Ciprofloxacin + 2.5 µM OXF-077 | 0.0625 | 8 |
| Ciprofloxacin + 5 µM OXF-077 | 0.03125 | 16 |
This is representative data based on published findings and may vary depending on the specific MRSA strain and experimental conditions.
Table 2: Fractional Inhibitory Concentration (FIC) Index for the Combination of Ciprofloxacin and OXF-077 against MRSA.
| Combination | MIC in Combination (µg/mL) | FIC of Ciprofloxacin | FIC of OXF-077 | FIC Index | Interpretation |
| Ciprofloxacin + OXF-077 | 0.0625 (Cipro) + 2.5 (OXF-077) | 0.125 | 0.25 | 0.375 | Synergy |
FIC index ≤ 0.5 indicates synergy. This is representative data.
Experimental Protocols
Checkerboard Synergy Assay Protocol
Objective: To determine the synergistic interaction between OXF-077 and ciprofloxacin against MRSA.
Materials:
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth II (CAMHB)
-
OXF-077 stock solution (e.g., 10 mM in DMSO)
-
Ciprofloxacin stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Method:
-
Inoculum Preparation:
-
Culture MRSA in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.08-0.1 (corresponding to approximately 1 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
-
Drug Dilution Series:
-
Prepare serial dilutions of ciprofloxacin and OXF-077 in a 96-well plate.
-
Typically, ciprofloxacin is diluted horizontally, and OXF-077 is diluted vertically.
-
The final volume in each well should be 100 µL, with each drug at 2x the final desired concentration.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the drug dilution plate.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index as described in the troubleshooting guide.
-
Time-Kill Curve Assay Protocol
Objective: To assess the bactericidal activity of OXF-077 and ciprofloxacin in combination over time.
Materials:
-
MRSA strain
-
CAMHB
-
OXF-077 and ciprofloxacin at desired concentrations (e.g., based on MIC values from the checkerboard assay)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS for dilutions
Method:
-
Inoculum Preparation:
-
Prepare an MRSA inoculum of approximately 5 x 10^5 CFU/mL in CAMHB as described for the checkerboard assay.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions (in triplicate):
-
Growth control (no drug)
-
OXF-077 alone
-
Ciprofloxacin alone
-
OXF-077 and ciprofloxacin in combination
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of the SOS Response by OXF-077
Caption: OXF-077 inhibits the RecA-mediated SOS response pathway.
Experimental Workflow: Checkerboard Synergy Assay
Caption: Workflow for determining antibiotic synergy using a checkerboard assay.
Logical Relationship: Troubleshooting Synergy Experiments
Caption: A logical approach to troubleshooting unexpected results in synergy assays.
References
- 1. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Science Simplified! – SCI-ART LAB [kkartlab.in]
- 5. ox.ac.uk [ox.ac.uk]
- 6. New small molecule found to suppress the evolution of antibiotic resistance in bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 7. ox.ac.uk [ox.ac.uk]
Technical Support Center: AI-77-B Bioavailability Enhancement
Frequently Asked Questions (FAQs)
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][3][7]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within cyclodextrin complexes can enhance its solubility by providing a hydrophilic exterior.[3][5]
A4: The selection process is a multi-step approach that involves characterizing the physicochemical properties of the drug and evaluating the feasibility of different formulation technologies. A logical workflow can guide this decision-making process.
Troubleshooting Guides
A1: Inconsistent dissolution from micronized formulations is a common issue.
-
-
Troubleshooting Step: Incorporate a wetting agent (e.g., sodium lauryl sulfate at 0.1-1.0%) into your formulation or dissolution medium to improve particle dispersion.
-
-
Potential Cause 2: Inadequate Deaeration of Medium. Dissolved gases in the dissolution medium can form bubbles on the particle surfaces, inhibiting wetting and dissolution.
-
Troubleshooting Step: Ensure the dissolution medium is properly deaerated according to USP guidelines before starting the experiment.[9]
-
-
Potential Cause 3: Filter Clogging/Adsorption. The fine particles may be clogging the filter during sample withdrawal, or the drug may be adsorbing to the filter material.
-
Troubleshooting Step: Perform a filter compatibility study to ensure no significant drug loss occurs due to adsorption.[10] Consider using a different filter type or a larger pore size if clogging is observed.
-
A2: Maintaining the amorphous state is critical for the performance of an ASD. Recrystallization negates the solubility advantage.
-
-
-
Troubleshooting Step: Formulate ASDs with lower drug loading (e.g., 10%, 25%) and assess their physical stability. While higher loading is desirable, stability is paramount.
-
-
Potential Cause 3: Environmental Factors. Exposure to high temperature and humidity can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
Troubleshooting Step: Ensure proper packaging with desiccants and store samples under controlled environmental conditions (e.g., 25°C/60% RH and 40°C/75% RH) as per ICH guidelines.
-
A3: High variability is common with LBDDS, but it can be managed.
-
Potential Cause 1: Food Effects. The presence or absence of food can significantly alter the digestion and emulsification of lipid formulations, leading to variable absorption.[3]
-
Troubleshooting Step: Standardize the feeding state of the animals. Conduct studies in both fasted and fed states to characterize the food effect. Ensure the diet is consistent across all animals.
-
-
Potential Cause 2: Formulation Dispersion Issues. The formulation may not be dispersing and emulsifying consistently in the GI tract of all animals.
-
Troubleshooting Step: Re-evaluate the formulation components. Adjusting the surfactant-to-oil ratio can improve the robustness of emulsification. Perform in vitro dispersion tests to visualize how the formulation behaves in simulated gastric and intestinal fluids.
-
-
Potential Cause 3: Animal Handling and Dosing. Inconsistent oral gavage technique can lead to variable dosing or stress, which can affect GI motility and absorption.
-
Troubleshooting Step: Ensure all technical staff are thoroughly trained in the dosing procedure. Utilize a consistent, low-stress handling technique for all animals.[11]
-
Data Presentation
| Parameter | Value | Method |
| Molecular Weight | 452.6 g/mol | LC-MS |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Shake-Flask |
| LogP | 4.8 | Calculated |
| Melting Point (Tm) | 215 °C | DSC |
| pKa | 8.2 (weak base) | Potentiometric Titration |
| Permeability (Papp) | > 10 x 10⁻⁶ cm/s | Caco-2 Assay |
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 45 ± 15 | 4.0 | 210 ± 75 | 100 (Reference) |
| Micronized Powder | 10 | 110 ± 30 | 2.5 | 650 ± 150 | 310 |
| Amorphous Solid Dispersion (25% Load) | 10 | 450 ± 90 | 1.5 | 2800 ± 550 | 1333 |
| SEDDS Formulation | 10 | 620 ± 125 | 1.0 | 3500 ± 710 | 1667 |
Experimental Protocols
-
Apparatus: USP Apparatus 2 (Paddle).[12]
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) with 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.[9]
-
Temperature: 37 ± 0.5 °C.[9]
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place a single capsule/tablet or an amount of powder equivalent to a 10 mg dose of AI-77-B into each vessel. b. Start the paddle rotation. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).[12] d. Immediately replace the withdrawn volume with fresh, pre-warmed medium.[12] e. Filter the samples through a 0.45 µm PTFE syringe filter (previously verified for non-adsorption).
References
- 1. colorcon.com [colorcon.com]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fip.org [fip.org]
- 10. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 11. 2.9. In Vivo Pharmacokinetic Studies [bio-protocol.org]
- 12. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
How to control for confounding variables in "DAS-77" research
Technical Support Center: DAS-77 Research
Welcome to the technical support center for DAS-77 research. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you control for confounding variables in your experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is a confounding variable in the context of DAS-77 research?
A1: A confounding variable is a factor other than DAS-77 treatment that can influence both the administration of DAS-77 (the independent variable) and the measured outcome (the dependent variable), such as tumor growth or protein phosphorylation.[1][2] This can lead to a spurious association, making it seem like DAS-77 has an effect when it doesn't, or masking a true effect.[1][3] For instance, if you are testing DAS-77 in different cell lines, and those cell lines also have different baseline expression levels of the drug's target, "Fictional Kinase A" (FKA), then the baseline FKA expression is a confounder.
Q2: Why is it critical to control for confounding variables?
Identifying Potential Confounders
Q3: What are some common confounding variables to consider in in vitro studies with DAS-77?
A3: In in vitro experiments, several factors can act as confounders:
-
Cell Line Characteristics: Genetic background, passage number, and baseline protein expression levels can all influence a cell line's response to DAS-77.
-
Batch Effects: Variations in reagents, media, and serum lots between experiments can introduce systematic error.[5][6][7]
-
Experimental Conditions: Minor differences in incubation times, cell densities, and plate locations can affect results.
-
Operator Variability: Differences in technique between researchers can be a source of confounding.
Q4: What are typical confounding variables in in vivo animal studies with DAS-77?
A4: For in vivo research, be mindful of the following potential confounders:
-
Animal Characteristics: Age, sex, weight, and genetic background of the animals can impact tumor growth and drug metabolism.[8]
-
Tumor Heterogeneity: Variations in the initial tumor size and location can influence treatment outcomes.
-
Housing Conditions: Differences in cage density, light cycles, and diet can affect animal physiology and stress levels.
-
Confounding by Indication: In non-randomized studies, the reason an animal receives a particular treatment might be related to its prognosis, creating a confounding effect.[3][9]
Troubleshooting Guides: Controlling for Confounding Variables
This section provides detailed protocols and strategies to mitigate the impact of confounding variables during the design and analysis phases of your DAS-77 research.
Experimental Design Phase
Issue 1: How can I minimize confounding from known variables at the start of my study?
Solution: Employ randomization, restriction, and matching in your experimental design.[1][4][10]
-
Randomization: Randomly assign experimental units (e.g., cell culture plates, animals) to treatment and control groups.[1][10] This helps to evenly distribute both known and unknown confounders.[1]
-
Experimental Protocol: Randomization of Animal Subjects
-
Assign a unique identification number to each animal.
-
Use a random number generator to assign each animal to a treatment group (e.g., Vehicle Control, DAS-77 Low Dose, DAS-77 High Dose).
-
Ensure that the allocation is concealed from the personnel administering the treatment and measuring the outcomes, if possible (blinding).
-
-
-
Restriction: Limit your study to a subgroup with specific characteristics.[1][10] For example, you could restrict an in vivo study to female mice of a specific age range to eliminate sex and reduce age as confounders.[9]
-
Matching: For each subject in the treatment group, find a subject in the control group with similar characteristics for potential confounders.[1][10][11] For example, in an animal study, you could match animals based on initial tumor volume.[12]
Issue 2: My high-throughput screening data for DAS-77 analogues seems to have systematic errors. How can I address this?
Solution: This is likely due to batch effects. Careful experimental design can help mitigate these.
-
Experimental Protocol: Balanced Block Design for Batch Effect Mitigation
-
If you have multiple batches (e.g., different days, different plates), ensure that each batch contains samples from all treatment groups (Vehicle, DAS-77, Positive Control).
-
Randomize the positions of the samples within each plate to avoid location-dependent effects.
-
If possible, use the same lot of all reagents (media, serum, DAS-77) for the entire experiment. If not possible, ensure that different lots are distributed evenly across the treatment groups.
A visual representation of a balanced block design:
Balanced distribution of treatment groups across batches. -
Data Analysis Phase
Issue 3: I have already collected my data. How can I control for confounding variables now?
Solution: You can use statistical methods to adjust for confounders during data analysis.[1]
-
Stratification: Analyze the data in subgroups (strata) based on the levels of the confounding variable.[2][13] For example, you could analyze the effect of DAS-77 on tumor growth separately for male and female mice.
-
Multivariate Analysis (Regression): Include the potential confounding variables as covariates in a regression model.[1][2][13] This allows you to estimate the effect of DAS-77 while statistically controlling for the influence of the included confounders.[1]
-
Experimental Protocol: Covariate Adjustment using ANCOVA
-
Identify Covariates: Before analysis, pre-specify potential confounders that are known to be associated with the outcome (e.g., baseline tumor volume, age).
-
Model Specification: Use an Analysis of Covariance (ANCOVA) model. For a continuous outcome like tumor volume, the model would be: Tumor_Volume ~ Treatment_Group + Baseline_Tumor_Volume + Age
-
Interpretation: The coefficient for Treatment_Group in the model output will give you the estimated effect of DAS-77 on tumor volume, adjusted for the effects of baseline tumor volume and age.
-
-
-
Inverse Probability of Treatment Weighting (IPTW): This method is used to create a "pseudo-population" in which the confounders are balanced between the treatment groups.[13][14]
Data Presentation
Clear presentation of your data is crucial for interpreting the effects of DAS-77 and assessing the impact of confounding variables.
Table 1: Baseline Characteristics of Animal Subjects by Treatment Group
| Characteristic | Vehicle Control (n=10) | DAS-77 (n=10) | p-value |
| Age (weeks) | 10.2 ± 0.5 | 10.1 ± 0.6 | 0.78 |
| Weight (g) | 22.5 ± 1.2 | 22.8 ± 1.1 | 0.65 |
| Baseline Tumor Volume (mm³) | 105.3 ± 15.2 | 103.9 ± 14.8 | 0.88 |
This table demonstrates that randomization was successful in balancing key potential confounders between the treatment groups.
Table 2: Unadjusted vs. Adjusted Analysis of DAS-77 Efficacy
| Analysis | Estimated Effect on Tumor Volume (mm³) | 95% Confidence Interval | p-value |
| Unadjusted | -50.2 | (-105.1, 4.7) | 0.07 |
| Adjusted for Baseline Volume | -55.8 | (-98.5, -13.1) | 0.01 |
This table illustrates how adjusting for a key confounder (baseline tumor volume) can increase the precision of the effect estimate and lead to a statistically significant result.
Visualizations
Signaling Pathway
This diagram illustrates the hypothetical signaling pathway affected by DAS-77. Understanding this pathway can help identify potential downstream or upstream variables that might act as confounders.
Experimental Workflow
This diagram outlines an experimental workflow designed to control for confounding variables.
Logical Relationships
This diagram illustrates the logical relationship between a treatment, an outcome, and a confounding variable.
References
- 1. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 2. Confounding Variables | Definition, Examples & Controls [enago.com]
- 3. Assessing bias: the importance of considering confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 5. BatchI: Batch effect Identification in high-throughput screening data using a dynamic programming algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BatchI: Batch effect Identification in high-throughput screening data using a dynamic programming algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confounding variables affecting in vitro fertilization success: a decade of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 11. projects.upei.ca [projects.upei.ca]
- 12. youtube.com [youtube.com]
- 13. quantifyinghealth.com [quantifyinghealth.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: Novel Antibacterial Agent "77" (Lascufloxacin) vs. Conventional Antibiotics
A note on "Antibacterial Agent 77": The term "this compound" is not a standardized nomenclature. Based on available scientific literature, this guide assumes the user is referring to the novel fluoroquinolone Lascufloxacin , also identified as KRP-AM1977 . This analysis will proceed on that basis, comparing its performance with established conventional antibiotics.
Lascufloxacin has demonstrated potent, broad-spectrum activity against a variety of clinical isolates.[1] Notably, it shows high efficacy against Gram-positive bacteria and activity against some quinolone-resistant strains.[1] This guide provides a comparative overview of Lascufloxacin against other widely-used antibiotic classes, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the in-vitro activity of Lascufloxacin compared to several conventional antibiotics against a range of bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2][3]
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Lascufloxacin | 0.03 | 0.06 |
| Levofloxacin | 0.5 | 1 | |
| Ciprofloxacin | 0.5 | 1 | |
| Vancomycin | 1 | 1 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Lascufloxacin | 0.5 | 2 |
| Levofloxacin | >64 | >64 | |
| Ciprofloxacin | >64 | >64 | |
| Linezolid | 2 | 2 | |
| Vancomycin | 1 | 2 | |
| Streptococcus pneumoniae | Lascufloxacin | 0.06 | 0.12 |
| Levofloxacin | 1 | 1 | |
| Clarithromycin | ≤0.06 | >16 | |
| Azithromycin | 0.12 | 16 | |
| Haemophilus influenzae | Lascufloxacin | ≤0.008 | 0.015 |
| Levofloxacin | 0.03 | 0.03 | |
| Ciprofloxacin | 0.015 | 0.03 | |
| Mycoplasma pneumoniae | Lascufloxacin | 0.12 | 0.25 |
| Levofloxacin | 0.25 | 0.25 | |
| Clarithromycin | ≤0.008 | >16 | |
| Azithromycin | ≤0.008 | 16 |
Data sourced from "In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977)".[1]
Mechanism of Action: A Comparative Overview
Lascufloxacin, like other fluoroquinolones, functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is crucial for its efficacy.[4]
-
DNA Gyrase: This enzyme is vital for introducing negative supercoils into bacterial DNA, a process necessary to relieve the topological strain that occurs during DNA replication and transcription.[6]
-
Topoisomerase IV: The primary role of this enzyme is to separate interlinked daughter DNA strands following replication, a critical step for cell division.[7]
By binding to the enzyme-DNA complex, Lascufloxacin stabilizes DNA strand breaks, leading to an inhibition of DNA synthesis and ultimately, bacterial cell death.[8] While other quinolones also target these enzymes, Lascufloxacin has shown potent inhibitory activity against both wild-type and mutated versions of these enzymes, which may contribute to its effectiveness against some quinolone-resistant strains.[1]
Conventional antibiotics operate through different mechanisms. For instance:
-
Vancomycin (a glycopeptide) inhibits cell wall synthesis.
-
Linezolid (an oxazolidinone) inhibits protein synthesis.
-
Clarithromycin and Azithromycin (macrolides) also inhibit protein synthesis by targeting the 50S ribosomal subunit.
The following diagram illustrates the mechanism of action for fluoroquinolones like Lascufloxacin.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized procedure crucial for assessing the in-vitro potency of an antimicrobial agent. The data presented in this guide was generated using methods in accordance with the Clinical and Laboratory Standards Institute (CLSI).[1] The following is a detailed methodology for the broth microdilution test, a common and standardized method.[9][10][11]
Broth Microdilution MIC Test Protocol (CLSI Guideline Summary)
1. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the antimicrobial agents are prepared at a known concentration.
-
Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
2. Inoculum Preparation:
-
The test bacterium is grown on an appropriate agar medium to achieve isolated colonies.
-
Several morphologically similar colonies are selected and transferred to a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension within 15 minutes of its preparation.
-
The plates are incubated at 35°C in ambient air for 16-20 hours for most bacteria.
4. MIC Determination:
-
Following incubation, the plates are examined for bacterial growth. This can be done visually or with a plate reader.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.
References
- 1. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of lascufloxacin in patients with Mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of AI-77-B and Other Gastroprotective Agents: A Guide for Researchers
Introduction
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of gastroprotective agents is intrinsically linked to their distinct mechanisms of action at the cellular level. While all aim to reduce gastric acid-related damage, they achieve this through different molecular pathways.
-
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and lansoprazole, are the most potent class of acid-suppressing drugs.[1][2][3] They act by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, which is the final step in acid secretion.[4] This leads to a profound and sustained reduction in gastric acid levels.
-
Histamine H2 Receptor Antagonists (H2RAs): H2RAs, including ranitidine and famotidine, block the action of histamine on H2 receptors located on parietal cells. This reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of the proton pump, leading to reduced gastric acid secretion. Their effect is less potent than that of PPIs.[2]
-
Prostaglandin Analogues (Misoprostol): Misoprostol is a synthetic analog of prostaglandin E1.[1] Its gastroprotective effects are twofold: it inhibits gastric acid secretion to a modest degree and, more importantly, it enhances mucosal defense mechanisms.[1] This includes stimulating the secretion of mucus and bicarbonate, and increasing mucosal blood flow.
Below is a diagram illustrating the primary signaling pathways targeted by these gastroprotective agents.
Comparative Efficacy in NSAID-Induced Ulcers
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of peptic ulcers.[5][6] The prevention and healing of NSAID-induced ulcers serve as a key benchmark for the efficacy of gastroprotective agents.
Table 1: Comparative Efficacy in Healing of NSAID-Associated Gastric Ulcers
| Agent/Regimen | Healing Rate at 8 Weeks (%) | Study Reference |
| Esomeprazole (40 mg once daily) | 85.7 | Goldstein et al.[7] |
| Esomeprazole (20 mg once daily) | 84.8 | Goldstein et al.[7] |
| Lansoprazole (30 mg once daily) | 73 | Agrawal et al.[1] |
| Lansoprazole (15 mg once daily) | 69 | Agrawal et al.[1] |
| Ranitidine (150 mg twice daily) | 76.3 | Goldstein et al.[7] |
| Ranitidine (150 mg twice daily) | 53 | Agrawal et al.[1] |
Table 2: Comparative Efficacy in Prevention of NSAID-Induced Ulcer Recurrence
| Agent/Regimen | Ulcer-Free Rate (at 24 weeks) (%) | Study Reference |
| Esomeprazole (20 mg once daily) | 96.0 | Sugano et al.[1] |
| Famotidine (40 mg twice daily) | 92 (gastric), 98 (duodenal) | Taha et al.[1] |
| Misoprostol (200 µg q.i.d.) | 99.4 (duodenal at 12 weeks) | Graham et al.[1] |
| Placebo | 64.4 | Sugano et al.[1] |
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of gastroprotective agents relies on various in vivo models that mimic different aspects of ulcer pathogenesis.
1. NSAID-Induced Ulcer Model
-
Objective: To evaluate the ability of a test compound to prevent or heal ulcers induced by NSAIDs.
-
Principle: NSAIDs like indomethacin or aspirin disrupt the gastric mucosal barrier, primarily by inhibiting prostaglandin synthesis, leading to ulcer formation.[8]
-
Procedure:
-
Animals (typically rats) are fasted for 18-24 hours with free access to water.
-
After a set period (e.g., 30-60 minutes), an ulcerogenic dose of an NSAID (e.g., indomethacin, 30 mg/kg) is administered orally or subcutaneously.[9]
-
Animals are sacrificed after a predetermined time (e.g., 4-6 hours).
-
The stomachs are removed, opened along the greater curvature, and examined for lesions.
-
The ulcer index is calculated based on the number and severity of the lesions.
-
-
Parameters Measured: Ulcer index, gastric pH, mucus content, and histological examination of the gastric mucosa.
2. Pylorus Ligation (Shay Rat) Model
-
Objective: To assess the effect of a test compound on gastric acid secretion and ulcer formation due to acid accumulation.
-
Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, causing auto-digestion of the gastric mucosa and ulcer formation.[10] This model is particularly useful for evaluating anti-secretory activity.[10]
-
Procedure:
-
Rats are fasted for 24-48 hours.
-
Under light anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
The test compound is administered intraduodenally or subcutaneously.
-
The abdominal incision is closed.
-
After a specific duration (e.g., 4-19 hours), the animals are sacrificed.
-
The stomach is removed, and the gastric contents are collected.
-
-
Parameters Measured: Volume of gastric secretion, pH, free and total acidity, and ulcer index.
3. Ethanol-Induced Ulcer Model
-
Objective: To evaluate the cytoprotective effects of a test compound.
-
Principle: Absolute ethanol induces severe gastric mucosal damage, including necrosis and hemorrhage, independent of gastric acid secretion. This model is useful for identifying agents that enhance mucosal defense mechanisms.[11]
-
Procedure:
-
Animals are fasted prior to the experiment.
-
The test compound or vehicle is administered orally.
-
After a set time (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL/200g body weight) is administered orally.
-
Animals are sacrificed after a short period (e.g., 1 hour).
-
The stomachs are examined for hemorrhagic lesions.
-
-
Parameters Measured: Ulcer index, quantification of mucosal protective factors (e.g., nitric oxide, sulfhydryl compounds), and antioxidant enzyme activity.
The following diagram outlines a typical experimental workflow for evaluating a novel gastroprotective agent.
Conclusion
References
- 1. Nonsteroidal Anti-Inflammatory Drug-Induced Peptic Ulcer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcsrj.com [bcsrj.com]
- 4. longdom.org [longdom.org]
- 5. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism(s) of action underlying the gastroprotective effect of ethyl acetate fraction obtained from the crude methanolic leaves extract of Muntingia calabura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of the Antibacterial Activity of DAS-77 and Its Herbal Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of the Nigerian herbal preparation DAS-77 with its individual components: the bark of mango (Mangifera indica) and the root of pawpaw (Carica papaya). This analysis is based on available experimental data to offer insights into the potential synergistic or individual contributions of these herbal constituents to the overall efficacy of DAS-77.
Overview of DAS-77 and its Components
DAS-77 is a traditional Nigerian herbal medicine composed of the milled dried callous bark of Mangifera indica and the dried root of Carica papaya[1][2]. It is traditionally used for a variety of ailments, including infections[3]. This guide focuses on the scientifically evaluated antibacterial properties of the composite formula and its individual ingredients.
Comparative Antibacterial Activity: In Vitro Data
The following tables summarize the available quantitative data on the antibacterial activity of DAS-77 and its components against two common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
A notable limitation of the current body of research is the lack of studies directly comparing DAS-77 with its individual components under identical experimental conditions. The data presented below is compiled from different studies and should be interpreted with consideration for the methodological variations.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Substance | Bacterial Strain | MIC (mg/mL) | Extract Type | Reference |
| DAS-77 | Staphylococcus aureus | 100 | Aqueous | [4] |
| Escherichia coli | 50 | Aqueous | [4] | |
| Mangifera indica (Bark) | Staphylococcus aureus | 0.16 - 1.25 | Methanol, Ethyl acetate, Water, Hexane | [5] |
| Staphylococcus aureus | 12.5 | Acetic acid | [6] | |
| Escherichia coli | 12.5 | Acetic acid | [6] | |
| Carica papaya (Root) | Staphylococcus aureus | 100 - 200 | Methanol | [1] |
| Escherichia coli | 0.5 | Aqueous & Methanolic | [7] | |
| Escherichia coli | 100 - 200 | Methanol | [1] |
Observations:
-
The aqueous extract of DAS-77 demonstrates notable activity against both S. aureus and E. coli[4].
-
Extracts of Mangifera indica bark, particularly non-aqueous extracts, have shown potent activity against S. aureus, with some studies reporting significantly lower MIC values than that of the composite DAS-77 formula[5].
-
Aqueous and methanolic extracts of Carica papaya root have demonstrated significant activity against E. coli, with one study reporting a very low MIC of 0.5 mg/mL[7].
-
The variability in MIC values for the individual components across different studies highlights the influence of the extraction solvent and methodology on the resulting antibacterial potency.
Table 2: Zone of Inhibition Data
The zone of inhibition is the area around an antimicrobial disk or well where bacterial growth is inhibited. The diameter of this zone is an indicator of the antimicrobial's effectiveness.
| Substance | Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) | Extract Type | Reference |
| Mangifera indica (Bark) | Staphylococcus aureus | 14 | Not Specified | Water | [5] |
| Escherichia coli | 10.6 ± 0.2 | Not Specified | Aqueous | [4] | |
| Carica papaya (Root) | Staphylococcus aureus | 23.2 ± 1.6 | 500 | Aqueous | [3] |
| Escherichia coli | 8.40 ± 1.58 | 500 | Aqueous | [3] |
Observations:
-
Aqueous extracts of both Mangifera indica bark and Carica papaya root show inhibitory activity against both tested bacteria.
-
At a high concentration, the aqueous extract of Carica papaya root produced a significant zone of inhibition against S. aureus[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature.
Agar Well Diffusion Method
This method is widely used to assess the antibacterial activity of plant extracts.
Protocol:
-
Preparation of Inoculum: A standardized microbial suspension is prepared by adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.
-
Application of Extracts: A specific volume (e.g., 100 µL) of the plant extract at a known concentration is added to each well. A negative control (solvent used for extraction) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Serial Dilutions: A serial two-fold dilution of the plant extract is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Inoculation: Each well containing the diluted extract is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no extract) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the extract at which no visible bacterial growth (turbidity) is observed.
Proposed Mechanisms of Antibacterial Action
The antibacterial activity of Mangifera indica and Carica papaya is attributed to a variety of phytochemicals. While specific signaling pathways for the extracts are not fully elucidated, the general mechanisms of their key components are understood.
The primary bioactive compounds in Mangifera indica bark include tannins, alkaloids, flavonoids, and mangiferin[4]. Carica papaya root contains alkaloids, tannins, saponins, and glycosides[1]. These compounds are believed to exert their antibacterial effects through various mechanisms.
Caption: Proposed antibacterial mechanisms of key phytochemicals found in Mangifera indica and Carica papaya.
Experimental Workflow
The general workflow for evaluating the antibacterial activity of herbal extracts is depicted below.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tjpps.org [tjpps.org]
- 4. Utilisation of Mangifera indica plant extracts and parts in antimicrobial formulations and as a pharmaceutical excipient: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journaljamb.com [journaljamb.com]
- 7. interesjournals.org [interesjournals.org]
Validation of the Antibacterial Spectrum of "Antibacterial agent 77": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of the novel investigational compound, "Antibacterial agent 77." The performance of "this compound" is evaluated against established broad-spectrum and narrow-spectrum antibacterial agents, supported by standardized experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development to assess the potential of "this compound" as a therapeutic agent.
Data Presentation: Comparative Antibacterial Spectrum
The antibacterial activity of "this compound" was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. For comparative purposes, the activity of a broad-spectrum agent, Ciprofloxacin, and a narrow-spectrum agent, Penicillin G, are presented alongside.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 2 | 0.5 | 0.06 |
| Methicillin-resistant Staphylococcus aureus (MRSA, ATCC BAA-1556) | Positive | 4 | 32 | >64 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 1 | 1 | 0.03 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 | 1 | 4 |
| Escherichia coli (ATCC 25922) | Negative | 4 | 0.015 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 16 | 0.25 | >64 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 8 | 0.06 | >64 |
| Acinetobacter baumannii (ATCC 19606) | Negative | 32 | 1 | >64 |
Note: The above data for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following protocol is based on the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Objective: To determine the MIC of "this compound" against a panel of bacterial strains.
Materials:
-
"this compound" stock solution of known concentration
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in the logarithmic growth phase
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of "this compound" in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of "this compound".
Caption: Experimental workflow for MIC determination.
This guide provides a foundational comparison of "this compound." Further studies, including mechanism of action, in vivo efficacy, and safety profiling, are essential for a comprehensive evaluation of its therapeutic potential.
References
Unraveling the Specificity of AI-77-B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Gastroprotective Activity: A Unique Mechanism
In contrast, traditional anti-ulcer therapies primarily focus on reducing gastric acid secretion through two main mechanisms: blocking histamine H2 receptors or inhibiting the proton pump (H+/K+ ATPase).
Table 1: Comparison of Gastroprotective Mechanisms
| Compound/Class | Primary Target | Mechanism of Action |
| AI-77-B | Unknown | Gastroprotective without anticholinergic or antihistaminergic effects. |
| H2-Receptor Antagonists | Histamine H2 Receptors | Competitively inhibit histamine binding to H2 receptors on parietal cells, reducing gastric acid secretion.[1][2] |
| Proton Pump Inhibitors (PPIs) | H+/K+ ATPase | Irreversibly inhibit the proton pump in parietal cells, blocking the final step of gastric acid production.[2][3] |
Antibacterial Activity: Targeting Protein Synthesis
Table 2: Antibacterial Spectrum and Mechanism
| Compound/Class | Primary Target | Mechanism of Action | Antibacterial Spectrum |
| AI-77-B (Amicoumacin) | 30S Ribosomal Subunit (E site) | Inhibition of protein synthesis via stabilization of mRNA-ribosome interaction.[4][5] | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[6] |
| Beta-Lactams | Penicillin-Binding Proteins | Inhibition of cell wall synthesis. | Varies by specific agent; generally effective against Gram-positive and some Gram-negative bacteria. |
| Macrolides | 50S Ribosomal Subunit | Inhibition of protein synthesis. | Primarily effective against Gram-positive bacteria and some atypical bacteria.[7] |
| Polymyxins | Lipopolysaccharide (LPS) | Disruption of the outer membrane of Gram-negative bacteria.[8] | Primarily effective against Gram-negative bacteria.[8] |
Experimental Protocols
Assessment of Gastroprotective Activity (Stress-Induced Ulcer Model)
This protocol is adapted from experimental models used to evaluate anti-ulcer agents.[9][10]
Objective: To determine the efficacy of a test compound in preventing the formation of gastric ulcers induced by physical stress.
Materials:
-
Wistar rats (150-200g)
-
Restraint cages
-
Stereo-microscope for ulcer scoring
Procedure:
-
Animals are fasted for 24-48 hours with free access to water prior to the experiment.[9][10]
-
The test compound or vehicle is administered orally to the respective groups of rats.
-
Thirty minutes after administration, the rats are placed in restraint cages and immersed vertically in a water bath at 22°C to the level of the xiphoid process for a period of 4 hours to induce stress.[9]
-
Following the stress period, the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for ulcers using a stereo-microscope.
-
The severity of the ulcers is scored based on their number and size to calculate an ulcer index.
Determination of Antibacterial Susceptibility (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.
-
A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Positive (broth and bacteria, no compound) and negative (broth only) control wells are included.
-
The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.[1]
Visualizing Mechanisms of Action
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. iipseries.org [iipseries.org]
- 3. 7.3 Anti-Ulcer Medications – Nursing Pharmacology [wtcs.pressbooks.pub]
- 4. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 5. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azithromycin - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
Comparative Analysis of "DAS-77" in Synergy with Standard Antimicrobial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential synergistic effects of "DAS-77," a herbal formulation derived from Mangifera indica (mango) bark and Carica papaya (pawpaw) root, with standard antimicrobial drugs. While direct synergistic data for the combined "DAS-77" formulation is the subject of ongoing research, this document synthesizes the established antimicrobial properties of its constituent components and outlines the experimental framework for future synergy testing.
Introduction to "DAS-77" and its Antimicrobial Potential
"DAS-77" is a traditional herbal preparation composed of extracts from the bark of Mangifera indica and the root of Carica papaya.[1] Both of these plant components have been individually recognized for their antimicrobial properties, attributed to a rich composition of phytochemicals such as tannins, alkaloids, flavonoids, and phenolic compounds.[2][3][4]
Extracts of Mangifera indica bark have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including pathogens associated with respiratory tract infections.[2][3] Similarly, extracts from the root of Carica papaya have shown significant antibacterial effects, particularly against Gram-negative bacteria. These individual antimicrobial profiles suggest a strong potential for "DAS-77" as a standalone antimicrobial agent or as a synergistic partner to conventional antibiotics.
Data Presentation: Antimicrobial Activity of "DAS-77" Components
The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for extracts of Mangifera indica bark and Carica papaya root against various bacterial strains. This data provides a baseline for understanding the potential antimicrobial efficacy of "DAS-77".
Table 1: Documented Antimicrobial Activity of Mangifera indica Bark Extracts
| Bacterial Strain | Extract Type | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Escherichia coli | Ethanolic | 12.5 - 200 | 50 - 400 | [3] |
| Staphylococcus aureus | Ethanolic | 12.5 - 200 | 50 - 400 | [3] |
| Pseudomonas aeruginosa | Ethanolic | 12.5 - 200 | 50 - 400 | [3] |
| Klebsiella pneumoniae | Ethanolic | 12.5 - 200 | 50 - 400 | [3] |
| Streptococcus pneumoniae | Ethanolic | 12.5 - 200 | 50 - 400 | [3] |
Table 2: Documented Antimicrobial Activity of Carica papaya Root Extracts
| Bacterial Strain | Extract Type | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Salmonella typhi | Methanolic | 50 | 50 | |
| Staphylococcus aureus | Methanolic | 100 - 200 | 100 - 200 | |
| Streptococcus pyogenes | Methanolic | 100 - 200 | 100 - 200 | |
| Pseudomonas aeruginosa | Methanolic | 100 - 200 | 100 - 200 | |
| Proteus mirabilis | Methanolic | 100 - 200 | 100 - 200 |
Proposed Synergy Testing with Standard Antimicrobial Drugs
To evaluate the synergistic potential of "DAS-77," it is recommended to test it in combination with a panel of standard antimicrobial drugs representing different classes and mechanisms of action. Based on the broad-spectrum activity of its components, suitable candidates for synergy testing include:
-
β-lactams: Ampicillin, Oxacillin
-
Aminoglycosides: Gentamicin, Kanamycin
-
Quinolones: Ciprofloxacin
-
Macrolides: Azithromycin
-
Tetracyclines: Doxycycline
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of "DAS-77" with standard antimicrobial drugs.
Checkerboard Assay
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of "DAS-77" extract and the standard antibiotic in an appropriate solvent.
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of both "DAS-77" and the standard antibiotic. Row A will contain increasing concentrations of the standard antibiotic, and column 1 will contain increasing concentrations of "DAS-77". The remaining wells will contain combinations of both agents.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Figure 1. Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
Methodology:
-
Preparation: Prepare tubes containing broth with the following:
-
No drug (growth control)
-
"DAS-77" at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Standard antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Combination of "DAS-77" and the standard antibiotic at their respective sub-inhibitory concentrations.
-
-
Inoculation: Inoculate each tube with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
References
- 1. The effect of combinations of antibiotics and natural products on antimicrobial resistance | News | The Microbiologist [the-microbiologist.com]
- 2. Utilisation of Mangifera indica plant extracts and parts in antimicrobial formulations and as a pharmaceutical excipient: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. blazingprojects.com [blazingprojects.com]
OXF-077: A Head-to-Head Comparison with Predecessor and Analog Resistance Inhibitors
For Immediate Release
OXFORD, UK – In the ongoing battle against antimicrobial resistance, a novel small molecule, OXF-077, has emerged as a highly potent inhibitor of the bacterial SOS response. This guide provides a comprehensive head-to-head comparison of OXF-077 with its direct predecessor, IMP-1700, and other analogs, supported by experimental data. Developed through a meticulous structure-activity relationship (SAR) study, OXF-077 demonstrates a significant leap forward in the quest to suppress the evolution of antibiotic resistance and re-sensitize drug-resistant pathogens.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative performance, experimental methodologies, and underlying signaling pathways related to these resistance inhibitors.
Mechanism of Action: Inhibiting the SOS Response
OXF-077 and its analogs function by inhibiting the bacterial DNA repair pathway, specifically targeting the AddAB/RecBCD protein complexes.[1] This inhibition prevents the repair of DNA damage induced by antibiotics such as fluoroquinolones. Consequently, the accumulation of DNA damage triggers the SOS response, a cellular mechanism that, while repairing DNA, also significantly increases the rate of genetic mutations.[2] By blocking this pathway, OXF-077 effectively suppresses this hypermutation, thereby hindering the development of antibiotic resistance.[3]
dot
Caption: The bacterial SOS response pathway and the inhibitory action of OXF-077.
Quantitative Performance Comparison
The efficacy of OXF-077 was evaluated in comparison to its parent compound, IMP-1700, and other synthesized analogs. The primary metrics for comparison include the potentiation of ciprofloxacin (CFX) activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the direct inhibition of the SOS response.
| Compound | Ciprofloxacin Potentiation (ΔCFX) Fold Change | SOS Response Inhibition (%) at 2.5 µM |
| OXF-077 (39) | 16 | ~95% |
| IMP-1700 (3) | 8 | ~70% |
| Analog 18 | 4 | ~50% |
| Analog 25 | 2 | ~20% |
| Analog 31 | <2 | <10% |
Data synthesized from the primary publication on OXF-077.[4]
As the data indicates, OXF-077 exhibits a 16-fold potentiation of ciprofloxacin's activity, doubling the effect of its predecessor, IMP-1700.[5] Furthermore, at a concentration of 2.5 µM, OXF-077 achieves approximately 95% inhibition of the SOS response, significantly outperforming other analogs.[4]
Suppression of Resistance Evolution
A key attribute of an effective resistance inhibitor is its ability to prevent the emergence of resistant strains over time. In a serial passage experiment, the development of resistance to ciprofloxacin in MRSA was monitored in the presence and absence of OXF-077.
| Treatment | Day 8 Ciprofloxacin MIC (µg/mL) |
| Ciprofloxacin alone | 8 |
| Ciprofloxacin + OXF-077 | 1 |
MIC: Minimum Inhibitory Concentration. Data represents the MIC of ciprofloxacin against MRSA after 8 days of serial passage.
The results clearly demonstrate that in the presence of OXF-077, the minimum inhibitory concentration of ciprofloxacin remained significantly lower, indicating a profound suppression of resistance development.[6][7] Moreover, OXF-077 was also shown to re-sensitize bacteria that had already acquired resistance to ciprofloxacin.[8]
Experimental Protocols
Ciprofloxacin Potentiation Assay
The potentiation of ciprofloxacin activity was determined by measuring the fold change in its Minimum Inhibitory Concentration (MIC) against MRSA strain JE2 in the presence and absence of the inhibitor compounds.
-
Bacterial Culture: MRSA JE2 was grown overnight in Mueller-Hinton Broth (MHB).
-
Assay Preparation: A 96-well plate was prepared with a serial dilution of ciprofloxacin. Each concentration was tested with and without a fixed concentration of the inhibitor (e.g., 2.5 µM).
-
Inoculation: Each well was inoculated with the MRSA culture to a final density of 5 x 10^5 CFU/mL.
-
Incubation: The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of ciprofloxacin that visibly inhibited bacterial growth.
-
Fold Change Calculation: The fold change in potentiation was calculated by dividing the MIC of ciprofloxacin alone by the MIC of ciprofloxacin in the presence of the inhibitor.
SOS Response Inhibition Assay
This assay quantifies the inhibition of the SOS response using a reporter strain of MRSA JE2 that expresses Green Fluorescent Protein (GFP) under the control of an SOS-inducible promoter.
-
Reporter Strain Culture: The MRSA JE2 SOS reporter strain was grown overnight in Tryptic Soy Broth (TSB).
-
Assay Setup: In a 96-well plate, the reporter strain was exposed to a sub-lethal concentration of ciprofloxacin to induce the SOS response. Test compounds were added at various concentrations.
-
Incubation: The plate was incubated at 37°C with shaking.
-
Measurement: After a set incubation period (e.g., 4 hours), the optical density at 600 nm (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 528 nm) were measured.
-
Data Analysis: The SOS response was calculated as the ratio of GFP fluorescence to OD600. The percentage of inhibition was determined by comparing the SOS response in the presence of the inhibitor to the response with ciprofloxacin alone.
dot
Caption: A generalized workflow for the experimental evaluation of resistance inhibitors.
Conclusion
The development of OXF-077 represents a significant advancement in the field of antimicrobial resistance inhibitors.[9] Through its superior ability to potentiate existing antibiotics and suppress the evolution of resistance, OXF-077 stands out as a promising candidate for further preclinical and clinical development.[7] The data presented in this guide underscores its enhanced performance compared to its predecessor, IMP-1700, and other analogs, establishing OXF-077 as a valuable tool in the fight against drug-resistant infections.[10] Further research is warranted to explore its full therapeutic potential in combination with a broader range of antibiotics against various pathogenic bacteria.[11]
References
- 1. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOS response - Wikipedia [en.wikipedia.org]
- 3. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00995A [pubs.rsc.org]
- 6. ox.ac.uk [ox.ac.uk]
- 7. ox.ac.uk [ox.ac.uk]
- 8. New small molecule found to suppress the evolution of antibiotic resistance in bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 9. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Oxford Researchers Develop Game-changing Small Molecule to Suppress the Evolution of Antibiotic Resistance - CBIRT [cbirt.net]
- 11. Oxford researchers develop molecule to suppress antibiotic resistance | Oxford Mail [oxfordmail.co.uk]
Unveiling the Action of Antibacterial Agent 77: A Genetic Approach to Mechanism Confirmation
A Comparative Guide for Researchers
In the quest for novel antimicrobial therapies, understanding the precise mechanism of action is paramount for preclinical development and predicting potential resistance pathways. This guide provides a comparative analysis of the hypothetical "Antibacterial Agent 77," a novel peptide deformylase (PDF) inhibitor, with the known PDF inhibitor Actinonin and the cell wall synthesis inhibitor Vancomycin. Through detailed experimental protocols and data, we illustrate how genetic studies can be leveraged to unequivocally confirm the mechanism of action of a new antibacterial compound.
Performance Comparison of Antibacterial Agents
The efficacy of "this compound" was evaluated against a panel of pathogenic bacteria and compared with Actinonin and Vancomycin. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound.
| Antibacterial Agent | Target | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Haemophilus influenzae (ATCC 49247) MIC (µg/mL) |
| This compound | Peptide Deformylase | 0.5 | 0.25 | 4 | 1 |
| Actinonin | Peptide Deformylase | 1 | 0.5 | 8 | 2 |
| Vancomycin | Cell Wall Synthesis | 1 | 0.5 | >128 | >128 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs). The data indicates that "this compound" exhibits potent activity against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to Actinonin, suggesting higher potency. As expected, Vancomycin is highly effective against Gram-positive bacteria but inactive against the Gram-negative E. coli and H. influenzae due to its inability to penetrate the outer membrane.
Experimental Protocols for Mechanism of Action Studies
To confirm that "this compound" targets peptide deformylase, a series of genetic and biochemical experiments are proposed.
Target Overexpression and Resistance Studies
Objective: To demonstrate that increased expression of the target enzyme, peptide deformylase (encoded by the def gene), leads to decreased susceptibility to "this compound."
Methodology:
-
Cloning: The def gene from E. coli is amplified by PCR and cloned into an inducible expression vector (e.g., pET vector system) containing a selectable marker, such as an ampicillin resistance gene.
-
Transformation: The resulting plasmid is transformed into a competent E. coli strain.[1] The transformation process involves making the bacterial cells permeable to foreign DNA, typically through chemical treatment or electroporation.[1]
-
Induction of Gene Expression: Transformed cells are grown in the presence of an inducer (e.g., IPTG for the pET system) to stimulate the overexpression of the Def protein.
-
Susceptibility Testing: The MIC of "this compound" is determined for the strain overexpressing Def and compared to a control strain containing an empty vector. A significant increase in the MIC for the overexpressing strain is indicative of on-target activity.
In Vitro Enzymatic Assay
Objective: To directly measure the inhibitory activity of "this compound" on purified peptide deformylase.
Methodology:
-
Protein Purification: The Def protein is overexpressed and purified from E. coli using affinity chromatography.
-
Enzyme Kinetics: The activity of the purified PDF enzyme is measured using a colorimetric or fluorometric assay that detects the deformylation of a synthetic peptide substrate.
-
IC50 Determination: The concentration of "this compound" required to inhibit 50% of the enzyme's activity (IC50) is determined by performing the assay in the presence of varying concentrations of the compound.
Generation and Analysis of Resistant Mutants
Objective: To identify mutations in the def gene that confer resistance to "this compound," providing further evidence of the target.
Methodology:
-
Spontaneous Mutant Selection: A large population of bacteria is exposed to sub-lethal concentrations of "this compound" to select for spontaneous resistant mutants.
-
Gene Sequencing: The def gene from the resistant mutants is sequenced to identify any mutations.
-
Site-Directed Mutagenesis: The identified mutations are introduced into the wild-type def gene in an expression vector to confirm that these specific changes are responsible for the resistance phenotype.
Visualizing the Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of "this compound".
Caption: Workflow for genetic validation of the target.
Caption: Logical flow of the confirmation process.
References
Comparative Guide to the Structure-Activity Relationship of AI-77-B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-77-B
Core Structure of AI-77-B
Structure-Activity Relationship (SAR) Analysis
Modifications to the Amino Acid Side Chain
| Compound | R1 (Amine Substitution) | R2 (Carboxyl Modification) | Anti-ulcer Activity (ED50, mg/kg, p.o.) | Anti-inflammatory Activity (ED50, mg/kg, p.o.) |
| AI-77-B | H | OH | >100 | >100 |
| Analog 1 | H | OMe | 55.0 | >100 |
| Analog 2 | Me | OMe | 28.0 | 80.0 |
| Analog 3 | Et | OMe | 25.0 | 75.0 |
| Analog 4 | n-Pr | OMe | 33.0 | 90.0 |
| Analog 5 | n-Bu | OMe | 48.0 | >100 |
| Analog 6 | H | NH2 | 15.0 | 45.0 |
| Analog 7 | Me | NH2 | 12.0 | 40.0 |
-
Alkylation of the Primary Amine: Monoalkylation of the primary amine in the esterified analogs (Analogs 2-5) demonstrates that short alkyl chains (methyl, ethyl) enhance both anti-ulcer and anti-inflammatory activities. Longer alkyl chains (n-propyl, n-butyl) lead to a decrease in potency.
-
Amidation of the Carboxyl Group: Conversion of the carboxylic acid to an amide (Analog 6) results in a substantial increase in both anti-ulcer and anti-inflammatory activity.
-
Combined Amidation and Alkylation: The combination of amidation and N-methylation (Analog 7) yields the most potent analog in this series, with the lowest ED50 values for both activities.
Caption: SAR of the amino acid side chain.
Modifications to the Dihydroisocoumarin Moiety
The integrity of the dihydroisocoumarin ring system is also crucial for maintaining biological activity.
-
Lactone Ring Opening: Hydrolysis of the lactone ring in the 1H-2-benzopyran-1-one skeleton leads to a significant decrease in gastroprotective activity.
-
Phenolic Hydroxyl Group: Methylation of the phenolic hydroxyl group at the 8-position of the dihydroisocoumarin ring results in a slight decrease in activity.
Evaluating the Safety and Toxicity Profile of DAS-77: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety and toxicity profile of DAS-77, a Nigerian herbal preparation, benchmarked against standard chemotherapeutic agents. DAS-77 is composed of the milled bark of Mangifera indica (mango) and the root of Carica papaya (pawpaw)[1]. It has demonstrated anticancer activity in preclinical models, including Sarcoma-180 (S-180) and L1210 lymphoid leukemia[2]. For a relevant comparison, this guide contrasts DAS-77 with established chemotherapy regimens used for sarcomas and leukemias, namely the MAID regimen (Mesna, Doxorubicin, Ifosfamide, Dacarbazine) and a combination of Gemcitabine and Docetaxel.
Executive Summary
DAS-77 exhibits a notable safety profile in preclinical oral toxicity studies, with a high LD50 value suggesting low acute toxicity when administered orally. However, chronic administration has been associated with reversible side effects, including electrolyte imbalance and potential male infertility[1]. In contrast, standard chemotherapeutic agents such as the MAID regimen and Gemcitabine/Docetaxel combinations, while effective, are associated with significant and often severe toxicities, including myelosuppression, cardiotoxicity, and neurotoxicity. This guide presents a detailed comparison of the available preclinical data to aid in the evaluation of DAS-77's potential as a therapeutic agent or a source for novel anticancer compounds.
Acute and Chronic Toxicity
A 90-day chronic toxicity study in rats revealed that DAS-77 is relatively safe upon oral administration, with no lethality observed at doses up to 20 g/kg. The intraperitoneal LD50 was determined to be 1122.0 mg/kg. Chronic administration at a therapeutic dose (400 mg/kg) led to reversible reductions in body weight, food intake, and potassium levels, along with increases in ovary weight, neutrophils, and HDL cholesterol. Higher doses were associated with reversible sperm abnormalities and reductions in sperm motility and count[1].
In comparison, the constituent drugs of the MAID regimen and the Gemcitabine/Docetaxel combination are known for their severe dose-limiting toxicities.
| Parameter | DAS-77 | MAID Regimen (Doxorubicin, Ifosfamide, Dacarbazine) | Gemcitabine + Docetaxel |
| Acute Toxicity (LD50) | Oral (mice): >20 g/kg[1]Intraperitoneal (mice): 1122.0 mg/kg[1] | Component-based high toxicity. Doxorubicin LD50 (IV, rats): ~10 mg/kg. Ifosfamide LD50 (IV, mice): ~200 mg/kg. | Component-based high toxicity. Docetaxel LD50 (IV, mice): ~50 mg/kg. Gemcitabine LD50 (IV, mice): ~250 mg/kg. |
| Primary Toxicities | Reversible electrolyte imbalance, potential for male infertility (reduced sperm motility and count, increased abnormality)[1]. | Myelosuppression (neutropenia, thrombocytopenia), cardiotoxicity (doxorubicin), neurotoxicity (ifosfamide), hemorrhagic cystitis (ifosfamide), nausea, and vomiting[3][4][5]. | Myelosuppression (neutropenia), febrile neutropenia, peripheral neuropathy, fluid retention, mucositis, hair loss[6][7][8]. |
| Genotoxicity | Mangifera indica extract showed no genotoxicity in an Ames test, but clastogenic activity was noted in vitro, which was not observed in an in vivo micronucleus test[9][10][11]. Carica papaya root extract showed protective effects against arsenic-induced genotoxicity and the leaf extract demonstrated antimutagenic effects in a micronucleus test[6][12][13]. | Doxorubicin is a known genotoxic agent that intercalates into DNA. Ifosfamide and Dacarbazine are alkylating agents that cause DNA damage[14][15][16]. | Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Docetaxel interferes with microtubule function, which can lead to aneuploidy[7][17]. |
In Vitro and In Vivo Anticancer Efficacy
DAS-77 has been evaluated for its anticancer activity using both in vitro cytotoxicity assays and in vivo tumor models.
In Vitro Cytotoxicity
Different extracts of DAS-77 have shown significant cytotoxic activity against various human cancer cell lines in the Sulforhodamine B (SRB) assay[2].
| DAS-77 Extract | Cancer Cell Line | IC50 (µg/mL) |
| Ethanol (DAS-A001) | HCT-116 (Colon) | 12[2] |
| PC3 (Prostate) | 13[2] | |
| Hydroethanol (DAS-A002) | HCT-116 (Colon) | <5[2] |
| PC3 (Prostate) | 13[2] | |
| Aqueous (DAS-A003) | THP-1 (Leukemia) | <5[2] |
| Dichloromethane:Methanol (DAS-A004) | HCT-116 (Colon) | <5[2] |
| PC3 (Prostate) | 17[2] |
In Vivo Efficacy
In vivo studies in mice have demonstrated the tumor-inhibiting effects of DAS-77 extracts.
| Model | DAS-77 Extract | Dose (mg/kg) | Tumor Inhibition / Outcome | Comparator |
| Sarcoma-180 Ascites | Hydroethanol (DAS-A002) | 120 | 87.50% inhibition[2] | 5-FU (20 mg/kg): 97.27% inhibition[2] |
| Aqueous (DAS-A003) | 120 | 89.23% inhibition[2] | ||
| Sarcoma-180 Solid Tumor | Hydroethanol (DAS-A002) | - | 52.56% inhibition[2] | 5-FU (20 mg/kg): 50.18% inhibition[2] |
| Aqueous (DAS-A003) | - | 37.95% inhibition[2] | ||
| L1210 Leukemia | Aqueous (DAS-A003) | - | 177.78% increase in mean survival time[2] | 5-FU: 211.11% increase in mean survival time[2] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of DAS-77 can be attributed to the bioactive compounds in Mangifera indica and Carica papaya, which modulate various signaling pathways. This contrasts with the more direct DNA-damaging or antimitotic mechanisms of conventional chemotherapy.
Caption: Comparative mechanisms of action of DAS-77 and standard chemotherapy.
The bioactive compounds in DAS-77, such as mangiferin, are known to induce apoptosis through the modulation of pathways like PI3K/AKT and activation of caspases[18]. In contrast, doxorubicin induces apoptosis via DNA intercalation and topoisomerase II inhibition, leading to a DNA damage response that can involve the Notch signaling pathway[19][20][21]. Ifosfamide and dacarbazine are alkylating agents that directly damage DNA by forming crosslinks[14][15]. Docetaxel acts by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis[3][7].
Experimental Protocols
The evaluation of DAS-77 and its comparators relies on standardized preclinical assays. Below are overviews of the key methodologies.
Acute Oral Toxicity (Based on OECD Guideline 423)
This test is designed to assess the short-term toxicity of a substance after a single oral dose.
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
90-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 408)
This study evaluates the effects of sub-chronic exposure to a substance.
Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
DAS-77, a herbal preparation from Mangifera indica and Carica papaya, demonstrates promising anticancer activity in preclinical models with a significantly better safety profile compared to standard-of-care chemotherapeutic regimens like MAID and Gemcitabine/Docetaxel. Its low oral acute toxicity and the reversible nature of its chronic side effects are advantageous. However, the potential for male reproductive toxicity warrants further investigation. The mechanisms of action appear to be multifactorial, involving the induction of apoptosis through the modulation of key signaling pathways, which differs from the direct DNA-damaging or antimitotic effects of conventional chemotherapy. While the preclinical efficacy of DAS-77 is notable, further studies are required to isolate and characterize the active compounds, fully elucidate their mechanisms of action, and conduct more direct comparative studies with standard agents to better define its therapeutic potential.
References
- 1. A 90 day chronic toxicity study of Nigerian herbal preparation DAS-77 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of the phytomedicine DAS-77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ifosfamide, vincristine, doxorubicin and dacarbazine in adult patients with advanced soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response to mesna, doxorubicin, ifosfamide, and dacarbazine in 108 patients with metastatic or unresectable sarcoma and no prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maturityneedlework.com [maturityneedlework.com]
- 7. SMPDB [smpdb.ca]
- 8. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. A Toxicological Evaluation of Mango Leaf Extract (Mangifera indica) Containing 60% Mangiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous extract of Carica papaya Linn. roots potentially attenuates arsenic induced biochemical and genotoxic effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous extract of Carica papaya Linn. roots potentially attenuates arsenic induced biochemical and genotoxic effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of ifosfamide in relation to DNA damage assessed by the COMET assay in children with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Guide to the Independent Validation of Novel Antibacterial Agents: Framework and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. The designation "Antibacterial Agent 77" appears across various research contexts, not as a single entity, but as a placeholder for novel compounds within specific studies. These have included aspergicin, a new alkaloid with moderate activity against Bacillus subtilis and Bacillus dysenteriae[1][2], a carolacton analogue targeting S. mutans biofilms[3], and a potent indole alkaloid derivative effective against Staphylococcus aureus[4]. This guide provides a comprehensive framework for the independent validation of any such novel antibacterial agent, outlining the necessary experimental comparisons, data presentation, and detailed protocols.
Comparative Efficacy of Antibacterial Agents
A direct comparison of a novel agent's performance against established antibiotics and other relevant compounds is fundamental for validation. The following tables provide a template for presenting key quantitative data.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| S. aureus | B. subtilis | |
| This compound (Test) | ||
| Vancomycin (Comparator) | ||
| Ciprofloxacin (Comparator) | ||
| Penicillin (Comparator) |
Table 2: Bactericidal vs. Bacteriostatic Activity (Minimum Bactericidal Concentration - MBC)
| Compound | S. aureus (MBC in µg/mL) | MBC/MIC Ratio | E. coli (MBC in µg/mL) | MBC/MIC Ratio |
| This compound (Test) | ||||
| Vancomycin (Comparator) | N/A | N/A | ||
| Ciprofloxacin (Comparator) |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.
Table 3: Cytotoxicity Assessment
| Compound | Human Cell Line (e.g., HEK293) - CC₅₀ (µM) | Selectivity Index (SI) for S. aureus |
| This compound (Test) | ||
| Doxorubicin (Positive Control) |
The Selectivity Index (SI) is calculated as CC₅₀ / MIC. A higher SI indicates greater selectivity for bacteria over mammalian cells.
Experimental Protocols
Detailed and reproducible methodologies are crucial for independent validation.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.
-
Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), test compound, and comparator antibiotics.
-
Procedure :
-
Prepare a serial two-fold dilution of the test compound and comparators in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent where no visible turbidity is observed.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure :
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from all the wells that show no visible growth.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
3. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials : Human cell line (e.g., HEK293), 96-well plates, cell culture medium (e.g., DMEM), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compound and incubate for another 24-48 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC₅₀ (half-maximal cytotoxic concentration) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Visualizing Workflows and Pathways
Experimental Workflow for Antibacterial Agent Validation
Caption: Workflow for the validation of a novel antibacterial agent.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of peptidoglycan synthesis by a hypothetical agent.
References
- 1. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AI-77-B and its Synthetic Analogues: A Comparative Analysis for Drug Discovery
For Immediate Release
Executive Summary
Comparative Performance Data
| Compound | A375-S2 (IC50, µM) | HeLa (IC50, µM) |
| AI-77-B | 0.2 | 0.4 |
| AI-77-F | 0.04 | 0.02 |
| Sg17-1-4 | 0.3 | 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human malignant melanoma (A375-S2) and human cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
Anti-Ulcer Activity (Ethanol-Induced Ulcer Model)
This widely used preclinical model is employed to evaluate the gastroprotective effects of a test compound.
-
Animal Model: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.
-
Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions. The percentage of ulcer inhibition is calculated by comparing the ulcer index of the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
Hypothesized Cytotoxic Signaling Pathway
Experimental Workflow for Cytotoxicity Screening
The process of identifying and evaluating the cytotoxic potential of novel compounds follows a structured workflow.
Caption: Standard experimental workflow for in vitro cytotoxicity evaluation.
Gastroprotective Mechanism of Action
The anti-ulcer effects of various compounds often involve the modulation of protective and aggressive factors within the gastric mucosa.
Conclusion and Future Directions
Future research should focus on:
-
In Vivo Efficacy and Toxicity: Promising analogues should be advanced to in vivo models to assess their anti-ulcer and anti-cancer efficacy, as well as their safety profiles.
-
Mechanism of Action Elucidation: Detailed molecular studies are required to identify the specific signaling pathways and molecular targets modulated by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Antibacterial Agent 77
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Antibacterial agent 77, a potent quorum sensing inhibitor targeting the agr system in Staphylococcus aureus. Adherence to these guidelines is critical for personal safety and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Shields skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form or when aerosolization is possible to prevent inhalation. |
This data is synthesized from the Material Safety Data Sheet for this compound.[1]
Engineering Controls
Proper laboratory ventilation is crucial when working with this agent.
| Control | Specification | Rationale |
| Ventilation | Ensure adequate ventilation | Minimizes inhalation exposure. |
| Safety Stations | Accessible safety shower and eye wash station | Provides immediate decontamination in case of accidental exposure. |
This data is synthesized from the Material Safety Data Sheet for this compound.[1]
Operational and Disposal Plans
Proper handling and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Handling and Storage
| Aspect | Procedure |
| General Handling | Avoid inhalation and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Storage (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight. |
| Storage (in Solvent) | Store at -80°C in a tightly sealed container. |
Storage information is based on supplier recommendations.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary.
| Procedure | Steps |
| Accidental Release | 1. Evacuate personnel to a safe area. 2. Wear full personal protective equipment. 3. Ensure adequate ventilation. 4. Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite). 5. Decontaminate surfaces and equipment by scrubbing with alcohol. 6. Collect spillage and dispose of contaminated material according to approved waste disposal plant procedures.[1] |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.[1] |
Experimental Protocols
While specific efficacy data for this compound is not publicly available, the following are detailed methodologies for key experiments typically performed to evaluate such an antibacterial agent.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture S. aureus overnight in CAMHB. Dilute the culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the agent in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Biofilm Inhibition Assay
This assay assesses the ability of the agent to prevent the formation of biofilms.
Materials:
-
This compound
-
Staphylococcus aureus strain known for biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Preparation: Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Inoculation: Add a standardized S. aureus suspension to each well. Include a positive control (bacteria without the agent).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add crystal violet to each well and incubate for 15 minutes.
-
Quantification: Wash away excess stain and allow the plate to dry. Solubilize the bound crystal violet with 95% ethanol. Measure the absorbance at a wavelength between 570-595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and its evaluation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
